molecular formula C17H26N2O2 B3371347 Meta-methyl 4-anilino-1-Boc-piperidine CAS No. 679409-60-0

Meta-methyl 4-anilino-1-Boc-piperidine

Cat. No.: B3371347
CAS No.: 679409-60-0
M. Wt: 290.4 g/mol
InChI Key: DPSZFTDDJZNGLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Meta-methyl 4-anilino-1-Boc-piperidine is a useful research compound. Its molecular formula is C17H26N2O2 and its molecular weight is 290.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 4-(3-methylanilino)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-13-6-5-7-15(12-13)18-14-8-10-19(11-9-14)16(20)21-17(2,3)4/h5-7,12,14,18H,8-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPSZFTDDJZNGLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2CCN(CC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of meta-methyl 4-anilino-1-Boc-piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of tert-butyl 4-((3-methylphenyl)amino)piperidine-1-carboxylate, also known as meta-methyl 4-anilino-1-Boc-piperidine. This compound is a key precursor in the synthesis of various research compounds, including analogs of fentanyl.[1][2] This document details two primary synthetic methodologies: reductive amination and Buchwald-Hartwig amination. It includes detailed experimental protocols, tabulated data for key reagents and reaction parameters, and visualizations of the synthetic workflows to aid researchers in the successful preparation of this important intermediate.

Introduction

tert-butyl 4-((3-methylphenyl)amino)piperidine-1-carboxylate is a heterocyclic compound featuring a piperidine core, a Boc-protected amine, and a meta-methyl anilino substituent at the 4-position. Its structure makes it a valuable building block in medicinal chemistry and drug development. The synthesis of this compound can be efficiently achieved through established organic chemistry reactions, primarily reductive amination and palladium-catalyzed cross-coupling reactions. This guide will explore these two synthetic routes in detail.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is provided in Table 1.

PropertyValueReference
Formal Name tert-butyl 4-((3-methylphenyl)amino)piperidine-1-carboxylate[1]
Synonyms m-methyl 4-Anilino-1-Boc-piperidine, 4-(m-tolylamino)-1-Boc-piperidine[1]
CAS Number 679409-60-0[1]
Molecular Formula C₁₇H₂₆N₂O₂[1]
Molecular Weight 290.4 g/mol [1]
Appearance Not specified in literature (likely a solid)
Solubility DMF: 1 mg/ml; DMSO: Slightly soluble; Ethanol: Slightly soluble[1]

Synthetic Strategies

Two principal and effective methods for the synthesis of this compound are:

  • Reductive Amination: A one-pot reaction between N-Boc-4-piperidone and m-toluidine in the presence of a reducing agent.

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between 4-amino-1-Boc-piperidine and a suitable meta-methyl substituted aryl halide.

The following sections will provide detailed protocols and data for each of these methods.

Reductive Amination

Reductive amination is a widely used method for the formation of carbon-nitrogen bonds. In this synthesis, N-Boc-4-piperidone reacts with m-toluidine to form an intermediate imine or enamine, which is then reduced in situ by a selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the desired product.

Experimental Protocol: Reductive Amination

Materials:

  • N-Boc-4-piperidone

  • m-Toluidine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic Acid (optional, as a catalyst)

  • 1 M Sodium hydroxide (NaOH) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-4-piperidone (1.0 eq) and anhydrous dichloromethane (to a concentration of ~0.5 M).

  • Add m-toluidine (1.1 eq) to the solution and stir for 20-30 minutes at room temperature. A catalytic amount of acetic acid (0.1 eq) can be added to facilitate imine formation.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by adding 1 M NaOH solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl 4-((3-methylphenyl)amino)piperidine-1-carboxylate.

Quantitative Data (Representative):

ReagentMolar Eq.PurityNotes
N-Boc-4-piperidone1.0>95%
m-Toluidine1.1>98%
NaBH(OAc)₃1.5>95%Added portion-wise
Acetic Acid0.1GlacialOptional catalyst
Expected Yield: 70-90% (based on similar reactions)
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This route involves the coupling of 4-amino-1-Boc-piperidine with a meta-substituted aryl halide, such as 3-bromotoluene or 3-iodotoluene, in the presence of a palladium catalyst, a phosphine ligand, and a base.

Experimental Protocol: Buchwald-Hartwig Amination (General)

Materials:

  • 4-Amino-1-Boc-piperidine

  • 3-Bromotoluene or 3-Iodotoluene

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • A suitable phosphine ligand (e.g., Xantphos, RuPhos, or BINAP)

  • A strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃))

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a Schlenk flask or a vial equipped with a magnetic stir bar, add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine ligand (1.2-2.0 eq relative to Pd), and the base (e.g., NaOtBu, 1.4 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Add 4-amino-1-Boc-piperidine (1.2 eq) and 3-bromotoluene (1.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl 4-((3-methylphenyl)amino)piperidine-1-carboxylate.

Quantitative Data (Representative):

ComponentMolar Eq. / Mol%Notes
3-Bromotoluene1.0
4-Amino-1-Boc-piperidine1.2
Palladium Catalyst (e.g., Pd(OAc)₂)1-5 mol%Pre-catalyst
Phosphine Ligand (e.g., Xantphos)1.2-2.0 eq to Pd
Base (e.g., NaOtBu)1.4-2.0
Expected Yield:

Visualization of Synthetic Workflows

The following diagrams illustrate the logical flow of the two primary synthetic routes for this compound.

Reductive_Amination cluster_start Starting Materials cluster_reaction Reaction cluster_product Product SM1 N-Boc-4-piperidone Reaction Reductive Amination (NaBH(OAc)₃, DCM) SM1->Reaction SM2 m-Toluidine SM2->Reaction Product This compound Reaction->Product Buchwald_Hartwig_Amination cluster_start Starting Materials cluster_reaction Reaction cluster_product Product SM1 4-Amino-1-Boc-piperidine Reaction Buchwald-Hartwig Amination (Pd Catalyst, Ligand, Base, Toluene) SM1->Reaction SM2 3-Bromotoluene SM2->Reaction Product This compound Reaction->Product

References

An In-depth Technical Guide to the Chemical Properties of m-Methyl 4-Anilino-1-Boc-piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of m-methyl 4-anilino-1-Boc-piperidine, also known as tert-butyl 4-((3-methylphenyl)amino)piperidine-1-carboxylate. This compound is a key intermediate in the synthesis of various pharmacologically active molecules, most notably as a precursor to fentanyl-related compounds.[1] This document details its chemical identity, physical properties, and provides illustrative experimental protocols for its synthesis and characterization based on established chemical methodologies.

Chemical Identity and Physical Properties

m-Methyl 4-anilino-1-Boc-piperidine is a derivative of 4-anilinopiperidine with a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen and a methyl group at the meta-position of the aniline ring.

Table 1: Chemical Identifiers and Properties

PropertyValueReference(s)
IUPAC Name tert-butyl 4-((3-methylphenyl)amino)piperidine-1-carboxylate[1]
Synonyms m-methyl 4-Anilino-1-Boc-piperidine, 4-(m-tolylamino)-1-Boc-piperidine, 4-(meta-tolylamino)-1-Boc-piperidine[1]
CAS Number 679409-60-0[1]
Molecular Formula C₁₇H₂₆N₂O₂[1]
Molecular Weight 290.4 g/mol [1]
Appearance Solid (predicted)
Solubility DMF: 1 mg/ml; DMSO: Slightly soluble; Ethanol: Slightly soluble[1]
UV λmax 250 nm[1]
InChI InChI=1S/C17H26N2O2/c1-13-6-5-7-15(12-13)18-14-8-10-19(11-9-14)16(20)21-17(2,3)4/h5-7,12,14,18H,8-11H2,1-4H3[1]
SMILES O=C(OC(C)(C)C)N(CC1)CCC1NC2=CC=CC(C)=C2[1]

Synthesis of m-Methyl 4-Anilino-1-Boc-piperidine

The synthesis of m-methyl 4-anilino-1-Boc-piperidine can be achieved through several established synthetic routes. The two most common and versatile methods are Reductive Amination and Buchwald-Hartwig Amination.

Reductive Amination

Reductive amination is a widely used method for the formation of carbon-nitrogen bonds. This approach involves the reaction of a carbonyl compound, in this case, 1-Boc-4-piperidone, with an amine, m-toluidine, to form an intermediate imine or enamine, which is then reduced in situ to the desired amine.

1-Boc-4-piperidone 1-Boc-4-piperidone Intermediate_Imine Intermediate Imine/ Enamine 1-Boc-4-piperidone->Intermediate_Imine + m-toluidine m-toluidine m-toluidine->Intermediate_Imine + Product m-methyl 4-anilino- 1-Boc-piperidine Intermediate_Imine->Product Reduction Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Product

Reductive Amination Workflow

This protocol is adapted from established procedures for the reductive amination of 1-Boc-4-piperidone with anilines.

  • Reaction Setup: To a solution of 1-Boc-4-piperidone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add m-toluidine (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine/enamine. Acetic acid can be added as a catalyst.

  • Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure m-methyl 4-anilino-1-Boc-piperidine.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide or triflate and an amine. This method is highly versatile and tolerates a wide range of functional groups.

Aryl_Halide 3-Bromo- or 3-Iodotoluene Product m-methyl 4-anilino- 1-Boc-piperidine Aryl_Halide->Product Amine 4-Amino-1-Boc-piperidine Amine->Product Catalyst_System Pd Catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., BINAP, XPhos) Catalyst_System->Product Base Base (e.g., NaOtBu, Cs₂CO₃) Base->Product

Buchwald-Hartwig Amination Workflow

This protocol is based on general procedures for the Buchwald-Hartwig amination.

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., BINAP or XPhos, 1-10 mol%), and the base (e.g., sodium tert-butoxide, 1.4 eq).

  • Addition of Reactants: Add 3-bromotoluene or 3-iodotoluene (1.0 eq), 4-amino-1-Boc-piperidine (1.2 eq), and a dry, degassed solvent such as toluene or dioxane.

  • Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir until the starting materials are consumed, as monitored by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable solvent like ethyl acetate and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to obtain the desired product.

Characterization and Spectroscopic Data

The structure and purity of m-methyl 4-anilino-1-Boc-piperidine are confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 2: Illustrative Spectroscopic Data for 4-Anilino-1-Boc-piperidine Derivatives

TechniqueExpected Chemical Shifts / Bands
¹H NMR δ 7.2-6.5 (m, Ar-H), 4.1-3.9 (m, piperidine-H), 3.6-3.4 (m, N-H), 3.0-2.8 (m, piperidine-H), 2.3 (s, Ar-CH₃), 2.0-1.8 (m, piperidine-H), 1.5-1.3 (m, piperidine-H), 1.45 (s, Boc-CH₃)
¹³C NMR δ 155 (C=O, Boc), 147 (Ar-C), 139 (Ar-C), 129 (Ar-CH), 118 (Ar-CH), 115 (Ar-CH), 113 (Ar-CH), 80 (quaternary C, Boc), 50 (piperidine-CH), 43 (piperidine-CH₂), 33 (piperidine-CH₂), 28.5 (Boc-CH₃), 22 (Ar-CH₃)
IR (cm⁻¹) ~3350 (N-H stretch), ~2970 (C-H stretch, aliphatic), ~1690 (C=O stretch, carbamate), ~1600, ~1500 (C=C stretch, aromatic), ~1240, ~1170 (C-N stretch)
Mass Spec (ESI-MS) m/z 291.2 [M+H]⁺

Note: The chemical shifts and bands are approximate and can vary depending on the solvent and instrument used. The provided data is illustrative for a 4-anilino-1-Boc-piperidine scaffold and the specific values for the m-methyl isomer may differ slightly.

General Characterization Workflow

Crude_Product Crude Product from Synthesis Purification Purification (Column Chromatography) Crude_Product->Purification Pure_Product Pure Product Purification->Pure_Product Structural_Analysis Structural Analysis Pure_Product->Structural_Analysis NMR NMR Spectroscopy (¹H, ¹³C) Structural_Analysis->NMR MS Mass Spectrometry (HRMS) Structural_Analysis->MS IR IR Spectroscopy Structural_Analysis->IR Final_Characterization Final Characterized Product NMR->Final_Characterization MS->Final_Characterization IR->Final_Characterization

Characterization Workflow

Applications in Drug Development

m-Methyl 4-anilino-1-Boc-piperidine serves as a crucial building block in the synthesis of novel opioid analgesics and other centrally acting agents. Its primary application is as a precursor in the synthesis of fentanyl analogues.[1] The Boc-protecting group can be readily removed under acidic conditions to liberate the piperidine nitrogen, which can then be further functionalized, typically through acylation, to introduce the N-propionyl group characteristic of many potent fentanyl derivatives. The m-methyl substituent on the aniline ring is a structural modification that can influence the pharmacological profile of the final compound, including its potency, selectivity for opioid receptor subtypes, and metabolic stability.

Conclusion

m-Methyl 4-anilino-1-Boc-piperidine is a well-defined chemical entity with established synthetic routes and analytical characterization methods. This guide provides researchers and drug development professionals with the core chemical information necessary to synthesize, purify, and characterize this important synthetic intermediate. The detailed illustrative protocols for its preparation via reductive amination and Buchwald-Hartwig amination offer reliable pathways for its synthesis, while the expected spectroscopic data provides a basis for its structural confirmation. Its role as a precursor highlights its significance in the ongoing research and development of novel therapeutic agents.

References

An In-Depth Technical Guide to meta-methyl 4-anilino-1-Boc-piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-butyl 4-((3-methylphenyl)amino)piperidine-1-carboxylate, commonly known as meta-methyl 4-anilino-1-Boc-piperidine, is an analytical reference standard.[1][2] It is categorized as a precursor in the synthesis of fentanyl-related compounds.[1][2] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and analysis, tailored for professionals in research and drug development. This compound is intended for research and forensic applications.[1][2]

Chemical and Physical Properties

This compound is a derivative of 4-anilinopiperidine with a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen and a methyl group at the meta position of the aniline ring. This structure makes it a key intermediate in the synthesis of certain fentanyl analogs.

Table 1: Chemical Identifiers and Physical Properties

PropertyValueReference
CAS Number 679409-60-0[1]
Molecular Formula C₁₇H₂₆N₂O₂[1]
Molecular Weight 290.4 g/mol [1]
Formal Name 4-[(3-methylphenyl)amino]-1-piperidinecarboxylic acid, 1,1-dimethylethyl ester[1]
Synonyms m-methyl 4-Anilino-1-Boc-piperidine, 4-(m-tolylamino)-1-Boc-piperidine, 4-(meta-tolylamino)-1-Boc-piperidine[1]
Solubility DMF: 1 mg/ml; DMSO: Slightly soluble; Ethanol: Slightly soluble[1]
Storage Temperature -20°C[2]

Synthesis and Logical Relationships

The synthesis of this compound is a critical step in the production of specific fentanyl analogs. The general synthetic pathway involves the reductive amination of N-Boc-4-piperidone with m-toluidine. This is followed by deprotection of the Boc group and subsequent N-alkylation and acylation to yield the final fentanyl analog.

G A N-Boc-4-piperidone C This compound A->C Reductive Amination B m-toluidine B->C D Deprotection C->D E meta-methyl 4-anilinopiperidine D->E F N-alkylation & Acylation E->F G m-methyl-fentanyl analog F->G G A Sample Preparation (Dissolution in Methanol) B GC-MS Injection A->B C Separation in GC Column B->C D Ionization (EI) C->D E Mass Analysis (MS) D->E F Data Analysis E->F G cluster_0 Cell Membrane cluster_1 Intracellular A Fentanyl Analog B μ-Opioid Receptor (GPCR) A->B C G-protein (Gi/o) B->C D Adenylyl Cyclase (Inhibition) C->D F K+ Channel (Activation) C->F H Ca2+ Channel (Inhibition) C->H E ↓ cAMP D->E J ↓ Neuronal Excitability (Analgesia) E->J G ↑ K+ Efflux F->G G->J I ↓ Ca2+ Influx H->I I->J

References

The Predicted Biological Activity of m-methyl 4-anilino-1-Boc-piperidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following document provides a predictive overview of the potential biological activity of m-methyl 4-anilino-1-Boc-piperidine. As of the latest available information, this specific compound is primarily categorized as a precursor in the synthesis of fentanyl-related compounds and is utilized as an analytical reference standard.[1][2][3] There is no publicly available data detailing its specific biological effects. The information presented herein is extrapolated from the well-established pharmacology of the 4-anilinopiperidine scaffold, the core structure of potent opioid analgesics.[4][5][6] This guide is intended to provide a framework for potential research and should not be interpreted as established fact.

Introduction: The 4-Anilinopiperidine Scaffold

The 4-anilinopiperidine core is a privileged scaffold in medicinal chemistry, most notably forming the foundation of the powerful synthetic opioid analgesic, fentanyl, and its numerous analogs.[4] This chemical structure consists of a piperidine ring with an aniline group at the 4-position. The versatility of this core allows for extensive chemical modifications, which can significantly influence the pharmacological properties of the resulting compounds, including their potency, selectivity, and duration of action. m-methyl 4-anilino-1-Boc-piperidine is a derivative of this core structure. The presence of the Boc (tert-butyloxycarbonyl) protecting group on the piperidine nitrogen suggests it is a synthetic intermediate.[7][8] However, its structural similarity to known opioids warrants an investigation into its potential biological activity.

Predicted Biological Target and Signaling Pathways

Based on the extensive literature on 4-anilinopiperidine derivatives, the primary predicted biological target for m-methyl 4-anilino-1-Boc-piperidine is the µ-opioid receptor (MOR) , a member of the G-protein coupled receptor (GPCR) superfamily.[4][9] Upon activation by an agonist, MOR initiates intracellular signaling cascades through two primary pathways: the G-protein-dependent pathway and the β-arrestin-dependent pathway.[10]

G-Protein-Dependent Signaling Pathway

The canonical signaling pathway for MOR activation involves coupling to inhibitory G-proteins (Gαi/o). This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[10][11] This pathway is primarily associated with the analgesic effects of opioids.

G_Protein_Signaling cluster_membrane Plasma Membrane MOR µ-Opioid Receptor (MOR) G_protein Gαi/oβγ MOR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Ligand Opioid Agonist (e.g., m-methyl 4-anilino-1-Boc-piperidine) Ligand->MOR Binds ATP ATP ATP->AC Downstream Downstream Cellular Effects (Analgesia) cAMP->Downstream Modulates

G-Protein Dependent Signaling Pathway
β-Arrestin-Dependent Signaling Pathway

Activation of MOR can also lead to the recruitment of β-arrestin proteins. This process is initially involved in receptor desensitization and internalization.[10] However, β-arrestin can also act as a scaffold for other signaling proteins, initiating pathways that are distinct from G-protein signaling and are often associated with the adverse effects of opioids, such as respiratory depression and tolerance.

Beta_Arrestin_Signaling cluster_membrane Plasma Membrane MOR_P Phosphorylated µ-Opioid Receptor Beta_Arrestin β-Arrestin MOR_P->Beta_Arrestin Recruits Ligand Opioid Agonist MOR µ-Opioid Receptor (MOR) Ligand->MOR Activates GRK GRK MOR->GRK Recruits GRK->MOR_P Phosphorylates Clathrin Clathrin-coated pit Beta_Arrestin->Clathrin Promotes Internalization via Endocytosis Endocytosis & Downstream Signaling (Adverse Effects) Clathrin->Endocytosis

β-Arrestin Recruitment and Receptor Internalization

Proposed Experimental Workflow for Biological Characterization

To determine the biological activity of a novel compound such as m-methyl 4-anilino-1-Boc-piperidine, a systematic experimental workflow is required. This typically involves a series of in-vitro assays to characterize the compound's interaction with the predicted target receptor and its downstream functional effects.

Experimental_Workflow Compound Test Compound: m-methyl 4-anilino-1-Boc-piperidine Binding_Assay Radioligand Binding Assay (Determine Affinity: Ki) Compound->Binding_Assay Functional_Assays Functional Assays (Determine Potency: EC50 & Efficacy: Emax) Binding_Assay->Functional_Assays If binding is confirmed G_Protein_Assays G-Protein Pathway Assays Functional_Assays->G_Protein_Assays Beta_Arrestin_Assay β-Arrestin Recruitment Assay Functional_Assays->Beta_Arrestin_Assay GTP_Assay GTPγS Binding Assay G_Protein_Assays->GTP_Assay cAMP_Assay cAMP Inhibition Assay G_Protein_Assays->cAMP_Assay Calcium_Assay Calcium Mobilization Assay G_Protein_Assays->Calcium_Assay Data_Analysis Data Analysis and Pharmacological Profile Generation Beta_Arrestin_Assay->Data_Analysis GTP_Assay->Data_Analysis cAMP_Assay->Data_Analysis Calcium_Assay->Data_Analysis

Workflow for Characterizing a Novel Opioid Ligand

Detailed Experimental Protocols

The following are generalized protocols for key in-vitro functional assays to assess the activity of a compound at the µ-opioid receptor.

GTPγS Binding Assay

This assay directly measures the activation of G-proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS.[10]

  • Objective: To determine the ability of the test compound to stimulate G-protein activation.

  • Materials:

    • Cell membranes expressing the µ-opioid receptor.

    • [³⁵S]GTPγS (radiolabeled).

    • GDP (Guanosine diphosphate).

    • Assay buffer (e.g., Tris-HCl, MgCl₂, NaCl).

    • Test compound and reference agonist (e.g., DAMGO).

    • Scintillation vials and cocktail.

    • Microplate and filter mats.

  • Procedure:

    • Prepare cell membranes expressing the µ-opioid receptor.

    • In a microplate, add cell membranes, GDP, and varying concentrations of the test compound.

    • Initiate the reaction by adding [³⁵S]GTPγS.

    • Incubate at 30°C for a defined period (e.g., 60 minutes).

    • Terminate the reaction by rapid filtration through filter mats.

    • Wash the filters to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Plot the specific binding against the logarithm of the agonist concentration to determine EC₅₀ and Eₘₐₓ values.

cAMP Inhibition Assay

This assay measures the inhibition of adenylyl cyclase activity, a downstream effector of the Gαi/o subunit.[10][11]

  • Objective: To quantify the functional consequence of Gαi/o-coupled GPCR activation.

  • Materials:

    • Intact cells expressing the µ-opioid receptor (e.g., CHO or HEK293 cells).

    • Forskolin (an adenylyl cyclase activator).

    • Test compound and reference agonist.

    • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

  • Procedure:

    • Culture cells expressing the µ-opioid receptor in a microplate.

    • Pre-treat cells with varying concentrations of the test compound.

    • Stimulate the cells with forskolin to induce cAMP production.

    • Incubate for a specified time.

    • Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.

    • Plot the inhibition of forskolin-stimulated cAMP levels against the logarithm of the agonist concentration to determine EC₅₀ and Eₘₐₓ values.

β-Arrestin Recruitment Assay

This assay monitors the recruitment of β-arrestin proteins to the activated receptor.[10]

  • Objective: To assess the potential for the test compound to induce receptor desensitization and β-arrestin-mediated signaling.

  • Materials:

    • Cells co-expressing the µ-opioid receptor and a tagged β-arrestin (e.g., fused to a reporter enzyme or fluorescent protein).

    • Assay-specific substrate or detection reagents.

  • Procedure:

    • Plate the engineered cells in a microplate.

    • Add varying concentrations of the test compound.

    • Incubate to allow for receptor activation and β-arrestin recruitment.

    • Measure the signal generated by the reporter system (e.g., luminescence or fluorescence), which is proportional to the extent of β-arrestin recruitment.

    • Plot the signal against the logarithm of the agonist concentration to determine EC₅₀ and Eₘₐₓ values.

Calcium Mobilization Assay

This assay is particularly useful for GPCRs that couple to Gαq proteins, but can be adapted for Gαi/o-coupled receptors by co-expressing a promiscuous G-protein like Gα16.[12]

  • Objective: To measure receptor activation through the release of intracellular calcium.

  • Materials:

    • Cells expressing the µ-opioid receptor (and potentially a promiscuous G-protein).

    • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay buffer.

    • Test compound and reference agonist.

  • Procedure:

    • Load the cells with the calcium-sensitive dye.

    • Add varying concentrations of the test compound.

    • Measure the change in fluorescence intensity over time using a fluorescence plate reader. The increase in fluorescence corresponds to the release of intracellular calcium.

    • Plot the peak fluorescence response against the logarithm of the agonist concentration to determine EC₅₀ and Eₘₐₓ values.

Data Presentation

The quantitative data obtained from the aforementioned assays should be summarized in a clear and structured format to allow for easy comparison and interpretation.

Table 1: Receptor Binding Affinity of m-methyl 4-anilino-1-Boc-piperidine

CompoundReceptorKᵢ (nM) ± SEMn
m-methyl 4-anilino-1-Boc-piperidineµ-Opioid
Reference Compound (e.g., Fentanyl)µ-Opioid

Table 2: In-Vitro Functional Activity of m-methyl 4-anilino-1-Boc-piperidine

AssayParameterm-methyl 4-anilino-1-Boc-piperidineReference Compound
GTPγS Binding EC₅₀ (nM) ± SEM
Eₘₐₓ (%) ± SEM
cAMP Inhibition EC₅₀ (nM) ± SEM
Eₘₐₓ (%) ± SEM
β-Arrestin Recruitment EC₅₀ (nM) ± SEM
Eₘₐₓ (%) ± SEM
Calcium Mobilization EC₅₀ (nM) ± SEM
Eₘₐₓ (%) ± SEM

Kᵢ: Inhibitory constant; EC₅₀: Half-maximal effective concentration; Eₘₐₓ: Maximum effect; SEM: Standard error of the mean; n: number of experiments.

Conclusion

While m-methyl 4-anilino-1-Boc-piperidine is currently known as a synthetic precursor, its structural relationship to the 4-anilinopiperidine class of opioids suggests a potential for biological activity, likely as a µ-opioid receptor agonist. The experimental framework and protocols detailed in this guide provide a comprehensive approach for researchers to investigate this potential. A thorough characterization of its binding affinity, functional potency and efficacy, and signaling pathway bias is essential to understand its complete pharmacological profile. Such studies would be crucial in determining whether this compound possesses any therapeutic potential or if it is primarily of interest in the context of forensic and analytical chemistry.

References

Characterization of meta-methyl 4-anilino-1-Boc-piperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization of meta-methyl 4-anilino-1-Boc-piperidine, a key intermediate in the synthesis of various compounds of interest in drug discovery and development, including fentanyl-related molecules. This document details the physicochemical properties, proposed synthesis, and analytical characterization of this compound. Detailed experimental protocols for its synthesis and analysis are provided, along with tabulated quantitative data for easy reference and comparison. Additionally, a potential signaling pathway associated with downstream derivatives of this compound class is illustrated.

Introduction

tert-Butyl 4-(3-methylanilino)piperidine-1-carboxylate, also known as this compound, is a substituted 4-anilinopiperidine derivative. The presence of the Boc (tert-butoxycarbonyl) protecting group on the piperidine nitrogen makes it a stable and versatile intermediate for further chemical modifications. The 4-anilinopiperidine scaffold is a core structure in a variety of biologically active molecules, notably as a precursor to potent synthetic opioids that interact with the central nervous system. A thorough understanding of the synthesis and characterization of this intermediate is crucial for researchers in medicinal chemistry and forensic sciences.

Physicochemical Properties

The general physicochemical properties of this compound and its isomers are summarized in Table 1. These properties are essential for handling, storage, and designing synthetic and analytical procedures.

Table 1: Physicochemical Properties of Methyl 4-anilino-1-Boc-piperidine Isomers

PropertyThis compoundortho-methyl 4-anilino-1-Boc-piperidinepara-methyl 4-anilino-1-Boc-piperidine
Formal Name 4-[(3-methylphenyl)amino]-1-piperidinecarboxylic acid, 1,1-dimethylethyl ester[1]4-[(2-methylphenyl)amino]-1-piperidinecarboxylic acid, 1,1-dimethylethyl ester4-[(4-methylphenyl)amino]-1-piperidinecarboxylic acid, 1,1-dimethylethyl ester[2]
CAS Number 679409-60-0[1]1154101-90-2501673-99-0[2]
Molecular Formula C₁₇H₂₆N₂O₂[1]C₁₇H₂₆N₂O₂C₁₇H₂₆N₂O₂[2]
Formula Weight 290.4 g/mol [1]290.4 g/mol 290.4 g/mol [2]
Appearance SolidCrystalline solidA solid[2]
Solubility DMF: 1 mg/ml; DMSO: Slightly soluble; Ethanol: Slightly soluble[1]DMF: 20 mg/ml; DMSO: 10 mg/ml; Ethanol: 20 mg/mlDMF: 10 mg/ml; DMSO: 1 mg/ml; Ethanol: 2 mg/ml[2]
λmax 250 nm[1]246 nm247 nm[2]
Storage -20°C-20°C-20°C[2]
Stability ≥ 4 years≥ 4 years≥ 4 years[2]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a reductive amination reaction between 1-Boc-4-piperidone and m-toluidine. This common and efficient method involves the formation of an intermediate enamine or iminium ion, which is then reduced in situ to the desired secondary amine.

General Synthesis Workflow

The logical workflow for the synthesis and purification of this compound is depicted below.

G Synthesis Workflow A Reactants (1-Boc-4-piperidone, m-toluidine) C Reductive Amination (Reflux with Dean-Stark trap) A->C B Solvent & Catalyst (e.g., Toluene, p-TsOH) B->C D Intermediate Formation (Enamine/Iminium Ion) C->D E Reduction (e.g., NaBH4 or NaBH(OAc)3) D->E F Crude Product E->F G Work-up (Quenching, Extraction) F->G H Purification (Column Chromatography) G->H I Pure Product (this compound) H->I

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Reductive Amination

This protocol is adapted from the synthesis of structurally similar anilino-piperidines.

Materials:

  • 1-Boc-4-piperidone

  • m-toluidine

  • Toluene

  • p-Toluenesulfonic acid (catalytic amount)

  • Methanol

  • Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for eluent

Procedure:

  • Imine Formation: To a solution of 1-Boc-4-piperidone (1.0 eq) in toluene, add m-toluidine (1.0 eq) and a catalytic amount of p-toluenesulfonic acid.

  • Water Removal: Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction. Monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Cooling and Reduction: Cool the reaction mixture to room temperature. Evaporate the toluene under reduced pressure. Dissolve the crude residue in methanol.

  • Reducing Agent Addition: Slowly add sodium borohydride (1.1 eq) to the solution at 0°C. Alternatively, for a milder reduction, sodium triacetoxyborohydride can be used in a solvent like dichloromethane or 1,2-dichloroethane.

  • Reaction Quenching: After the reduction is complete (as monitored by TLC), quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with diethyl ether or ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield the pure this compound.

Analytical Characterization

Spectroscopic Data

Table 2: Predicted and Comparative Spectroscopic Data

TechniqueData TypePredicted/Comparative Values for Methyl 4-anilino-1-Boc-piperidine Isomers
¹H NMR Chemical Shift (δ)Aromatic protons: 6.5-7.2 ppm (multiplet)Piperidine CH-N: 3.8-4.2 ppm (broad multiplet)Piperidine CH₂-N(Boc): 2.8-3.2 ppm (multiplet)Piperidine CH₂: 1.2-2.1 ppm (multiplet)Boc (CH₃)₃: ~1.45 ppm (singlet)Aryl-CH₃: ~2.3 ppm (singlet)
¹³C NMR Chemical Shift (δ)Aromatic C=C: 110-150 ppmBoc C=O: ~155 ppmBoc C(CH₃)₃: ~79 ppmPiperidine C-N: ~50 ppmPiperidine CH₂-N(Boc): ~40 ppmPiperidine CH₂: ~32 ppmBoc C(CH₃)₃: ~28 ppmAryl-CH₃: ~21 ppm
FT-IR Wavenumber (cm⁻¹)N-H Stretch: ~3400 cm⁻¹C-H Stretch (aliphatic/aromatic): 2850-3100 cm⁻¹C=O Stretch (Boc): ~1690 cm⁻¹C=C Stretch (aromatic): 1500-1600 cm⁻¹C-N Stretch: 1160-1250 cm⁻¹
Mass Spec. m/z[M+H]⁺ (for C₁₇H₂₆N₂O₂): 291.2067 (calculated)

Note: The predicted NMR and IR values are based on typical chemical shifts and vibrational frequencies for the functional groups present in the molecule and data from similar compounds.

Chromatographic Data

Table 3: Exemplar Chromatographic Conditions and Data

TechniqueParameterValue/Condition
GC-MS Column HP-1MS (or equivalent)
Injector Temp. 280°C
Carrier Gas Helium
Ionization Electron Ionization (EI) at 70 eV
MS Scan Range m/z 50-550
HPLC-TOF Column C18 reverse-phase (e.g., Zorbax Eclipse XDB-C18)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Methanol or Acetonitrile
Gradient A suitable gradient from low to high organic phase
Ionization Electrospray Ionization (ESI), positive mode
Mass Analyzer Time-of-Flight (TOF) for accurate mass measurement

Biological Context and Signaling Pathway

While this compound is primarily a synthetic precursor and is expected to have low intrinsic biological activity, its derivatives, particularly after deprotection and further functionalization, are known to be potent agonists of the μ-opioid receptor (MOR). The MOR is a G-protein coupled receptor (GPCR) that, upon activation, initiates a signaling cascade leading to analgesia but also to adverse effects like respiratory depression and euphoria.

Mu-Opioid Receptor Signaling Pathway

The diagram below illustrates the canonical signaling pathway initiated by the activation of the μ-opioid receptor by an agonist, a class of compounds for which this compound is a precursor.

G Mu-Opioid Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MOR μ-Opioid Receptor (GPCR) G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Ca_channel Voltage-gated Ca²⁺ Channel Ca_ion Ca²⁺ Ca_channel->Ca_ion Influx K_channel GIRK Channel K_ion K⁺ K_channel->K_ion Efflux Agonist Opioid Agonist (Fentanyl derivative) Agonist->MOR Binds and Activates G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma G_alpha->AC Inhibits G_beta_gamma->Ca_channel Inhibits G_beta_gamma->K_channel Activates ATP ATP ATP->AC Cellular_Response Cellular Response (e.g., Analgesia, Reduced Neurotransmitter Release) cAMP->Cellular_Response Decreased levels lead to Ca_ion->Cellular_Response Decreased influx leads to K_ion->Cellular_Response Increased efflux leads to

Caption: Canonical Gi/o-coupled signaling pathway of the μ-opioid receptor.

Conclusion

This compound is a valuable chemical intermediate with significant applications in the synthesis of pharmacologically active compounds. This guide has provided a detailed summary of its physicochemical properties, a robust protocol for its synthesis via reductive amination, and a framework for its analytical characterization. The included data, while in some cases extrapolated from closely related isomers due to a lack of published information on the specific meta-isomer, serves as a valuable resource for researchers. The elucidation of the biological context through the μ-opioid receptor signaling pathway highlights the importance of this class of molecules in drug development and neuroscience.

References

Spectroscopic and Synthetic Profile of Meta-Methyl 4-Anilino-1-Boc-piperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral characteristics and synthetic methodology for meta-methyl 4-anilino-1-Boc-piperidine, a key intermediate in the synthesis of various compounds of interest in drug discovery and development. Due to the limited availability of published spectral data for the specific meta-methyl isomer, this guide presents representative data from the closely related and well-characterized 4-anilino-1-Boc-piperidine. This information, supplemented with typical chemical shift ranges, serves as a valuable resource for the identification and characterization of this class of compounds.

Chemical Structure and Properties

Formal Name: tert-butyl 4-(m-tolylamino)piperidine-1-carboxylate[1]

Synonyms: 3-Methyl-4-anilino-1-Boc-piperidine, tert-butyl 4-((3-methylphenyl)amino)piperidine-1-carboxylate

CAS Number: 679409-60-0

Molecular Formula: C₁₇H₂₆N₂O₂

Molecular Weight: 290.40 g/mol

Spectroscopic Data

The following tables summarize the expected and observed spectral data for 4-anilino-1-Boc-piperidine derivatives. The data presented for 4-anilino-1-Boc-piperidine is based on available analytical reports and serves as a close proxy for the meta-methyl analog.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules. The tables below provide typical chemical shift ranges for the core 4-anilinopiperidine scaffold and specific data for the unsubstituted analog. For this compound, slight variations in the aromatic region are expected due to the presence of the methyl group.

Table 1: Typical ¹H NMR Chemical Shift Ranges for 4-Anilinopiperidine Derivatives

ProtonsChemical Shift (ppm)
Aromatic C-H6.5 - 7.3
Piperidine N-H3.5 - 4.5 (broad)
Piperidine C4-H3.4 - 3.8
Piperidine C2/C6-H (axial)2.8 - 3.2
Piperidine C2/C6-H (equatorial)3.9 - 4.2
Piperidine C3/C5-H (axial)1.2 - 1.6
Piperidine C3/C5-H (equatorial)1.9 - 2.2
Boc C(CH₃)₃1.4 - 1.5
Ar-CH₃2.2 - 2.4

Note: Chemical shifts are dependent on the solvent and substituents.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for 4-Anilinopiperidine Derivatives

CarbonChemical Shift (ppm)
Aromatic C (quaternary)145 - 150
Aromatic C-H113 - 130
Piperidine C450 - 55
Piperidine C2/C640 - 45
Piperidine C3/C530 - 35
Boc C=O154 - 156
Boc C (CH₃)₃79 - 81
Boc C(C H₃)₃28 - 29
Ar-CH₃20 - 22

Note: Chemical shifts are dependent on the solvent and substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for 4-anilino-1-Boc-piperidine are presented below.

Table 3: IR Spectral Data for 4-Anilino-1-Boc-piperidine

Functional GroupWavenumber (cm⁻¹)
N-H Stretch (amine)3350 - 3450
C-H Stretch (aromatic)3000 - 3100
C-H Stretch (aliphatic)2850 - 2980
C=O Stretch (Boc-carbamate)1680 - 1700
C=C Stretch (aromatic)1500 - 1600
C-N Stretch1220 - 1320
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 4-anilino-1-Boc-piperidine, the molecular ion peak and characteristic fragments are key identifiers.

Table 4: Mass Spectrometry Data for 4-Anilino-1-Boc-piperidine

Ionm/z
[M+H]⁺ (Molecular Ion)277.1965
[M-Boc+H]⁺177.1386
[Boc]⁺57.0704

Experimental Protocols

The synthesis of this compound is typically achieved through a reductive amination reaction. The following is a general protocol that can be adapted for this specific synthesis.

Synthesis of this compound

Materials:

  • N-Boc-4-piperidone

  • m-Toluidine

  • Sodium triacetoxyborohydride (STAB)

  • Glacial acetic acid

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of N-Boc-4-piperidone (1.0 eq) in dichloromethane, add m-toluidine (1.1 eq) and glacial acetic acid (1.0 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes gradient) to yield pure this compound.

Spectroscopic Analysis

NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. Standard pulse programs should be used.

IR Spectroscopy:

  • Sample Preparation: A thin film of the sample can be prepared on a salt plate (NaCl or KBr) or analyzed using an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Acquisition: Analyze the sample using a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Visualizations

Synthetic Pathway

The following diagram illustrates the one-pot reductive amination synthesis of this compound.

G cluster_reactants Reactants cluster_reagents Reagents N-Boc-4-piperidone N-Boc-4-piperidone ReactionMixture One-Pot Reductive Amination N-Boc-4-piperidone->ReactionMixture 1.0 eq m-Toluidine m-Toluidine m-Toluidine->ReactionMixture 1.1 eq Sodium triacetoxyborohydride Sodium triacetoxyborohydride Sodium triacetoxyborohydride->ReactionMixture 1.5 eq Acetic Acid Acetic Acid Acetic Acid->ReactionMixture 1.0 eq DCM (Solvent) DCM (Solvent) DCM (Solvent)->ReactionMixture Workup Workup ReactionMixture->Workup 1. Quench (NaHCO3) 2. Extraction Purification Column Chromatography Workup->Purification Crude Product FinalProduct This compound Purification->FinalProduct Pure Product

Caption: Synthetic scheme for this compound.

Experimental Workflow for Characterization

This diagram outlines the logical flow of experiments for the comprehensive characterization of the synthesized compound.

G cluster_analysis Spectroscopic Analysis Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product Structural_Confirmation Structural Confirmation Purification->Structural_Confirmation Pure Compound NMR 1H & 13C NMR Structural_Confirmation->NMR IR FT-IR Structural_Confirmation->IR MS Mass Spectrometry Structural_Confirmation->MS Data_Interpretation Data Interpretation & Structure Elucidation NMR->Data_Interpretation Spectral Data IR->Data_Interpretation Spectral Data MS->Data_Interpretation Spectral Data Final_Report Technical Report Data_Interpretation->Final_Report Confirmed Structure

References

Technical Guide: Mechanism of Action of Fentanyl-Class Opioids Derived from m-methyl 4-anilino-1-Boc-piperidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The compound m-methyl 4-anilino-1-Boc-piperidine is not a pharmacologically active agent but rather a key synthetic precursor for a specific subclass of potent fentanyl analogs. Its structure, featuring a Boc-protected piperidine ring and a meta-methylated aniline moiety, is designed for elaboration into highly active opioid compounds. The mechanism of action, therefore, pertains to the final deprotected and N-acylated/N-alkylated products, such as 3-methylfentanyl and its derivatives. These compounds are highly potent and selective agonists of the mu-opioid receptor (MOR), a Class A G-protein coupled receptor (GPCR). Activation of the MOR by these ligands produces profound analgesic effects, but also carries significant risks, including respiratory depression and a high potential for abuse. This document details the synthetic relevance of the precursor, the molecular mechanism of action of the resulting opioid agonists, quantitative pharmacological data, and the standard experimental protocols used for their characterization.

Role of m-methyl 4-anilino-1-Boc-piperidine as a Precursor

m-methyl 4-anilino-1-Boc-piperidine is an intermediate used in the synthesis of fentanyl-related compounds. The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the piperidine nitrogen, allowing for selective modifications at other positions. The core synthetic strategy involves two key steps for which this precursor is vital:

  • Deprotection: The Boc group is removed under acidic conditions to expose the secondary amine on the piperidine ring.

  • Elaboration: The resulting amine is then acylated (e.g., with propionyl chloride) and subsequently N-alkylated (e.g., with phenethyl bromide) to yield the final, pharmacologically active fentanyl analog, such as 3-methylfentanyl.

The workflow below illustrates this general synthetic pathway.

G cluster_0 Synthesis Workflow A m-methyl 4-anilino-1-Boc-piperidine (Precursor) B Step 1: Acidic Deprotection (e.g., TFA or HCl) Removes Boc Group A->B C m-methyl 4-anilinopiperidine (Intermediate) B->C D Step 2: N-Acylation (e.g., Propionyl Chloride) C->D E N-(3-methylphenyl)-N-(piperidin-4-yl)propionamide D->E F Step 3: N-Alkylation (e.g., Phenethyl Bromide) E->F G Final Active Compound (e.g., 3-Methylfentanyl) F->G

Caption: General synthetic pathway from the precursor to the active opioid.

Core Mechanism of Action: Mu-Opioid Receptor Agonism

The fentanyl analogs derived from the specified precursor exert their effects by acting as potent agonists at the mu-opioid receptor (MOR).[1][2] The MOR is a G-protein coupled receptor primarily expressed in the central and peripheral nervous systems.[3] The binding of a fentanyl analog to the MOR initiates a conformational change in the receptor, which triggers a downstream signaling cascade.

Signaling Pathway:

  • Ligand Binding: The fentanyl analog binds to the orthosteric binding pocket of the MOR.

  • G-Protein Coupling: The activated receptor promotes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the associated inhibitory G-protein (Gi/o).[1][4]

  • Signal Transduction: The activated Gαi/o subunit dissociates from the Gβγ dimer.

    • The Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1]

    • The Gβγ dimer directly modulates ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the closing of N-type voltage-gated calcium channels.[4]

  • Cellular Effect: The combined effect of reduced cAMP and ion channel modulation is a hyperpolarization of the neuron and a reduction in neurotransmitter release (e.g., substance P, GABA, dopamine), leading to the inhibition of pain signaling pathways.[4]

G cluster_0 MOR Signaling Pathway ligand Fentanyl Analog (e.g., 3-Methylfentanyl) receptor Mu-Opioid Receptor (MOR) ligand->receptor Binds g_protein Gi/o Protein (GDP-bound, Inactive) receptor->g_protein Activates g_protein_active Gi/o Protein (GTP-bound, Active) g_protein->g_protein_active GDP/GTP Exchange g_alpha Gαi/o-GTP g_protein_active->g_alpha g_beta_gamma Gβγ g_protein_active->g_beta_gamma ac Adenylyl Cyclase g_alpha->ac Inhibits k_channel GIRK K+ Channel (Activated) g_beta_gamma->k_channel Opens ca_channel Ca2+ Channel (Inhibited) g_beta_gamma->ca_channel Closes camp cAMP (Decreased) ac->camp hyperpolarization Neuronal Hyperpolarization (Reduced Excitability) k_channel->hyperpolarization neurotransmitter Reduced Neurotransmitter Release ca_channel->neurotransmitter analgesia Analgesia hyperpolarization->analgesia neurotransmitter->analgesia

Caption: Canonical Gi/o signaling pathway activated by MOR agonists.

Quantitative Pharmacological Data

The potency and affinity of fentanyl analogs are determined through in vitro binding and functional assays. 3-Methylfentanyl is an exceptionally potent opioid, estimated to be 400 to 6000 times stronger than morphine.[5] The data below represents typical values for fentanyl and related analogs at the human mu-opioid receptor (hMOR).

CompoundBinding Affinity (Kᵢ, nM)Functional Potency (EC₅₀, nM)Receptor Efficacy (% Eₘₐₓ vs DAMGO)
Fentanyl1.1 - 1.41.7 - 32Full Agonist (~100%)
3-Methylfentanyl~0.4 (cis-isomer)Data not consistently reported, but potency is significantly higher than fentanylFull Agonist
Carfentanil0.19Not specifiedFull Agonist
Sufentanil0.40Not specifiedFull Agonist
Morphine (Reference)~1.0 - 4.0430Partial/Full Agonist
DAMGO (Reference)0.54~5.0Full Agonist (100%)

Note: Data is compiled from multiple sources and experimental conditions may vary.[6][7][8] Kᵢ (inhibition constant) and IC₅₀ values reflect binding affinity, where a lower value indicates higher affinity. EC₅₀ (half-maximal effective concentration) reflects functional potency, where a lower value indicates higher potency. Eₘₐₓ reflects the maximum response a compound can produce.

Key Experimental Protocols

Characterization of novel opioid compounds relies on standardized in vitro pharmacological assays. The following are detailed protocols for determining receptor binding affinity and functional agonist activity.

Radioligand Competition Binding Assay (for Kᵢ Determination)

This assay measures the affinity of a test compound by quantifying its ability to displace a known high-affinity radioligand from the mu-opioid receptor.

Workflow Diagram:

G cluster_1 Radioligand Binding Assay Workflow A Prepare Reagents: - Cell Membranes (MOR-expressing) - Radioligand (e.g., [³H]DAMGO) - Test Compound (e.g., 3-Methylfentanyl) - Binding Buffer B Set up 96-well plate: - Total Binding Wells - Non-Specific Binding Wells - Competition Wells A->B C Add reagents to wells: - Membranes + Radioligand (Total) - Membranes + Radioligand + Unlabeled Ligand (NSB) - Membranes + Radioligand + Test Compound (Comp.) B->C D Incubate plate to reach equilibrium (e.g., 60-120 min at 25°C) C->D E Terminate reaction via rapid filtration (Glass Fiber Filters) D->E F Wash filters with ice-cold buffer to remove unbound radioligand E->F G Measure radioactivity (Liquid Scintillation Counting) F->G H Data Analysis: Calculate % specific binding vs. [Test Compound] Determine IC₅₀ and calculate Kᵢ G->H

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol:

  • Membrane Preparation: Homogenize cells or tissues expressing the mu-opioid receptor (e.g., CHO-hMOR cells, rat brain tissue) in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate to pellet the membranes. Wash and resuspend the final pellet in binding buffer to a protein concentration of 1-2 mg/mL.[9]

  • Assay Setup: In a 96-well plate, prepare triplicate wells for each condition. The final assay volume is typically 200-250 µL.

    • Total Binding: Add membrane preparation, binding buffer, and a fixed concentration of radioligand (e.g., 0.5 nM [³H]DAMGO).[3]

    • Non-Specific Binding (NSB): Add membrane preparation, radioligand, and a high concentration of an unlabeled competitor (e.g., 10 µM Naloxone).[3][10]

    • Competition: Add membrane preparation, radioligand, and serial dilutions of the test compound.

  • Incubation: Incubate the plate at room temperature (25°C) for 60-120 minutes to allow binding to reach equilibrium.[3][9]

  • Filtration: Terminate the assay by rapidly filtering the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates receptor-bound radioligand from the unbound fraction.

  • Washing: Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove all unbound radioligand.[10]

  • Counting: Place the filters in scintillation vials, add a scintillation cocktail, and measure the retained radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting NSB counts from total binding counts. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data using a non-linear regression model to determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

[³⁵S]GTPγS Binding Assay (for EC₅₀ and Eₘₐₓ Determination)

This is a functional assay that measures the direct activation of G-proteins following receptor agonism. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.[11][12]

Detailed Protocol:

  • Membrane Preparation: Prepare receptor-expressing membranes as described in the binding assay protocol.

  • Assay Setup: In a 96-well plate, add the following to each well in order:

    • Assay Buffer (50 mM Tris-HCl, 100 mM NaCl, 3 mM MgSO₄, pH 7.4).[13]

    • Serial dilutions of the test compound (agonist). Include a vehicle control and a positive control (e.g., DAMGO).

    • GDP (final concentration of 10-30 µM is typical to maximize the agonist-stimulated signal).[13][14]

    • Membrane preparation (5-20 µg of protein per well).

  • Pre-incubation: Pre-incubate the plate at 30°C for 15 minutes.

  • Reaction Initiation: Add [³⁵S]GTPγS (final concentration 0.05-0.1 nM) to each well to start the reaction.[11]

  • Incubation: Incubate the plate at 30°C for 45-60 minutes.[13]

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters, as described previously.

  • Washing & Counting: Wash filters with ice-cold buffer and measure radioactivity via liquid scintillation.

  • Data Analysis: Determine specific binding by subtracting counts from wells containing excess unlabeled GTPγS (10 µM). Plot the specific binding counts against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.[11]

References

Potential Derivatives of meta-methyl 4-anilino-1-Boc-piperidine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis and potential biological activities of derivatives based on the meta-methyl 4-anilino-1-Boc-piperidine core structure. This scaffold is a key intermediate in the synthesis of potent opioid analgesics, particularly analogs of fentanyl. Understanding the structure-activity relationships (SAR) of this class of compounds is crucial for the design of novel therapeutics with improved pharmacological profiles.

Core Structure and Rationale for Derivatization

The this compound core provides a versatile platform for chemical modification. The key points for derivatization are the piperidine nitrogen (after removal of the Boc protecting group) and the anilino nitrogen. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the highly reactive piperidine nitrogen, allowing for selective acylation of the anilino nitrogen. Subsequent deprotection of the Boc group allows for the introduction of various substituents at the N1 position of the piperidine ring.

The meta-methyl group on the aniline ring is an important structural feature. Methyl substitution on the aniline ring of fentanyl analogs can significantly influence their potency and selectivity for the µ-opioid receptor (MOR)[1]. The position of this methyl group can alter the binding affinity and efficacy of the resulting compounds. This guide will focus on the synthesis and potential activities of derivatives created by modifying the acyl group on the anilino nitrogen and the substituent on the piperidine nitrogen.

Synthetic Pathways and Key Experimental Protocols

The synthesis of potent fentanyl analogs from this compound generally follows a two-step process:

  • N-acylation of the anilino nitrogen: This step introduces a variety of acyl groups that are critical for µ-opioid receptor interaction.

  • Boc deprotection and N-alkylation of the piperidine nitrogen: Removal of the Boc group is followed by the introduction of a substituent, often a phenethyl group or a bioisosteric equivalent, which is also crucial for high-affinity binding to the receptor.

Experimental Protocol: N-acylation of this compound

This protocol describes a general procedure for the acylation of the anilino nitrogen.

Materials:

  • This compound

  • Acylating agent (e.g., propionyl chloride, acetyl chloride, etc.)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous triethylamine (TEA) or diisopropylethylamine (DIPEA)

  • Argon or Nitrogen gas for inert atmosphere

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) to the solution and stir for 10 minutes.

  • Slowly add the acylating agent (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with the addition of water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-acylated product.

Experimental Protocol: Boc Deprotection and N-Alkylation

This protocol outlines the removal of the Boc protecting group followed by N-alkylation.

Part A: Boc Deprotection

Materials:

  • N-acylated this compound derivative

  • Trifluoroacetic acid (TFA) or 4M HCl in dioxane

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve the N-acylated Boc-protected piperidine in anhydrous DCM.

  • Add an excess of TFA (typically 20-50% v/v) or an equal volume of 4M HCl in dioxane to the solution[2][3].

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring for the disappearance of the starting material by TLC.

  • Remove the solvent and excess acid under reduced pressure.

  • The resulting salt can be used directly in the next step or neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent to yield the free amine.

Part B: N-Alkylation

Materials:

  • Deprotected N-acyl-meta-methyl-4-anilinopiperidine

  • Alkylating agent (e.g., 2-phenylethyl bromide)

  • Anhydrous acetonitrile or dimethylformamide (DMF)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

Procedure:

  • Dissolve the deprotected piperidine derivative in anhydrous acetonitrile.

  • Add K₂CO₃ (2.0 eq) and the alkylating agent (1.1 eq).

  • Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring by TLC.

  • After cooling to room temperature, filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the final N-alkylated derivative.

Potential Derivatives and Structure-Activity Relationship (SAR)

The potency of fentanyl analogs is highly dependent on the nature of the substituents at the anilino nitrogen and the piperidine nitrogen. The meta-methyl group on the aniline ring is expected to influence the binding affinity and efficacy at the µ-opioid receptor.

Derivative ClassR1 (Acyl Group)R2 (Piperidine N1-substituent)Expected Activity Trend
Acyl Analogs -COCH₃ (Acetyl)-CH₂CH₂PhPotent µ-opioid agonist, potentially less potent than the propionyl analog[4].
-CO(CH₂)₂CH₃ (Butyryl)-CH₂CH₂PhPotent µ-opioid agonist, potency may be comparable to or slightly less than fentanyl[4].
-CO-cyclopropyl-CH₂CH₂PhPotent µ-opioid agonist, with high efficacy[4].
N1-Substituent Analogs -COCH₂CH₃ (Propionyl)-CH₂CH₂(2-thienyl)Potent µ-opioid agonist, bioisosteric replacement of the phenyl ring.
-COCH₂CH₃ (Propionyl)-(CH₂)₃PhPotent µ-opioid agonist, extension of the alkyl chain can affect potency.
-COCH₂CH₃ (Propionyl)-CH₂CH₂-c-C₆H₁₁Potent µ-opioid agonist.

Quantitative Data on Related Fentanyl Analogs

While specific data for a wide range of meta-methyl fentanyl analogs is limited in publicly available literature, the following table presents data for related fentanyl analogs to provide a benchmark for expected potencies.

CompoundModificationED₅₀ (mg/kg, rodent)Potency Relative to MorphineReference
FentanylParent Compound0.011~100[1]
(+)-cis-3-methylfentanylMethyl on piperidine ring0.00058~6700[1]
AcetylfentanylAcetyl instead of propionyl0.021~30% of fentanyl[4]
ButyrfentanylButyryl instead of propionyl-Ki = 32 nM (fentanyl Ki = 1.03 nM)[4]
CyclopropylfentanylCyclopropylacyl instead of propionyl-EC₅₀ = 10.8 nM (fentanyl EC₅₀ = 32 nM)[4]

Biological Evaluation Protocols

The primary biological target for these compounds is the µ-opioid receptor (MOR). The following are standard assays to determine the affinity and functional activity of the synthesized derivatives.

Radioligand Binding Assay for µ-Opioid Receptor Affinity

This assay determines the binding affinity (Ki) of the test compounds for the µ-opioid receptor.

Materials:

  • Cell membranes expressing the human µ-opioid receptor (hMOR)

  • [³H]DAMGO (a selective MOR agonist radioligand)

  • Test compounds at various concentrations

  • Naloxone (for non-specific binding determination)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • In a 96-well plate, combine hMOR membranes, [³H]DAMGO, and varying concentrations of the test compound in the assay buffer.

  • For non-specific binding, a parallel set of wells will contain hMOR membranes, [³H]DAMGO, and a high concentration of naloxone.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ value for each test compound. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay for Functional Activity

This functional assay measures the ability of a compound to activate G-proteins coupled to the µ-opioid receptor, thus determining its efficacy (Emax) and potency (EC₅₀) as an agonist.

Materials:

  • Cell membranes expressing hMOR

  • [³⁵S]GTPγS

  • GDP

  • Test compounds at various concentrations

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)

  • Scintillation proximity assay (SPA) beads (optional, for a non-filtration-based method)

Procedure:

  • Pre-incubate the hMOR membranes with the test compounds and GDP in the assay buffer.

  • Initiate the reaction by adding [³⁵S]GTPγS.

  • Incubate at 30 °C for a defined period (e.g., 30-60 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.

  • Measure the amount of bound [³⁵S]GTPγS by scintillation counting.

  • Plot the concentration-response curve to determine the EC₅₀ and Emax values for each compound[5].

Signaling Pathways and Experimental Workflows

The µ-opioid receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o pathway.

µ-Opioid Receptor Signaling Pathway

MOR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist MOR µ-Opioid Receptor Agonist->MOR Binds Gi_protein Gi/o Protein MOR->Gi_protein Activates Beta_Arrestin β-Arrestin MOR->Beta_Arrestin Recruits Adenylyl_Cyclase Adenylyl Cyclase Gi_protein->Adenylyl_Cyclase Inhibits GIRK GIRK Channels Gi_protein->GIRK Activates Ca_channels Ca²⁺ Channels Gi_protein->Ca_channels Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Decreases PKA Protein Kinase A cAMP->PKA Decreased Activation Internalization Receptor Internalization Beta_Arrestin->Internalization Promotes

Caption: A simplified diagram of the µ-opioid receptor signaling cascade.

Experimental Workflow for Derivative Synthesis and Evaluation

workflow Start This compound N_Acylation N-Acylation of Anilino Nitrogen Start->N_Acylation Boc_Deprotection Boc Deprotection N_Acylation->Boc_Deprotection N_Alkylation N-Alkylation of Piperidine Boc_Deprotection->N_Alkylation Purification Purification and Characterization N_Alkylation->Purification Binding_Assay Radioligand Binding Assay (Ki) Purification->Binding_Assay Functional_Assay [³⁵S]GTPγS Functional Assay (EC₅₀, Emax) Purification->Functional_Assay SAR_Analysis Structure-Activity Relationship Analysis Binding_Assay->SAR_Analysis Functional_Assay->SAR_Analysis

Caption: Workflow for the synthesis and biological evaluation of derivatives.

Conclusion

The this compound core is a valuable starting point for the development of novel µ-opioid receptor agonists. By systematically modifying the acyl and N1-substituents, it is possible to fine-tune the pharmacological properties of the resulting compounds. The experimental protocols and biological assays outlined in this guide provide a framework for the synthesis and evaluation of new chemical entities based on this scaffold. Further investigation into the SAR of these derivatives may lead to the discovery of new analgesics with improved efficacy and safety profiles.

References

A Technical Guide to Determining the Solubility of m-Methyl 4-Anilino-1-Boc-piperidine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that influences every stage of drug development, from early discovery and formulation to final dosage form manufacturing. This technical guide addresses the solubility of m-methyl 4-anilino-1-Boc-piperidine, a substituted piperidine derivative of interest in medicinal chemistry. Despite a comprehensive search of scientific literature and chemical databases, no specific quantitative solubility data for this compound in various organic solvents was publicly available at the time of this report.

Consequently, this document provides a detailed framework and experimental protocols to enable researchers to determine the solubility of m-methyl 4-anilino-1-Boc-piperidine in a range of relevant organic solvents. The methodologies described herein are based on the industry-standard "shake-flask" method for achieving equilibrium solubility, followed by quantification using High-Performance Liquid Chromatography (HPLC) or UV/Vis Spectroscopy. This guide is intended to be a practical resource for scientists in pharmaceutical development, process chemistry, and formulation science.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a fundamental parameter in the pharmaceutical sciences. For a compound like m-methyl 4-anilino-1-Boc-piperidine, understanding its solubility profile in various organic solvents is paramount for several reasons:

  • Process Chemistry and Synthesis: The selection of appropriate solvents is crucial for optimizing reaction conditions, controlling crystallization, and ensuring efficient purification of the API.

  • Formulation Development: To create a viable drug product, whether it be a tablet, capsule, or injectable, the API must be dissolved in suitable excipients. Solubility data guides the selection of these excipients and the development of a stable formulation with the desired release characteristics.

  • Preclinical and Toxicological Studies: In vitro and in vivo studies often require the API to be dissolved in a vehicle for administration. Poor solubility can lead to inaccurate dosing and unreliable experimental outcomes.

  • Analytical Method Development: The preparation of standards and samples for analytical techniques such as HPLC and mass spectrometry relies on the complete dissolution of the analyte in an appropriate solvent.

Given the importance of this parameter, the lack of available data for m-methyl 4-anilino-1-Boc-piperidine necessitates a robust experimental approach to its determination.

m-Methyl 4-Anilino-1-Boc-piperidine: Compound Profile

  • IUPAC Name: tert-butyl 4-((3-methylphenyl)amino)piperidine-1-carboxylate

  • Synonyms: m-methyl 4-anilino-1-Boc-piperidine, N-Boc-4-(3-methylanilino)piperidine, 1-Boc-4-(m-tolylamino)piperidine

  • Molecular Formula: C₁₇H₂₆N₂O₂

  • Molecular Weight: 290.40 g/mol

  • Chemical Structure:

    (Note: A placeholder for the chemical structure image is used here. In a real-world document, a 2D chemical structure drawing would be inserted.)

Experimental Protocol: Determining Equilibrium Solubility

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method.[1] This method involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.[1] The resulting saturated solution is then filtered, and the concentration of the dissolved solute is determined using a suitable analytical technique.

Materials and Equipment
  • m-Methyl 4-anilino-1-Boc-piperidine (solid, high purity)

  • Selected organic solvents (e.g., ethanol, methanol, isopropanol, acetonitrile, acetone, ethyl acetate, dichloromethane, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF))

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Syringe filters (0.22 µm or 0.45 µm)

  • Syringes

  • Autosampler vials

  • HPLC system with a UV detector or a UV/Vis spectrophotometer

Shake-Flask Procedure
  • Preparation: Add an excess amount of m-methyl 4-anilino-1-Boc-piperidine to a pre-weighed vial. The key is to have undissolved solid remaining at the end of the experiment to ensure saturation. A good starting point is to add approximately 10-20 mg of the compound to 1-2 mL of the chosen solvent.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker or on a stir plate at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours.[2] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, indicating equilibrium.

  • Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the experimental temperature for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is crucial to remove all undissolved particles.[2]

  • Dilution: The filtered, saturated solution may need to be diluted with the same solvent to bring the concentration within the linear range of the analytical method. Record the dilution factor accurately.

  • Analysis: Analyze the diluted samples using a validated HPLC or UV/Vis spectroscopy method to determine the concentration of the dissolved compound.

Analytical Quantification

HPLC is a highly sensitive and specific method for determining the concentration of a solute in a solution.

  • Method Development: A suitable HPLC method should be developed and validated for m-methyl 4-anilino-1-Boc-piperidine. This includes selecting an appropriate column (e.g., C18), mobile phase, flow rate, and UV detection wavelength.

  • Calibration Curve: Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations. Inject these standards into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject the diluted, filtered samples from the solubility experiment into the HPLC system.

  • Calculation: Use the calibration curve to determine the concentration of the compound in the diluted samples. Multiply this concentration by the dilution factor to obtain the solubility of the compound in the original saturated solution.

UV/Vis spectroscopy can be a faster alternative to HPLC if the compound has a suitable chromophore and there are no interfering substances.

  • Wavelength of Maximum Absorbance (λmax): Scan a solution of the compound in the chosen solvent to determine the λmax.

  • Calibration Curve: Prepare a series of standard solutions and measure their absorbance at the λmax. Plot absorbance versus concentration to create a calibration curve (Beer's Law plot).

  • Sample Analysis: Measure the absorbance of the diluted, filtered samples.

  • Calculation: Use the calibration curve to determine the concentration in the diluted samples and then calculate the original solubility by accounting for the dilution.

Data Presentation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison. A template for such a table is provided below.

Organic SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Analytical Method
e.g., Ethanol25DataDataHPLC
e.g., Acetonitrile25DataDataHPLC
e.g., DMSO25DataDataUV/Vis
...............

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of m-methyl 4-anilino-1-Boc-piperidine.

Solubility_Workflow cluster_prep 1. Sample Preparation cluster_equilibration 2. Equilibration cluster_separation 3. Phase Separation cluster_analysis 4. Analysis cluster_result 5. Result A Add excess m-methyl 4-anilino- 1-Boc-piperidine to solvent in a vial B Agitate at constant temperature (24-72 hours) A->B C Allow solid to settle B->C D Filter supernatant through a 0.22 µm syringe filter C->D Withdraw supernatant E Dilute filtered sample (if necessary) D->E F Quantify concentration using HPLC or UV/Vis Spectroscopy E->F G Calculate and report solubility (mg/mL) F->G

Caption: Experimental workflow for determining equilibrium solubility.

Conclusion

References

A-7. An In-Depth Technical Guide on the Stability and Storage of meta-methyl 4-anilino-1-Boc-piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

meta-methyl 4-anilino-1-Boc-piperidine, also known as tert-butyl 4-((3-methylphenyl)amino)piperidine-1-carboxylate, is an analytical reference standard. It is categorized as a precursor in the synthesis of fentanyl-related compounds and is intended for research and forensic applications.[1][2] Given its application in sensitive analytical and synthetic workflows, understanding its stability and optimal storage conditions is paramount to ensure its integrity, purity, and performance. This guide provides a comprehensive overview of the available data on the stability and storage of this compound.

Chemical and Physical Properties

A foundational understanding of the compound's properties is essential for its proper handling and storage.

PropertyValue
Formal Name 4-[(3-methylphenyl)amino]-1-piperidinecarboxylic acid, 1,1-dimethylethyl ester
Synonyms m-methyl 4-Anilino-1-Boc-piperidine, 4-(m-tolylamino)-1-Boc-piperidine, 4-(meta-tolylamino)-1-Boc-piperidine
CAS Number 679409-60-0
Molecular Formula C₁₇H₂₆N₂O₂
Formula Weight 290.4 g/mol
Purity ≥98%
Formulation A crystalline solid
Solubility DMF: 1 mg/ml; DMSO: Slightly soluble; Ethanol: Slightly soluble
λmax 250 nm

(Data sourced from Cayman Chemical[1])

Stability Profile

According to supplier data, this compound is a stable compound with a shelf life of ≥ 4 years when stored under recommended conditions.[1] The tert-butyloxycarbonyl (Boc) protecting group is generally stable but can be labile under acidic conditions.[3] For instance, the Boc group is typically removed with acids like trifluoroacetic acid (TFA).[3] Therefore, it is crucial to avoid contact with strong acids to prevent degradation.[4] The piperidine ring itself can be susceptible to oxidation over time, though the Boc protection mitigates this to some extent.

General handling advice for related piperidine compounds includes keeping them away from open flames, hot surfaces, and sources of ignition, as well as taking precautions against static discharge.[5]

Recommended Storage and Handling Conditions

To ensure the long-term stability and integrity of this compound, the following storage and handling guidelines are recommended:

ConditionRecommendationRationale
Temperature -20°C Standard for long-term storage of analytical standards to minimize degradation.[1][2]
Atmosphere Store in a tightly closed container in a dry and well-ventilated place.[4][5]Prevents moisture absorption and oxidation.
Light Store in a light-resistant container (e.g., amber vial).While specific data on photosensitivity is unavailable, this is a general best practice for complex organic molecules.
Handling Work under a hood. Do not inhale the substance/mixture. Avoid generation of dust and aerosols.[4][5]Standard safety precaution for handling chemical reagents.
Shipping Shipped at room temperature in the continental US; may vary elsewhere.[1][6]Indicates short-term stability at ambient temperatures.

Experimental Protocols

While specific stability-indicating analytical methods for this exact compound are not publicly detailed, a general approach based on methods for similar compounds can be employed.

Protocol: Purity and Degradation Analysis by High-Performance Liquid Chromatography (HPLC)

  • Objective: To assess the purity of this compound and detect any degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column is typically suitable for compounds of this polarity.

  • Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% TFA) can be used. A typical gradient might run from 5% to 95% acetonitrile over 20 minutes.[3]

  • Detection: UV detection at the compound's λmax of 250 nm.[1]

  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent like DMF at a concentration of 1 mg/mL.[1]

    • Dilute the stock solution with the initial mobile phase to an appropriate concentration for HPLC analysis (e.g., 50 µL of stock in 950 µL of mobile phase).

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition.

    • Inject the prepared sample.

    • Run the gradient method.

    • Monitor the chromatogram for the main peak corresponding to the intact compound and any additional peaks that may indicate impurities or degradation products.

  • Data Analysis: Calculate the percentage purity by dividing the peak area of the main compound by the total peak area of all components.

Visualization of a General Stability Testing Workflow

The following diagram illustrates a logical workflow for assessing the stability of a chemical compound like this compound.

Stability_Testing_Workflow cluster_setup 1. Experimental Setup cluster_analysis 2. Analysis cluster_evaluation 3. Data Evaluation A Reference Standard (this compound) D Sample Preparation (Dilution in appropriate solvent) A->D B Stress Conditions (e.g., Acid, Base, Heat, Light) B->D C Control Sample (Stored at -20°C) C->D E HPLC-UV Analysis (Purity Assessment) D->E F Compare Stressed Samples to Control E->F G Identify Degradation Products F->G H Determine Stability and Shelf-Life G->H

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of meta-methyl 4-anilino-1-Boc-piperidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

meta-methyl 4-anilino-1-Boc-piperidine is a chemical intermediate used in the synthesis of various pharmaceutical compounds, including fentanyl-related substances.[1][2] Its accurate detection and quantification are critical for process control, quality assurance of final products, and forensic analysis. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) coupled with Time-of-Flight Mass Spectrometry (TOF-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Physicochemical Properties

PropertyValueReference
Systematic Name tert-butyl 4-((3-methylphenyl)amino)piperidine-1-carboxylate[2]
Synonyms m-methyl 4-Anilino-1-Boc-piperidine, 4-(m-tolylamino)-1-Boc-piperidine, 4-(meta-tolylamino)-1-Boc-piperidine[2]
CAS Number 679409-60-0[2]
Molecular Formula C₁₇H₂₆N₂O₂[2]
Formula Weight 290.4 g/mol [2]
Appearance Solid

Analytical Methodologies

The primary methods for the identification and quantification of this compound are liquid and gas chromatography coupled with mass spectrometry. These techniques offer high sensitivity and selectivity, which are crucial for distinguishing the analyte from a complex matrix.

High-Performance Liquid Chromatography-Time-of-Flight Mass Spectrometry (HPLC-TOF)

HPLC-TOF is a powerful technique for the analysis of non-volatile and thermally labile compounds like Boc-protected amines.[3] It provides accurate mass measurements, enabling confident identification of the target compound.

1. Sample Preparation:

  • Dissolve 1 mg of the sample in 1 mL of methanol or acetonitrile.

  • For quantitative analysis, prepare a series of calibration standards of known concentrations.

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. HPLC Conditions:

ParameterCondition
Column Zorbax Eclipse XDB-C18, 50 x 4.6 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid and 1 mM Ammonium Formate in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Gradient Start at 5% B, increase to 40% B over 4 min, then to 70% B over 2 min, and to 100% B in 5 min. Hold for 1 min and return to 5% B.
Flow Rate 1.0 mL/min
Injection Volume 1 µL
Column Temperature 30°C

Note: The above conditions are based on a method for the closely related compound 4-anilino-1-Boc-piperidine and may require optimization for this compound.

3. TOF-MS Conditions:

ParameterCondition
Ionization Mode Dual AJS ESI, Positive Ion Scan
Mass Scan Range m/z 82 - 1000
Drying Gas (N₂) Temperature 325°C
Drying Gas Flow Rate 6 L/min
Nebulizer Pressure 25 psig
Vcap 4000 V
Fragmentor 175 V

Note: These parameters are based on a published method and may need to be adjusted for optimal performance.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. While Boc-protected amines can sometimes degrade at high temperatures in the GC inlet, a well-optimized method can provide reliable results.[4]

1. Sample Preparation:

  • Dissolve 1 mg of the sample in 1 mL of a suitable solvent like dichloromethane or ethyl acetate.

  • For quantitative analysis, prepare a series of calibration standards.

2. GC Conditions:

ParameterCondition
Column HP-1MS (100% dimethylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness
Injector Temperature 280°C
Injection Volume 1 µL
Split Mode 1:50
Carrier Gas Helium at 1.2 mL/min
Oven Program Start at 170°C for 1 min, then ramp to a final temperature suitable for elution.

Note: The oven program should be optimized to ensure good chromatographic separation. High inlet temperatures may cause degradation of the Boc group.[4]

3. MS Conditions:

ParameterCondition
Ionization Mode Electron Ionization (EI) at 70 eV
Transfer Line Temperature 280°C
Source Temperature 230°C
Quadrupole Temperature 150°C
Scan Range m/z 50 - 550

Note: The mass spectrum of Boc-protected amines often shows a characteristic loss of the Boc group.[3]

Quantitative Data Summary

The following table summarizes expected quantitative parameters based on methods for similar compounds. These values should be determined experimentally for this compound.

Analytical MethodParameterExpected ValueReference
HPLC-TOF Linearity Range0.01 - 10 µg/mL[5]
Limit of Detection (LOD)~0.01 µg/mL[5]
Limit of Quantification (LOQ)~0.03 µg/mL[5]
Accuracy (% Recovery)95 - 105%[5]
Precision (%RSD)< 5%[5]
GC-MS Linearity Range0.1 - 20 µg/mL-
Limit of Detection (LOD)~0.05 µg/mL-
Limit of Quantification (LOQ)~0.15 µg/mL-
Accuracy (% Recovery)90 - 110%-
Precision (%RSD)< 10%-

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gc GC Analysis cluster_ms Mass Spectrometry Detection cluster_data Data Analysis start Sample dissolve Dissolve in Organic Solvent start->dissolve filter Filter (0.22 µm) dissolve->filter hplc_injection HPLC Injection filter->hplc_injection gc_injection GC Injection filter->gc_injection separation C18 Reverse-Phase Separation hplc_injection->separation tof_ms TOF-MS Detection (Accurate Mass) separation->tof_ms gc_separation HP-1MS Capillary Column Separation gc_injection->gc_separation ei_ms EI-MS Detection (Fragmentation Pattern) gc_separation->ei_ms quantification Quantification tof_ms->quantification identification Identification tof_ms->identification ei_ms->quantification ei_ms->identification

Caption: General experimental workflow for the analysis of this compound.

logical_relationship cluster_properties Physicochemical Properties cluster_methods Analytical Methods cluster_detectors Detection analyte This compound volatility Low Volatility analyte->volatility thermal_stability Potential Thermal Lability (Boc group) analyte->thermal_stability hplc HPLC volatility->hplc Favors gc GC volatility->gc Challenges thermal_stability->hplc Favors thermal_stability->gc Challenges tof_ms TOF-MS (High Resolution) hplc->tof_ms Coupled with quad_ms Quadrupole MS (Standard Resolution) gc->quad_ms Coupled with

Caption: Logical relationship between analyte properties and chosen analytical methods.

Conclusion

The analytical methods detailed in these application notes provide a robust framework for the detection and quantification of this compound. The choice between HPLC-TOF and GC-MS will depend on the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation. It is essential to perform method validation to ensure the accuracy and reliability of the results.

References

Application of m-methyl 4-anilino-1-Boc-piperidine in Forensic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Introduction

m-methyl 4-anilino-1-Boc-piperidine is recognized as a precursor in the synthesis of fentanyl and its analogues.[1][2] As such, its presence in seized materials can be a strong indicator of clandestine fentanyl production. Forensic laboratories are therefore interested in the rapid and accurate identification of this compound to support law enforcement and intelligence operations. This document provides an overview of the application of analytical techniques for the identification and quantification of m-methyl 4-anilino-1-Boc-piperidine in forensic samples.

The primary application of m-methyl 4-anilino-1-Boc-piperidine in a forensic context is as an analytical reference standard.[1][2] Its availability allows for the development and validation of analytical methods for the detection of fentanyl precursors in various matrices. The identification of such precursors is crucial for tracking illicit drug manufacturing and trafficking routes.

Analytical Approaches

The analysis of fentanyl precursors, including m-methyl 4-anilino-1-Boc-piperidine, typically relies on chromatographic techniques coupled with mass spectrometry. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common methods employed for the identification and quantification of these compounds in seized drug materials and, potentially, in biological samples from individuals involved in drug synthesis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For a related compound, 4-anilino-1-Boc-piperidine, specific GC-MS parameters have been reported, which can be adapted for m-methyl 4-anilino-1-Boc-piperidine.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it suitable for the detection of trace amounts of fentanyl precursors. Methods developed for the analysis of a broad range of fentanyl analogues and precursors can be applied to m-methyl 4-anilino-1-Boc-piperidine.[4][5][6][7]

Quantitative Data

Analytical ParameterLC-MS/MS (General Fentanyl Precursors)GC-MS (for 4-anilino-1-Boc-piperidine)
Instrumentation Triple Quadrupole or High-Resolution MSSingle Quadrupole or Ion Trap
Matrix Urine, Oral Fluid, Blood, Seized PowdersSeized Powders
Lower Limit of Detection (LLOD) pg/mL to ng/mL range[4]Not specified
Lower Limit of Quantitation (LLOQ) pg/mL to ng/mL range[4][7]Not specified
Linear Range Typically 1 to 500 ng/mL[4]Not specified
Recovery Generally >80%Not specified
Precision (%CV) < 15%[4]Not specified

Experimental Protocols

Protocol 1: GC-MS Analysis of a Seized Powder

This protocol is adapted from the analysis of 4-anilino-1-Boc-piperidine and is applicable for the qualitative identification of m-methyl 4-anilino-1-Boc-piperidine.[3]

1. Sample Preparation: a. Accurately weigh 1 mg of the suspected powder. b. Dissolve in 1 mL of methanol or another suitable organic solvent. c. Vortex to ensure complete dissolution. d. If necessary, dilute the sample to an appropriate concentration for GC-MS analysis.

2. GC-MS Parameters:

  • Injector Temperature: 280 °C

  • Injection Volume: 1 µL (split mode, e.g., 50:1)

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program: Initial temperature of 150 °C, hold for 1 min, ramp to 300 °C at 20 °C/min, hold for 5 min.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-550

3. Data Analysis: a. Compare the obtained mass spectrum with a reference spectrum of m-methyl 4-anilino-1-Boc-piperidine. b. The retention time should also be compared to that of a certified reference material.

Protocol 2: LC-MS/MS Analysis for Trace Detection

This generalized protocol is based on methods for the analysis of fentanyl and its precursors in various matrices.[4][7]

1. Sample Preparation (e.g., for Urine): a. To 1 mL of urine, add an internal standard (e.g., m-methyl 4-anilino-1-Boc-piperidine-d5). b. Perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample and concentrate the analyte. c. Evaporate the eluent to dryness under a gentle stream of nitrogen. d. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Parameters:

  • LC Column: C18 or Biphenyl column (e.g., 100 mm x 2.1 mm, 1.7 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: Start with a low percentage of mobile phase B, and gradually increase to elute the analyte.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Precursor and product ion transitions specific to m-methyl 4-anilino-1-Boc-piperidine should be determined using a reference standard.

3. Data Analysis: a. Quantify the analyte using a calibration curve prepared with certified reference material. b. The presence of the analyte is confirmed by the correct retention time and the ratio of the quantifier and qualifier ion transitions.

Visualizations

Forensic_Workflow_for_Fentanyl_Precursor_Analysis cluster_sample_reception Sample Reception & Initial Assessment cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_reporting Data Interpretation & Reporting Sample Seized Material (e.g., powder, tablets) Presumptive_Test Presumptive Colorimetric Test Sample->Presumptive_Test Homogenization Homogenization & Sub-sampling Presumptive_Test->Homogenization Extraction Solvent Extraction Homogenization->Extraction Screening Screening (e.g., GC-MS) Extraction->Screening Confirmation Confirmation & Quantification (e.g., LC-MS/MS) Screening->Confirmation Data_Review Data Review & Interpretation Confirmation->Data_Review Report Forensic Report Generation Data_Review->Report

Caption: Forensic workflow for the analysis of a suspected fentanyl precursor.

Synthesis_Pathway Precursor m-methyl 4-anilino-1-Boc-piperidine Reagent1 Deprotection (e.g., TFA) Precursor->Reagent1 Intermediate m-methyl-4-anilinopiperidine Reagent2 Acylation (e.g., Propionyl chloride) Intermediate->Reagent2 Fentanyl_Analogue m-methylfentanyl (potential product) Reagent1->Intermediate Reagent2->Fentanyl_Analogue

Caption: Synthetic relationship of m-methyl 4-anilino-1-Boc-piperidine to a fentanyl analogue.

References

Application Note and Protocol: Synthesis of N-Boc-m-methyl-4-anilinopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis.[1][2] Its popularity stems from its stability under a wide range of reaction conditions and its facile removal under moderately acidic conditions.[1][3] The Boc-protection of a primary or secondary amine involves the transfer of a tert-butoxycarbonyl group from a reagent, most commonly di-tert-butyl dicarbonate (Boc anhydride), to the nitrogen atom.[3] This reaction forms a stable N-tert-butoxycarbonyl (N-Boc) derivative, a carbamate, which is significantly less nucleophilic and basic than the parent amine.[3] This protection is crucial for controlling reactivity in multi-step syntheses, preventing unwanted side reactions involving the amine functional group.[1][3]

The target molecule, m-methyl-4-anilinopiperidine, and its Boc-protected form are important intermediates in the synthesis of various pharmacologically active compounds, including fentanyl-related molecules.[4][5] As such, its synthesis and handling are of significant interest in medicinal chemistry and forensic applications.[4][6] This document provides a detailed protocol for the Boc-protection of m-methyl-4-anilinopiperidine.

Reaction Mechanism and Scheme

The protection reaction proceeds via a nucleophilic acyl substitution. The amine nitrogen of m-methyl-4-anilinopiperidine attacks one of the carbonyl carbons of di-tert-butyl dicarbonate. This leads to the formation of a tetrahedral intermediate which then collapses, resulting in the N-Boc protected product, along with the by-products tert-butanol and carbon dioxide.[7] A base, such as triethylamine, is often used to neutralize the protonated amine formed during the reaction.[2]

Reaction: m-Methyl-4-anilinopiperidine + Di-tert-butyl dicarbonate → N-Boc-m-methyl-4-anilinopiperidine + tert-Butanol + CO₂

Experimental Protocol

This protocol outlines the synthesis, purification, and characterization of tert-butyl 4-((3-methylphenyl)amino)piperidine-1-carboxylate.

3.1. Materials and Reagents

  • m-Methyl-4-anilinopiperidine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (for column chromatography)

  • Ethyl acetate (EtOAc) and Hexanes (for column chromatography)

3.2. Equipment

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates and developing chamber

3.3. Synthesis Procedure

  • To a stirred solution of m-methyl-4-anilinopiperidine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask, add triethylamine (Et₃N) (1.5 eq).

  • Cool the mixture to 0 °C using an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) portion-wise over 10-15 minutes, ensuring the temperature remains low.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 12-16 hours.[8][9]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

3.4. Work-up and Purification

  • Upon completion, dilute the reaction mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.[10]

  • Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[9]

  • The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure N-Boc-m-methyl-4-anilinopiperidine.[8][10]

3.5. Characterization The identity and purity of the final product, tert-butyl 4-((3-methylphenyl)amino)piperidine-1-carboxylate, should be confirmed by analytical techniques such as NMR and Mass Spectrometry.

  • Formal Name: 4-[(3-methylphenyl)amino]-1-piperidinecarboxylic acid, 1,1-dimethylethyl ester.[4]

  • Molecular Formula: C₁₇H₂₆N₂O₂.[4]

  • Molecular Weight: 290.4 g/mol .[4]

  • Expected ¹H NMR signals: Characteristic peaks for the Boc group (singlet, ~1.45 ppm, 9H), aromatic protons, piperidine ring protons, and the methyl group on the phenyl ring.[8]

  • Expected ¹³C NMR signals: Peaks corresponding to the carbonyl of the Boc group (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), aromatic carbons, and piperidine carbons.[10]

  • Mass Spectrometry (ESI+): Expected m/z for [M+H]⁺ ≈ 291.2.

Quantitative Data Summary
ReactantReagent (eq)SolventBase (eq)Time (h)Temp.Yield (%)Purity (%)Reference
Piperidine-4-carboxylic acid methyl esterBoc₂O (3.0)DCMEt₃N (5.0)16RT99>98Adapted from[10]
N-BOC-4-piperidinone & Aniline*STAB (1.5)DCMAcetic Acid (1.0)16RT~90>95Adapted from[9]

Note: This entry describes a reductive amination followed by Boc protection logic, included for context on related syntheses.

Safety and Handling Precautions
  • Standard laboratory safety practices, including the use of personal protective equipment (lab coat, gloves, safety glasses), should be followed.

  • All manipulations should be performed in a well-ventilated fume hood.

  • Di-tert-butyl dicarbonate is an irritant. Avoid inhalation and contact with skin and eyes.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

  • Note that 4-anilinopiperidine and its derivatives are classified as List I chemicals by the DEA due to their use as precursors in the illicit manufacture of fentanyl.[5][11] All researchers must comply with local, national, and international regulations regarding the purchase, handling, and documentation of these compounds.

Visualized Experimental Workflow

Boc_Protection_Workflow Figure 1. Experimental Workflow for Boc-Protection A 1. Dissolution Dissolve m-methyl-4-anilinopiperidine and Et3N in anhydrous DCM. B 2. Reagent Addition Cool to 0 C and add Boc Anhydride (Boc2O). A->B Cooling C 3. Reaction Stir at room temperature for 12-16 hours. B->C Warming to RT D 4. Work-up Perform aqueous wash with NaHCO3 and brine. C->D Reaction Complete E 5. Purification Dry, concentrate, and purify by column chromatography. D->E Phase Separation F 6. Analysis Characterize pure product (NMR, MS). E->F Isolation

Caption: Workflow for the Boc-protection of m-methyl-4-anilinopiperidine.

References

Application Notes and Protocols for the Deprotection of meta-methyl 4-anilino-1-Boc-piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The removal of the tert-butoxycarbonyl (Boc) protecting group is a critical step in the synthesis of various pharmacologically active compounds. This document provides detailed application notes and protocols for the deprotection of meta-methyl 4-anilino-1-Boc-piperidine, a key precursor in the synthesis of fentanyl-related molecules.[1] The protocols outlined below describe common and effective methods using acidic reagents, primarily Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl), to yield the corresponding secondary amine, 4-(m-tolylamino)piperidine.

The Boc group is a widely used amine protecting group in organic synthesis due to its stability in various non-acidic conditions and its straightforward removal under acidic conditions.[2] The deprotection reaction proceeds via an acid-catalyzed cleavage of the carbamate bond, generating the free amine, carbon dioxide, and isobutene.

Data Presentation: Comparison of Deprotection Methods

The selection of the deprotection reagent and conditions can significantly impact the reaction's efficiency, yield, and purity of the final product. Below is a summary of common conditions for the deprotection of 1-Boc-4-anilinopiperidine derivatives, which can be adapted for this compound.

ReagentSolventConcentrationReaction TimeTemperatureTypical YieldNotes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)25-50% (v/v)30 min - 2 hRoom Temperature>90%A common and generally effective method.[2] Reaction progress should be monitored by TLC or LC-MS.
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Neat (100%)5 - 15 minRoom TemperatureVariableVery rapid deprotection, but may lead to more side products if not carefully controlled.[2]
Hydrochloric Acid (HCl)1,4-Dioxane4 M30 min - 4 hRoom Temperature>90%An effective alternative to TFA, particularly for substrates sensitive to strong acidolysis.[3][4]

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol describes a standard procedure for the removal of the Boc group using a solution of TFA in DCM.

Materials:

  • This compound

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM (10-20 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.

  • To the stirred solution, add TFA (4.0-10.0 eq) dropwise at room temperature. The addition can be done at 0 °C for substrates sensitive to strong acid.

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Once the reaction is complete, carefully neutralize the excess TFA by slowly adding saturated NaHCO₃ solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 4-(m-tolylamino)piperidine.

  • The crude product can be purified further by column chromatography on silica gel or by recrystallization if necessary.

Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane

This protocol offers an alternative method using a commercially available solution of HCl in dioxane.[3][4]

Materials:

  • This compound

  • 4M Hydrochloric Acid in 1,4-Dioxane

  • 1,4-Dioxane, anhydrous

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous 1,4-dioxane (10-20 mL per gram of substrate) in a round-bottom flask with a magnetic stir bar.

  • Add the 4M HCl in 1,4-dioxane solution (5.0-10.0 eq) to the flask.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, carefully basify the reaction mixture to a pH of >10 by the dropwise addition of 2 M NaOH solution.

  • Transfer the mixture to a separatory funnel and extract the product with DCM or EtOAc (3 x 20 mL).

  • Combine the organic extracts, wash with brine (1 x 20 mL), and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude 4-(m-tolylamino)piperidine.

  • Purify the product as needed by column chromatography or recrystallization.

Mandatory Visualizations

The deprotection of this compound is a key step in the synthesis of certain fentanyl analogs. The following diagrams illustrate the chemical transformation and the general experimental workflow.

deprotection_reaction reactant This compound product 4-(m-tolylamino)piperidine reactant->product  Deprotection byproducts CO2 + Isobutene product->byproducts reagent TFA or HCl reagent->reactant

Caption: Chemical transformation of the Boc-deprotection reaction.

experimental_workflow start Dissolve Substrate add_reagent Add Acidic Reagent (TFA or HCl/Dioxane) start->add_reagent reaction Stir at Room Temperature (Monitor by TLC/LC-MS) add_reagent->reaction workup Aqueous Work-up (Neutralization/Extraction) reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification end Isolated Product purification->end

Caption: General experimental workflow for Boc deprotection.

synthesis_pathway start 1-Boc-4-piperidone intermediate1 This compound start->intermediate1 Reductive Amination deprotected 4-(m-tolylamino)piperidine intermediate1->deprotected Boc Deprotection final_product Fentanyl Analog deprotected->final_product Acylation & Alkylation

Caption: Synthetic pathway to a fentanyl analog.

References

Application Notes and Protocols for m-methyl 4-anilino-1-Boc-piperidine as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of m-methyl 4-anilino-1-Boc-piperidine as a reference standard in analytical chemistry. This compound is a critical precursor in the synthesis of fentanyl-related compounds and is primarily intended for research and forensic applications.[1][2] The methodologies outlined below are essential for the accurate identification, quantification, and quality control of this substance in various laboratory settings.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a reference standard is fundamental for its proper handling, storage, and use in analytical procedures. Key data for m-methyl 4-anilino-1-Boc-piperidine are summarized in the table below.

PropertyValueReference
Formal Name 4-[(3-methylphenyl)amino]-1-piperidinecarboxylic acid, 1,1-dimethylethyl ester[1]
Synonyms m-methyl 4-Anilino-1-Boc-piperidine, 4-(m-tolylamino)-1-Boc-piperidine, 4-(meta-tolylamino)-1-Boc-piperidine[1][2]
CAS Number 679409-60-0[1]
Molecular Formula C₁₇H₂₆N₂O₂[1]
Formula Weight 290.4 g/mol [1]
Purity ≥98%[1]
Formulation A crystalline solid[1]
Solubility DMF: 1 mg/ml; DMSO: Slightly soluble; Ethanol: Slightly soluble[1]
λmax 250 nm[1]
Storage -20°C[1][2]
Stability ≥ 4 years[1]

Experimental Protocols

The following protocols are adapted for the analysis of m-methyl 4-anilino-1-Boc-piperidine based on established methods for analogous compounds.[3] Researchers should validate these methods for their specific instrumentation and matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify m-methyl 4-anilino-1-Boc-piperidine in a sample. This method is suitable for volatile and thermally stable compounds.

Instrumentation and Parameters:

ParameterSpecification
Gas Chromatograph Agilent GC or equivalent
Mass Spectrometer Agilent MSD or equivalent
Injection Volume 1 µL
Injection Mode Split (1:50)
Injector Temperature 280°C
Column HP-1MS (100% dimethylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Initial temperature 170°C for 1 min, ramp at 8°C/min to 190°C, then ramp at 18°C/min to 293°C and hold for 7.1 min, then ramp at 50°C/min to 325°C and hold for 6.1 min.
MSD Transfer Line 235°C
Ion Source Electron Ionization (EI) at 70 eV
Source Temperature 280°C
Quadrupole Temperature 180°C
Scan Range m/z 50-550 amu

Procedure:

  • Standard Preparation: Prepare a stock solution of m-methyl 4-anilino-1-Boc-piperidine in a suitable solvent (e.g., DMF) at a concentration of 1 mg/mL. Perform serial dilutions to create a series of calibration standards.

  • Sample Preparation: Dissolve the sample containing the analyte in a suitable solvent to a final concentration within the calibration range.

  • Injection: Inject 1 µL of the prepared standard or sample into the GC-MS system.

  • Data Analysis: Identify the analyte peak based on its retention time and mass spectrum. Quantify the analyte by constructing a calibration curve from the analysis of the standard solutions.

High-Performance Liquid Chromatography-Time of Flight Mass Spectrometry (HPLC-TOF)

Objective: To achieve high-resolution separation and accurate mass determination of m-methyl 4-anilino-1-Boc-piperidine.

Instrumentation and Parameters:

ParameterSpecification
HPLC System Agilent 1260 Infinity or equivalent with a binary pump
Mass Spectrometer Agilent 6230B TOF or equivalent with Dual AJS ESI
Column Zorbax Eclipse XDB-C18, 50 x 4.6 mm, 1.8 µm
Mobile Phase A 0.1% formic acid and 1mM ammonium formate in water
Mobile Phase B 0.1% formic acid in methanol
Gradient Start at 5% B, increase to 40% B over 4 min, then to 70% B over 2 min, and then to 100% B over 5 min. Hold at 100% B for 1 min, then return to 5% B and equilibrate for 1.7 min.
Flow Rate 1.0 mL/min
Injection Volume 1 µL
Ionization Mode Positive Ion Scan
Mass Scan Range m/z 82-1000 amu
Drying Gas (N₂) Temp 325°C
Drying Gas Flow 6 L/min
Sheath Gas Temp 325°C
Sheath Gas Flow 8 L/min

Procedure:

  • Standard and Sample Preparation: Follow the same procedure as described for the GC-MS method, using the mobile phase as the diluent.

  • Injection: Inject 1 µL of the prepared standard or sample into the HPLC-TOF system.

  • Data Analysis: Identify the analyte based on its retention time and accurate mass measurement. Quantification can be performed using a calibration curve.

Logical Relationships and Workflows

The following diagrams illustrate the logical workflow for the analysis of m-methyl 4-anilino-1-Boc-piperidine and its role as a precursor in synthesis.

General Analytical Workflow cluster_prep Sample and Standard Preparation cluster_analysis Analytical Method cluster_data Data Processing and Reporting Sample_Receiving Receive Sample Sample_Dissolution Dissolve Sample in Appropriate Solvent Sample_Receiving->Sample_Dissolution Standard_Preparation Prepare Calibration Standards Instrument_Setup Instrument Setup and Calibration Standard_Preparation->Instrument_Setup Analytical_Method Select Analytical Method (GC-MS or HPLC-TOF) Sample_Dissolution->Analytical_Method Analytical_Method->Instrument_Setup Sample_Injection Inject Sample and Standards Instrument_Setup->Sample_Injection Data_Acquisition Data Acquisition Sample_Injection->Data_Acquisition Data_Analysis Qualitative and Quantitative Analysis Data_Acquisition->Data_Analysis Reporting Generate Report Data_Analysis->Reporting

Caption: General Analytical Workflow for m-methyl 4-anilino-1-Boc-piperidine.

Role as a Synthetic Precursor Precursor m-methyl 4-anilino-1-Boc-piperidine Deprotection Boc Deprotection Precursor->Deprotection Intermediate m-methyl 4-anilinopiperidine Deprotection->Intermediate Acylation Acylation Intermediate->Acylation Final_Product Fentanyl-Related Compound Acylation->Final_Product

Caption: Synthetic pathway from the precursor to fentanyl-related compounds.

Data Presentation

For comparative purposes, the following table summarizes key properties of m-methyl 4-anilino-1-Boc-piperidine and its ortho and para isomers, as well as the parent compound, 4-anilino-1-Boc-piperidine.

CompoundCAS NumberMolecular FormulaFormula Weight ( g/mol )λmax (nm)
m-methyl 4-anilino-1-Boc-piperidine 679409-60-0C₁₇H₂₆N₂O₂290.4250
o-methyl 4-anilino-1-Boc-piperidine1154101-90-2C₁₇H₂₆N₂O₂290.4246
p-methyl 4-anilino-1-Boc-piperidine501673-99-0C₁₇H₂₆N₂O₂290.4247
4-Anilino-1-Boc-piperidine125541-22-2C₁₆H₂₄N₂O₂276.4249

Disclaimer: This document is intended for research and forensic applications only. m-methyl 4-anilino-1-Boc-piperidine is not for human or veterinary use.[1] All laboratory work should be conducted in accordance with appropriate safety guidelines.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of meta-methyl 4-anilino-1-Boc-piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) regarding the synthesis of tert-butyl 4-((3-methylphenyl)amino)piperidine-1-carboxylate, also known as meta-methyl 4-anilino-1-Boc-piperidine.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent and efficient method is a one-pot reductive amination. This reaction involves the condensation of 1-Boc-4-piperidone with m-toluidine to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB).[1][2] This approach is favored for its operational simplicity and generally good yields.

Q2: Which reducing agent is optimal for this synthesis?

A2: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the preferred reducing agent.[3][4] It is mild enough to selectively reduce the iminium ion intermediate without significantly reducing the starting ketone (1-Boc-4-piperidone).[5] Stronger reducing agents like sodium borohydride (NaBH₄) can lead to the formation of 1-Boc-4-piperidinol as a major byproduct.[6]

Q3: Why is my reaction yield consistently low?

A3: Low yields can stem from several factors. The most common issues include poor quality or decomposition of the reducing agent (STAB is moisture-sensitive), incomplete formation of the iminium ion intermediate, or suboptimal reaction conditions. A systematic troubleshooting approach is recommended to identify the root cause.[5]

Q4: I am observing a significant byproduct with a lower Rf value on my TLC plate. What could it be?

A4: The most likely byproduct is tert-butyl 4-hydroxypiperidine-1-carboxylate (1-Boc-4-piperidinol). This occurs when the reducing agent reduces the carbonyl group of the starting 1-Boc-4-piperidone before it can form the imine with m-toluidine. This issue is more common with less selective reducing agents but can occur with STAB if imine formation is slow or stalled.[6]

Q5: How can I effectively purify the final product?

A5: The product is typically purified by flash column chromatography on silica gel. Due to the basic nature of the product's nitrogen atom, tailing or streaking on the column can be an issue. To mitigate this, it is common practice to add a small amount of a tertiary amine, such as triethylamine (~0.5-1%), to the eluent system (e.g., ethyl acetate/hexanes). This suppresses the interaction of the basic product with the acidic silica gel.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the synthesis.

Problem Potential Cause Recommended Solution
Low or No Product Formation 1. Deactivated Reducing Agent: Sodium triacetoxyborohydride (STAB) is highly sensitive to moisture.Use a fresh bottle of STAB or ensure it has been stored in a desiccator. Handle it quickly in a dry, inert atmosphere (e.g., glove box or under nitrogen).
2. Incomplete Imine Formation: The equilibrium between the ketone/amine and the imine may not be favorable.[5]Add a catalytic amount of glacial acetic acid (0.1-0.2 equivalents) to the mixture of 1-Boc-4-piperidone and m-toluidine. Stir for 30-60 minutes at room temperature before adding STAB to facilitate imine formation.[7]
3. Incorrect Stoichiometry: Improper molar ratios of reactants can limit the reaction.Use a slight excess of the amine (m-toluidine, 1.1-1.2 eq.) and the reducing agent (STAB, 1.3-1.5 eq.) relative to the ketone.
Significant Formation of 1-Boc-4-piperidinol Byproduct 1. Slow Imine Formation: The reduction of the ketone is competing with the formation and reduction of the imine.As above, add catalytic acetic acid and allow for a pre-stir time before adding the reducing agent. Ensure reagents are pure.
2. Reaction Temperature Too Low: Imine formation may be too slow at very low temperatures.Conduct the reaction at ambient temperature (20-25 °C). Gentle heating is generally not required and may promote side reactions.[7]
3. Non-selective Reducing Agent Used: A reducing agent like NaBH₄ was used instead of STAB.Ensure the correct reducing agent, sodium triacetoxyborohydride, is used for this one-pot protocol.
Reaction Stalls (Incomplete Conversion) 1. Insufficient Reducing Agent: The STAB may have been partially consumed by moisture or is insufficient.Add an additional portion of STAB (0.3-0.5 eq.) to the reaction mixture and continue stirring. Monitor progress by TLC or LC-MS.
2. Solvent Issues: The choice of solvent can impact reaction rates.1,2-Dichloroethane (DCE) or dichloromethane (DCM) are the most effective solvents. Tetrahydrofuran (THF) can also be used, but reactions may be slower.[3][7] Ensure the solvent is anhydrous.
Difficult Purification (Product Tailing on Silica Gel) 1. Acidic Silica Gel: The basic nitrogen on the product interacts strongly with the acidic surface of standard silica gel.Prepare the eluent with 0.5-1% triethylamine (Et₃N) to neutralize the acidic sites on the silica gel, ensuring a sharp, symmetrical peak during column chromatography.

Data Presentation

The following tables summarize typical reaction parameters and a comparison of reducing agents for the synthesis.

Table 1: Typical Reductive Amination Parameters

ParameterValue/ConditionRationale
Ketone 1-Boc-4-piperidone1.0 equivalent
Amine m-Toluidine1.1 - 1.2 equivalents
Reducing Agent Sodium Triacetoxyborohydride (STAB)1.3 - 1.5 equivalents
Catalyst Glacial Acetic Acid0.1 - 1.0 equivalent[1]
Solvent 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)Anhydrous, approx. 0.1 M concentration
Temperature Room Temperature (20-25 °C)Balances reaction rate and side reactions
Reaction Time 12 - 24 hoursTypically sufficient for completion
Typical Yield 75 - 90%Highly dependent on reagent quality and conditions

Table 2: Comparison of Common Reducing Agents

Reducing AgentSelectivityCommon SolventsKey Considerations
Sodium Triacetoxyborohydride (STAB) High (Reduces iminium ions >> ketones)DCE, DCM, THF[3]Moisture sensitive; ideal for one-pot reactions.
Sodium Cyanoborohydride (NaBH₃CN) High (pH-dependent)Methanol, EthanolHighly toxic (can release HCN gas).
Sodium Borohydride (NaBH₄) Low (Reduces ketones and imines)[6]Methanol, EthanolRequires a two-step process (pre-formation of imine) to avoid ketone reduction.

Experimental Protocols

Protocol: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol describes a general procedure for the synthesis of tert-butyl 4-((3-methylphenyl)amino)piperidine-1-carboxylate.

Materials:

  • 1-Boc-4-piperidone

  • m-Toluidine

  • Sodium triacetoxyborohydride (STAB)

  • Glacial Acetic Acid

  • Anhydrous 1,2-dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry, round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 1-Boc-4-piperidone (1.0 eq.).

  • Dissolve the ketone in anhydrous DCE (to make an approx. 0.1 M solution).

  • Add m-toluidine (1.1 eq.) followed by glacial acetic acid (0.2 eq.) to the stirred solution.

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.

  • In a single portion, add sodium triacetoxyborohydride (1.4 eq.) to the reaction mixture. Note: The addition may cause some effervescence.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer twice with DCE or DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 5% to 30%) containing 0.5% triethylamine.

Visualizations

Diagram 1: General Synthesis Workflow

G Reactants 1-Boc-4-Piperidone + m-Toluidine Imine_Formation Imine/Iminium Ion Formation (Acid Catalyst, DCE, RT) Reactants->Imine_Formation Reduction Reduction with STAB Imine_Formation->Reduction Workup Aqueous Workup (NaHCO3 Quench) Reduction->Workup Purification Column Chromatography Workup->Purification Product meta-methyl 4-anilino- 1-Boc-piperidine Purification->Product

Caption: Workflow for the one-pot reductive amination synthesis.

Diagram 2: Troubleshooting Logic for Low Yield

G Start Low Product Yield Check_Reagents Check Reagent Quality Start->Check_Reagents Is STAB active? Check_Imine Verify Imine Formation Start->Check_Imine Is imine forming? Check_Stoichiometry Review Stoichiometry Start->Check_Stoichiometry Are ratios correct? Sol_STAB Use Fresh, Dry STAB Check_Reagents->Sol_STAB Sol_Imine Add Acetic Acid Catalyst & Pre-stir 30-60 min Check_Imine->Sol_Imine Sol_Stoichiometry Use 1.1-1.2 eq. Amine Use 1.3-1.5 eq. STAB Check_Stoichiometry->Sol_Stoichiometry

Caption: Decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Optimizing m-methyl 4-anilino-1-Boc-piperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of m-methyl 4-anilino-1-Boc-piperidine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of m-methyl 4-anilino-1-Boc-piperidine via two common methods: Reductive Amination and Buchwald-Hartwig Amination.

Reductive Amination Troubleshooting

The primary route for this synthesis is the reductive amination between N-Boc-4-piperidone and m-toluidine.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Inactive Reducing Agent Sodium triacetoxyborohydride (STAB) is moisture-sensitive. Use freshly opened or properly stored STAB. Consider in situ generation or use of alternative reducing agents like sodium cyanoborohydride (NaBH3CN), though be mindful of its toxicity.
Incomplete Imine Formation The reaction is often catalyzed by a weak acid. The addition of acetic acid is common.[1] Ensure the reaction mixture is stirred adequately to facilitate the formation of the iminium ion intermediate.
Sub-optimal Reaction Temperature Most reductive aminations of this type proceed well at room temperature.[1] If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be attempted, but monitor for side product formation.
Incorrect Stoichiometry Use a slight excess (1.1-1.2 equivalents) of m-toluidine and the reducing agent relative to N-Boc-4-piperidone to drive the reaction to completion.

Issue 2: Formation of Side Products

Potential Side Product Identification Mitigation Strategy
Unreacted N-Boc-4-piperidone TLC, LC-MS, or 1H NMR (presence of ketone signal ~2.5-2.8 ppm).Increase reaction time or temperature moderately. Ensure the reducing agent is active and in slight excess.
Unreacted m-toluidine TLC, LC-MS, or 1H NMR (presence of aromatic amine signals).Can be removed during aqueous workup or by column chromatography.
Bis-alkylation Product Mass spectrometry (higher molecular weight peak).This is less common with a protected piperidone but can occur if the Boc group is unintentionally cleaved. Ensure the reaction is not run under strongly acidic conditions that could deprotect the nitrogen.
Buchwald-Hartwig Amination Troubleshooting

An alternative approach involves the palladium-catalyzed coupling of a protected 4-aminopiperidine derivative with an aryl halide.

Issue 1: Low Catalyst Activity

Potential Cause Troubleshooting Steps
Oxygen Contamination The Pd(0) active species is oxygen-sensitive. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that all solvents are properly degassed.
Inappropriate Ligand Choice The choice of phosphine ligand is crucial. Sterically hindered, electron-rich biarylphosphine ligands are often effective.
Poor Quality Reagents Use high-purity aryl halide, amine, and base. Impurities can poison the catalyst.

Issue 2: Competing Side Reactions

Side Reaction Mitigation Strategy
Hydrodehalogenation of Aryl Halide This can occur in the presence of water or other proton sources. Use anhydrous solvents and reagents.
Diarylation If starting with 4-amino-1-Boc-piperidine, diarylation can be a problem. Using a stoichiometric amount or only a slight excess of the aryl halide can minimize this.

Frequently Asked Questions (FAQs)

Q1: What are the key starting materials for the synthesis of m-methyl 4-anilino-1-Boc-piperidine?

A1: The most common starting materials for reductive amination are N-Boc-4-piperidone and m-toluidine. For a Buchwald-Hartwig approach, you would typically use a protected 4-aminopiperidine and an m-tolyl halide (e.g., 3-bromotoluene or 3-iodotoluene).

Q2: What is the recommended reducing agent for the reductive amination?

A2: Sodium triacetoxyborohydride (STAB) is widely used as it is a mild and selective reducing agent for imines and enamines.[1][2]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting materials and the formation of the product.

Q4: What is a typical workup procedure for the reductive amination?

A4: A typical workup involves quenching the reaction with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution), followed by extraction with an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure.

Q5: What purification methods are effective for m-methyl 4-anilino-1-Boc-piperidine?

A5: The crude product is typically purified by column chromatography on silica gel. A suitable eluent system would be a gradient of ethyl acetate in hexanes.

Q6: What are the safety precautions for handling m-toluidine?

A6: m-Toluidine is toxic if swallowed, in contact with skin, or if inhaled. It can also cause serious eye irritation and may cause damage to organs through prolonged or repeated exposure. It is crucial to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q7: Can I use other methylated anilines in this reaction?

A7: Yes, the reaction conditions are generally applicable to other isomers such as o-toluidine and p-toluidine to produce the corresponding ortho- and para-methyl 4-anilino-1-Boc-piperidine derivatives.

Data Presentation

The following tables provide illustrative data for the optimization of the reductive amination reaction. The exact values may vary based on specific experimental conditions and scale.

Table 1: Effect of Reducing Agent on Yield

Reducing AgentEquivalentsReaction Time (h)Yield (%)Purity (%)
NaBH(OAc)₃1.516~85>95
NaBH₃CN1.524~75>95
NaBH₄2.012~60~90

Table 2: Optimization of Solvent and Temperature

SolventTemperature (°C)Reaction Time (h)Yield (%)
Dichloromethane (DCM)Room Temperature16~85
1,2-Dichloroethane (DCE)Room Temperature16~88
Tetrahydrofuran (THF)Room Temperature24~70
Dichloromethane (DCM)408~82

Experimental Protocols

Protocol 1: Reductive Amination Synthesis of m-methyl 4-anilino-1-Boc-piperidine
  • To a solution of N-Boc-4-piperidone (1.0 eq) in an appropriate solvent such as dichloromethane or 1,2-dichloroethane (approximately 0.1 M concentration) is added m-toluidine (1.1 eq).

  • Acetic acid (1.0 eq) is then added to the mixture.

  • The reaction mixture is stirred at room temperature for 30-60 minutes to facilitate imine formation.

  • Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 15-20 minutes.

  • The reaction is stirred at room temperature and monitored by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The layers are separated, and the aqueous layer is extracted with the organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure m-methyl 4-anilino-1-Boc-piperidine.

Protocol 2: Buchwald-Hartwig Amination Synthesis
  • To an oven-dried Schlenk tube is added a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., NaOt-Bu or Cs₂CO₃, 1.5 eq).

  • The tube is sealed, evacuated, and backfilled with an inert gas (e.g., argon) three times.

  • 3-bromotoluene (1.0 eq) and 4-amino-1-Boc-piperidine (1.2 eq) are added, followed by an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • The reaction mixture is heated to the desired temperature (e.g., 80-110 °C) and stirred until the starting materials are consumed as monitored by TLC or LC-MS.

  • After completion, the reaction is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of Celite.

  • The filtrate is concentrated, and the crude product is purified by column chromatography.

Visualizations

Reductive Amination Workflow

Reductive_Amination_Workflow Reductive Amination Workflow start Start reactants 1. Mix N-Boc-4-piperidone, m-toluidine, and acetic acid in DCM start->reactants imine_formation 2. Stir at RT for 1h (Imine Formation) reactants->imine_formation reduction 3. Add NaBH(OAc)3 (Reduction) imine_formation->reduction monitoring 4. Monitor by TLC/LC-MS reduction->monitoring workup 5. Aqueous Workup monitoring->workup Reaction Complete purification 6. Column Chromatography workup->purification product m-methyl 4-anilino-1-Boc-piperidine purification->product

Caption: A flowchart illustrating the key steps in the reductive amination synthesis.

Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting Troubleshooting Low Yield start Low Yield Observed check_sm Check for Starting Material by TLC/LC-MS start->check_sm sm_present Starting Material Present? check_sm->sm_present no_sm No Starting Material, Low Product sm_present->no_sm No increase_time Increase Reaction Time or Temperature sm_present->increase_time Yes side_products Analyze for Side Products (e.g., by MS) no_sm->side_products increase_time->check_sm check_reagents Check Reagent Quality (e.g., NaBH(OAc)3) increase_time->check_reagents

Caption: A logical diagram for troubleshooting low product yield in the reaction.

References

Technical Support Center: Synthesis of meta-methyl 4-anilino-1-Boc-piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of meta-methyl 4-anilino-1-Boc-piperidine. The primary focus is on identifying, minimizing, and eliminating common byproducts encountered during the reductive amination of 1-Boc-4-piperidone with m-toluidine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the primary reaction for synthesizing this compound?

The most common and efficient method is a one-pot reductive amination. This reaction involves the condensation of 1-Boc-4-piperidone and m-toluidine to form an intermediate iminium ion, which is then reduced in situ by a hydride reducing agent, such as sodium triacetoxyborohydride (STAB), to yield the desired secondary amine.[1][2]

Q2: I am observing a significant amount of unreacted starting materials in my final product. What could be the cause?

Incomplete reaction is a common issue and can be attributed to several factors:

  • Insufficient Reducing Agent: Ensure at least 1.2-1.5 equivalents of the reducing agent (e.g., STAB) are used.

  • Reaction Time: The reaction may require stirring for an extended period (12-24 hours) at room temperature to proceed to completion.[3]

  • Moisture: Some reducing agents, like STAB, are moisture-sensitive. Ensure anhydrous conditions are maintained.[4]

  • Inefficient Imine Formation: The initial formation of the imine is crucial. The presence of a mild acid, like acetic acid, can catalyze this step.[5][6]

Q3: My product is contaminated with a byproduct that has a mass corresponding to a di-alkyated product. How can I prevent this?

This byproduct is likely N,N-bis(1-Boc-4-piperidinyl)-m-toluidine, a tertiary amine formed from the over-alkylation of m-toluidine or the further reaction of the desired product.[7][8]

  • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the amine (m-toluidine) relative to the ketone (1-Boc-4-piperidone). This can help minimize the ketone reacting with the product amine.

  • Slow Addition of Reducing Agent: Adding the reducing agent portion-wise at a low temperature (e.g., 0 °C) can help control the reaction rate and favor the formation of the secondary amine.[3]

  • Stepwise Procedure: In cases of persistent dialkylation, a stepwise procedure can be employed. This involves forming the imine first, potentially isolating it, and then adding the reducing agent.[7]

Q4: I have identified 1-Boc-4-hydroxypiperidine in my product mixture. What is the source of this impurity?

1-Boc-4-hydroxypiperidine is formed by the reduction of the starting ketone, 1-Boc-4-piperidone, by the hydride reagent.[9]

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is known to be highly selective for the reduction of imines over ketones, making it the preferred reagent to minimize this side reaction.[1][10] Using stronger reducing agents like sodium borohydride (NaBH₄) without first allowing for complete imine formation can increase the likelihood of ketone reduction.[4]

  • Reaction Conditions: Ensure the reaction pH is weakly acidic to neutral, which favors imine formation and subsequent reduction over direct ketone reduction.[1]

Byproduct Summary and Mitigation Strategies

Byproduct NameStructureFormation PathwayMitigation Strategies
Unreacted m-toluidine Incomplete reaction.- Ensure sufficient reaction time. - Use a slight excess of 1-Boc-4-piperidone.
Unreacted 1-Boc-4-piperidone Incomplete reaction.- Ensure sufficient reaction time. - Use a slight excess of m-toluidine. - Check the quality of the reducing agent.
1-Boc-4-hydroxypiperidine Reduction of the starting ketone.- Use a selective reducing agent like STAB.[1][10] - Add the reducing agent after allowing time for imine formation.
N,N-bis(1-Boc-4-piperidinyl)-m-toluidine (Di-alkylation product) Reaction of the product with another molecule of 1-Boc-4-piperidone and subsequent reduction.- Use a slight excess of m-toluidine. - Slow, portion-wise addition of the reducing agent at low temperature.[3]

Experimental Protocols

Protocol 1: One-Pot Reductive Amination using STAB

This protocol is adapted from established procedures for the synthesis of similar 4-anilino-1-Boc-piperidine derivatives.[3][6]

  • To a solution of 1-Boc-4-piperidone (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add m-toluidine (1.1 eq) and glacial acetic acid (1.0 eq).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Cool the mixture in an ice bath to 0 °C.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visual Guides

Reaction and Byproduct Pathways

Synthesis and Byproduct Formation Pathways ketone 1-Boc-4-piperidone imine Iminium Ion Intermediate ketone->imine + Amine byproduct1 1-Boc-4-hydroxypiperidine ketone->byproduct1 + STAB (side reaction) amine m-toluidine amine->imine product meta-methyl 4-anilino- 1-Boc-piperidine (Desired Product) imine->product + STAB byproduct2 Di-alkylation Byproduct product->byproduct2 + Imine Intermediate + STAB reagent1 + m-toluidine (Amine) reagent2 + STAB (Reducing Agent) reagent3 + 1-Boc-4-piperidone

Caption: Main reaction and potential byproduct pathways.

Troubleshooting Workflow

Troubleshooting Workflow start Reaction Complete. Analyze Crude Product (TLC, LC-MS) decision1 Desired Product Formed? start->decision1 decision2 Major Impurity? decision1->decision2 No outcome1 Purify Product (Column Chromatography) decision1->outcome1 Yes outcome2 Incomplete Reaction decision2->outcome2 Starting Materials outcome3 Di-alkylation Product decision2->outcome3 High MW Byproduct outcome4 Reduced Ketone decision2->outcome4 Byproduct at Ketone MW+2 solution2 Increase reaction time. Check reagent quality. Ensure anhydrous conditions. outcome2->solution2 solution3 Adjust stoichiometry (more amine). Slowly add reducing agent at 0°C. outcome3->solution3 solution4 Use STAB as reducing agent. Ensure imine formation before reduction. outcome4->solution4

Caption: A logical guide to troubleshooting common issues.

References

Technical Support Center: Purification of m-methyl 4-anilino-1-Boc-piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with m-methyl 4-anilino-1-Boc-piperidine.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of m-methyl 4-anilino-1-Boc-piperidine.

Issue 1: Product is difficult to separate from starting materials (m-toluidine or 1-Boc-4-piperidone).

  • Possible Cause: Incomplete reaction or suboptimal reaction conditions.

  • Troubleshooting Steps:

    • Reaction Monitoring: Ensure the reaction has gone to completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Work-up Procedure: An acidic wash (e.g., dilute HCl) can help remove unreacted basic starting materials like m-toluidine. However, care must be taken as the Boc-protecting group is acid-labile.[1][2] A mild acidic wash with careful monitoring of the product's integrity is recommended.

    • Column Chromatography: If starting materials persist, column chromatography is the recommended purification method.

Issue 2: Product streaks or shows poor separation on silica gel TLC/column chromatography.

  • Possible Cause: The basic nature of the aniline and piperidine nitrogen atoms can lead to strong interactions with the acidic silica gel, causing peak tailing.

  • Troubleshooting Steps:

    • Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (TEA) (typically 0.1-1%), to the mobile phase.[3] This will neutralize the acidic sites on the silica gel and improve the peak shape.

    • Deactivated Silica: Use deactivated (neutral) silica gel for column chromatography.

    • Alternative Stationary Phase: Consider using neutral alumina as the stationary phase.

Issue 3: Unexpected loss of the Boc-protecting group during purification.

  • Possible Cause: Exposure to acidic conditions. The Boc group is known to be unstable in the presence of strong acids.[2]

  • Troubleshooting Steps:

    • Avoid Strong Acids: Do not use strong acids during the work-up or purification. If an acidic wash is necessary, use a dilute and weak acid and minimize exposure time.

    • Check Solvent Acidity: Ensure that the solvents used for chromatography are free from acidic impurities. For example, dichloromethane (DCM) can contain traces of HCl. Consider passing it through a plug of basic alumina before use.

    • pH Monitoring: If performing a liquid-liquid extraction, ensure the aqueous phase does not become strongly acidic.

Frequently Asked Questions (FAQs)

Q1: What are the recommended purification methods for m-methyl 4-anilino-1-Boc-piperidine?

A1: The most common and effective purification methods are column chromatography and recrystallization. The choice between them depends on the purity of the crude product and the nature of the impurities.

Q2: What is a suitable mobile phase for column chromatography of m-methyl 4-anilino-1-Boc-piperidine on silica gel?

A2: A good starting point for a mobile phase is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. A gradient elution can be effective. For more polar impurities, a mixture of dichloromethane (DCM) and methanol (MeOH) may be required.[3] It is crucial to determine the optimal solvent system using TLC first. For closely related compounds, a chloroform:methanol mixture has been used successfully.[3]

Q3: How can I visualize m-methyl 4-anilino-1-Boc-piperidine on a TLC plate?

A3: Since the compound contains an aromatic ring, it is UV active and can be visualized as a dark spot under a UV lamp (254 nm) on a TLC plate containing a fluorescent indicator.[3] Staining with a potassium permanganate solution can also be an effective visualization method.

Q4: What are the potential impurities I should look out for?

A4: Potential impurities largely depend on the synthetic route. Common impurities may include unreacted starting materials such as m-toluidine and 1-Boc-4-piperidone.[3] Side products from the reaction could also be present.

Q5: Is recrystallization a viable purification method?

A5: Yes, recrystallization can be an effective method for final purification if the crude product is relatively pure. A solvent system of dichloromethane/hexane has been used successfully for a similar compound.[4] Experiment with different solvent systems (e.g., ethyl acetate/hexane, isopropanol/water) to find the optimal conditions.

Data Presentation

Table 1: Mobile Phase Systems for Column Chromatography of 4-Anilino-1-Boc-piperidine Analogs

CompoundStationary PhaseMobile PhaseModifierReference
4-(Piperidin-4-yl)anilineSilica GelDichloromethane:Methanol (gradient)~0.5% Triethylamine[3]
1-(4-aminophenyl)piperidineSilica GelChloroform:Methanol (40:1)Not specified[3]

Table 2: Recrystallization Solvents for Related Piperidine Compounds

CompoundSolvent SystemReference
4-Anilino-1-benzylpiperidine-4-carbonitrileDichloromethane/Hexane[4]

Experimental Protocols

Protocol 1: Column Chromatography Purification

  • TLC Analysis:

    • Dissolve a small amount of the crude m-methyl 4-anilino-1-Boc-piperidine in a suitable solvent (e.g., dichloromethane).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the plate in various solvent systems (e.g., start with 20% ethyl acetate in hexane and gradually increase polarity). Add 0.5% triethylamine to the solvent system to improve spot shape.[3]

    • The ideal solvent system should provide a retention factor (Rf) of 0.2-0.4 for the desired product.[3]

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

    • Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving the product, adding silica, and evaporating the solvent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with the mobile phase determined from the TLC analysis.

    • If using a gradient, gradually increase the polarity of the mobile phase.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure to obtain the purified m-methyl 4-anilino-1-Boc-piperidine.

Protocol 2: Recrystallization

  • Solvent Selection:

    • In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent in which it is highly soluble (e.g., dichloromethane, ethyl acetate, or isopropanol).

    • Slowly add a co-solvent in which the product is poorly soluble (e.g., hexane, heptane, or water) at an elevated temperature until the solution becomes slightly cloudy.

    • Add a drop or two of the first solvent to redissolve the precipitate and obtain a clear solution.

  • Crystal Formation:

    • Allow the solution to cool slowly to room temperature.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or placing the solution in a refrigerator or freezer.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold co-solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation crude Crude Product tlc TLC Analysis crude->tlc Optimize Conditions column Column Chromatography tlc->column High Impurity Load recrystal Recrystallization tlc->recrystal Low Impurity Load fractions Collect & Analyze Fractions column->fractions crystals Collect & Dry Crystals recrystal->crystals isolate Isolate Pure Product fractions->isolate

Caption: Experimental workflow for the purification of m-methyl 4-anilino-1-Boc-piperidine.

troubleshooting_logic cluster_streaking Issue: Peak Tailing/Streaking cluster_boc_loss Issue: Loss of Boc Group start Purification Issue Identified cause1 Cause: Acidic Silica Interaction start->cause1 Symptom cause2 Cause: Acidic Conditions start->cause2 Symptom solution1a Add Basic Modifier (e.g., TEA) to Mobile Phase cause1->solution1a Solution solution1b Use Deactivated (Neutral) Silica Gel cause1->solution1b Solution solution2a Avoid Strong Acids in Work-up cause2->solution2a Solution solution2b Use Neutral Solvents for Chromatography cause2->solution2b Solution

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: Boc Protection of 4-Anilinopiperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for the Boc protection of 4-anilinopiperidine and its derivatives. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general procedure for the Boc protection of 4-anilinopiperidine?

The most common method for the Boc protection of 4-anilinopiperidine involves the reaction of the substrate with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The piperidine nitrogen is significantly more nucleophilic than the aniline nitrogen, leading to selective protection at the secondary amine.

Q2: Why is the Boc protection of 4-anilinopiperidine derivatives important?

1-Boc-4-anilinopiperidine is a key intermediate in the synthesis of fentanyl and its analogues.[1][2][3][4][5][6][7] The Boc protecting group masks the highly reactive secondary amine, allowing for selective modifications at other positions of the molecule.[7]

Q3: Which nitrogen atom of 4-anilinopiperidine is protected?

The piperidine nitrogen is selectively protected over the aniline nitrogen. This is because aliphatic amines are stronger bases and more nucleophilic than aromatic amines.

Q4: What are the typical reaction conditions for this protection?

The reaction is typically carried out at room temperature in a suitable organic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), with a base like triethylamine (TEA).[8]

Troubleshooting Guide

Low or No Product Yield

Problem: After performing the reaction and work-up, I have a low yield of the desired 1-Boc-4-anilinopiperidine product, or no product at all.

Possible Causes and Solutions:

  • Poor Solubility of Starting Material: 4-anilinopiperidine or its derivatives may have limited solubility in common organic solvents.

    • Solution: Try a different solvent system. While DCM and THF are common, you could explore using a co-solvent. For challenging substrates, dissolving the material in a minimal amount of a more polar solvent like DMSO before adding the reaction solvent might help, though this can complicate work-up.[9] In some cases, using an aqueous basic solution with a solvent like dioxane can be effective.[9]

  • Insufficient Reagent Stoichiometry: An inadequate amount of Boc₂O or base can lead to incomplete conversion.

    • Solution: Ensure you are using a slight excess of Boc₂O (typically 1.1 to 1.5 equivalents). The base should be used in at least a stoichiometric amount to neutralize the acid formed during the reaction.

  • Low Reactivity of the Amine: While the piperidine nitrogen is reactive, steric hindrance or electronic effects from other substituents on the molecule could reduce its nucleophilicity.

    • Solution: Consider using a more effective base or a catalyst. 4-Dimethylaminopyridine (DMAP) is a highly efficient catalyst for Boc protections and can significantly accelerate the reaction.[10] Use a catalytic amount (e.g., 0.05 to 0.1 equivalents) in conjunction with a stoichiometric amount of a tertiary amine base like TEA.

  • Reaction Time is Too Short: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue stirring the reaction mixture until the starting material is no longer visible on the TLC plate. Reactions are typically run for several hours at room temperature.[8]

Formation of Multiple Products

Problem: My reaction mixture shows multiple spots on the TLC plate, and after purification, I have isolated unexpected byproducts.

Possible Causes and Solutions:

  • Di-Boc Protection: While less likely due to the lower reactivity of the aniline nitrogen, under forcing conditions (e.g., high temperature, large excess of Boc₂O and a strong base), di-protection at both the piperidine and aniline nitrogens can occur.

    • Solution: Use milder reaction conditions. Avoid excessive heating and use a minimal excess of Boc₂O. Monitor the reaction closely by TLC to stop it once the mono-protected product is formed.

  • Side Reactions with Boc₂O: Di-tert-butyl dicarbonate can decompose, especially in the presence of moisture or strong nucleophiles, leading to the formation of tert-butanol and other byproducts.

    • Solution: Use fresh, high-quality Boc₂O. Ensure your reaction setup is dry.

  • Alkylation by tert-Butyl Cation: During acidic work-up or if the reaction conditions become acidic, the Boc group can be cleaved to form a tert-butyl cation, which can alkylate nucleophilic sites on the starting material or product.[11]

    • Solution: Maintain basic or neutral conditions during the reaction and work-up. If an acidic wash is necessary, perform it quickly at low temperatures.

Quantitative Data Summary

The choice of base and solvent can influence the reaction time and yield. The following table summarizes typical conditions for the N-Boc protection of amines.

BaseSolventTypical Reaction TimeTypical Yield (%)Remarks
Triethylamine (TEA)DCM or THF1 - 12 hours85 - 95A commonly used and versatile base.
Diisopropylethylamine (DIPEA)DCM or THF1 - 12 hours88 - 98A non-nucleophilic, sterically hindered base that can minimize side reactions.
4-Dimethylaminopyridine (DMAP)DCM0.5 - 4 hours> 95A highly efficient catalyst used in small amounts with another base like TEA.[10]

Experimental Protocols

Standard Boc Protection of 4-Anilinopiperidine
  • Dissolve the Substrate: In a round-bottom flask, dissolve 4-anilinopiperidine (1 equivalent) in dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add the Base: Add triethylamine (1.5 equivalents) to the solution and stir.

  • Add Boc₂O: Slowly add a solution of di-tert-butyl dicarbonate (1.2 equivalents) in the same solvent to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed (typically 2-12 hours).[8]

  • Work-up:

    • Quench the reaction with water.

    • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain 1-Boc-4-anilinopiperidine.[8]

Visualizations

Boc_Protection_Reaction cluster_reactants Reactants cluster_products Products 4-Anilinopiperidine arrow Base (e.g., TEA) Solvent (e.g., DCM) Room Temperature plus1 + Boc2O 1-Boc-4-Anilinopiperidine arrow->1-Boc-4-Anilinopiperidine

Caption: Reaction scheme for the Boc protection of 4-anilinopiperidine.

Experimental_Workflow A Dissolve 4-Anilinopiperidine and Base in Solvent B Add Boc₂O Solution A->B C Stir at Room Temperature (Monitor by TLC) B->C D Aqueous Work-up (Quench, Extract, Wash, Dry) C->D E Concentrate Under Reduced Pressure D->E F Purify Crude Product (Chromatography/Recrystallization) E->F G Characterize Pure Product F->G

Caption: General experimental workflow for Boc protection.

Troubleshooting_Tree Start Reaction Issue? LowYield Low or No Yield? Start->LowYield MultipleProducts Multiple Products? Start->MultipleProducts Solubility Check Solubility Try different solvents LowYield->Solubility Yes DiBoc Di-Boc Protection? Use milder conditions MultipleProducts->DiBoc Yes Reagents Check Reagent Stoichiometry (Use 1.1-1.5 eq. Boc₂O) Solubility->Reagents Catalyst Consider DMAP Catalyst for Slow Reactions Reagents->Catalyst Time Increase Reaction Time (Monitor by TLC) Catalyst->Time SideReactions Side Reactions? Use fresh reagents, dry conditions DiBoc->SideReactions Alkylation t-Bu Alkylation? Avoid acidic conditions SideReactions->Alkylation

Caption: Troubleshooting decision tree for Boc protection issues.

References

Technical Support Center: N-Boc Protection of Substituted Anilinopiperidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding side reactions encountered during the N-Boc protection of substituted anilinopiperidines.

Troubleshooting Guides

Issue 1: Low or No Conversion to the Desired N-Boc Product

Question: I am attempting to perform an N-Boc protection on a substituted anilinopiperidine, but I am observing very low conversion to my desired product. What are the potential causes and how can I improve my yield?

Answer:

Low conversion in the N-Boc protection of substituted anilinopiperidines is a common issue, often stemming from the reduced nucleophilicity of the target nitrogen atom. Substituted anilines, in particular, can be poor nucleophiles, especially when electron-withdrawing groups are present on the aromatic ring.

Here are several factors to consider and strategies to improve your reaction yield:

  • Insufficient Nucleophilicity: The nitrogen atom of the aniline is significantly less nucleophilic than the piperidine nitrogen. If your target is the aniline nitrogen, its reactivity will be further diminished by electron-withdrawing substituents on the aromatic ring.

  • Steric Hindrance: Bulky substituents on either the aniline ring or the piperidine ring can sterically hinder the approach of the Boc-anhydride to the nitrogen atom.

  • Inadequate Reaction Conditions: Standard N-Boc protection protocols may not be sufficient for less reactive substrates.

Troubleshooting Steps:

  • Increase Reaction Temperature: Gently heating the reaction mixture can often provide the necessary activation energy to drive the reaction forward. However, be cautious of potential side reactions at elevated temperatures.

  • Use a Catalyst: The addition of a catalyst can significantly accelerate the rate of reaction. Common catalysts for N-Boc protection include:

    • 4-(Dimethylamino)pyridine (DMAP)

    • Iodine[1]

  • Solvent Choice: The choice of solvent can influence the reaction rate. Alcoholic solvents, such as methanol or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), have been shown to accelerate the N-Boc protection of aromatic amines.[1][2]

  • Increase Reagent Concentration: Increasing the concentration of di-tert-butyl dicarbonate ((Boc)₂O) can help drive the equilibrium towards the product. An excess of (Boc)₂O is often used.[3]

Logical Workflow for Troubleshooting Low Conversion

G start Low Conversion Observed check_nucleophilicity Assess Nucleophilicity of Target Nitrogen start->check_nucleophilicity check_sterics Evaluate Steric Hindrance start->check_sterics check_conditions Review Reaction Conditions (Temp, Time, Reagents) start->check_conditions add_catalyst Add Catalyst (e.g., DMAP, Iodine) check_nucleophilicity->add_catalyst increase_temp Increase Reaction Temperature check_sterics->increase_temp change_solvent Change Solvent (e.g., MeOH, HFIP) check_conditions->change_solvent increase_boc2o Increase (Boc)₂O Equivalents check_conditions->increase_boc2o monitor Monitor Reaction Progress (TLC, LC-MS) increase_temp->monitor add_catalyst->monitor change_solvent->monitor increase_boc2o->monitor success Improved Yield monitor->success

Caption: Troubleshooting workflow for low N-Boc protection yield.

Issue 2: Formation of an Unexpected Di-Boc Product

Question: My reaction is producing a significant amount of a di-protected anilinopiperidine, where both the aniline and piperidine nitrogens are Boc-protected. How can I avoid this?

Answer:

The formation of a di-Boc product is a common side reaction, especially when forcing conditions are used to protect a less reactive nitrogen. The piperidine nitrogen is generally more nucleophilic than the aniline nitrogen and will react faster. If the reaction is pushed to completion for the aniline nitrogen, the piperidine nitrogen is also likely to react.

Strategies to Control Di-Boc Formation:

  • Control Stoichiometry and Reaction Time: Carefully control the stoichiometry of (Boc)₂O (using closer to 1 equivalent) and monitor the reaction closely by TLC or LC-MS to stop it once the mono-protected product is maximized.

  • Lower Reaction Temperature: Running the reaction at a lower temperature can increase the selectivity for the more nucleophilic piperidine nitrogen.

  • Two-Step Di-protection/Mono-deprotection: In some cases, it may be more efficient to intentionally form the di-Boc product and then selectively remove one of the Boc groups. The Boc group on the more electron-rich piperidine nitrogen is generally more stable to acid than the one on the less basic aniline nitrogen. Mild acidic conditions can be used for selective deprotection.[4]

Reaction Pathway for Mono- and Di-Boc Protection

G sub Substituted Anilinopiperidine mono_boc_pip Mono-Boc (Piperidine) sub->mono_boc_pip + (Boc)₂O (More Nucleophilic) mono_boc_ani Mono-Boc (Aniline) sub->mono_boc_ani + (Boc)₂O (Less Nucleophilic) boc2o (Boc)₂O di_boc Di-Boc Product mono_boc_pip->di_boc + (Boc)₂O (Forcing Conditions) mono_boc_ani->di_boc + (Boc)₂O

Caption: Potential N-Boc protection pathways for anilinopiperidines.

Frequently Asked Questions (FAQs)

Q1: Which nitrogen on my substituted anilinopiperidine will be protected first?

A1: The secondary aliphatic amine of the piperidine ring is significantly more basic and nucleophilic than the secondary aromatic amine of the aniline. Therefore, under standard conditions, the piperidine nitrogen will be protected with the Boc group much more readily than the aniline nitrogen.

Q2: I have an alcohol functional group in my molecule. Will that interfere with the N-Boc protection?

A2: While less nucleophilic than amines, alcohols can be acylated by (Boc)₂O, especially in the presence of a catalyst like DMAP. This can lead to the formation of a tert-butyl carbonate byproduct. If O-acylation is a problem, you may need to protect the alcohol group first or use milder reaction conditions without a strong catalyst. Some methods have been developed to avoid competitive side reactions like the formation of oxazolidinones from α-amino alcohols.[1]

Q3: My starting material is poorly soluble in common organic solvents. What should I do?

A3: Poor solubility can hinder the reaction. If your anilinopiperidine is a salt (e.g., hydrochloride), it may be necessary to first free-base it. For zwitterionic compounds, running the reaction in an aqueous basic solution (e.g., with NaOH) can improve solubility and prevent side reactions involving mixed anhydride formation.[5][6]

Q4: Can I selectively protect the aniline nitrogen in the presence of the more reactive piperidine nitrogen?

A4: Selective protection of the less reactive aniline nitrogen is challenging. One reported strategy for selective protection of aromatic amines in the presence of aliphatic amines involves controlling the pH of the reaction medium. By working in an acidic medium (e.g., aqueous acetic acid at pH 4.5), the more basic aliphatic amine is protonated and thus deactivated, allowing for the selective protection of the less basic aromatic amine.[7]

Quantitative Data Summary

The following table summarizes the effect of different catalysts on the N-Boc protection of aniline at room temperature, which can serve as a proxy for the behavior of the aniline moiety in anilinopiperidines.

CatalystTime (min)Yield (%)
None18010
InCl₃1598
Bi(NO₃)₃·5H₂O2096
Zn(ClO₄)₂·6H₂O2595
I₂3098
LiClO₄6092

Data adapted from a study on the N-Boc protection of aniline.[8] Conditions: Aniline (1 mmol), (Boc)₂O (1.1 mmol), Catalyst (0.1 mmol), CH₂Cl₂ (5 mL), Room Temperature.

Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of an Anilinopiperidine

  • Dissolve the substituted anilinopiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 eq).

  • If necessary, add a base such as triethylamine (Et₃N) (1.2 eq) or a catalyst like DMAP (0.1 eq).

  • Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: N-Boc Protection of a Poorly Nucleophilic Aniline Moiety using Iodine

  • To a mixture of the substituted anilinopiperidine (1.0 eq) and (Boc)₂O (1.2 eq) under solvent-free conditions or in a minimal amount of solvent, add a catalytic amount of iodine (I₂) (0.1 eq).

  • Stir the mixture at ambient temperature.

  • Monitor the reaction for the formation of the desired product. This method is often efficient and chemoselective.[1]

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with a solution of sodium thiosulfate to remove the iodine.

  • Proceed with a standard aqueous workup as described in Protocol 1.

Protocol 3: Two-Step Di-protection/Selective Mono-deprotection

  • Di-protection Step: Follow Protocol 1, but use an excess of (Boc)₂O (2.2-3.0 eq) and a catalyst like DMAP to ensure the formation of the di-Boc protected anilinopiperidine. Drive the reaction to completion.

  • Selective Mono-deprotection Step: Dissolve the purified di-Boc product in a suitable solvent. Treat with a mild acidic reagent. The choice of acid and conditions will need to be optimized to selectively cleave the more labile Boc group on the aniline nitrogen while leaving the piperidine Boc group intact. Monitor carefully by TLC or LC-MS.

  • Work up the reaction by neutralizing the acid and extracting the mono-protected product. Purify as needed.

References

Technical Support Center: Purification of m-methyl 4-anilino-1-Boc-piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with m-methyl 4-anilino-1-Boc-piperidine. The information provided is intended to assist in the removal of common impurities encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a synthesis of m-methyl 4-anilino-1-Boc-piperidine?

A1: The most common impurities largely depend on the synthetic route employed. For a typical reductive amination synthesis from 1-Boc-4-piperidone and m-toluidine, common impurities include unreacted starting materials (1-Boc-4-piperidone and m-toluidine) and a common byproduct, 1-Boc-4-hydroxypiperidine, which arises from the reduction of the ketone starting material. Side products from the Boc-protection step or trace amounts of solvents used in the reaction or workup can also be present.

Q2: My NMR spectrum shows unreacted starting materials. What is the best way to remove them?

A2: Unreacted m-toluidine can often be removed by an acidic wash of the organic layer during workup. For residual 1-Boc-4-piperidone and other polar impurities, column chromatography is typically effective.

Q3: After purification, my product is an oil, but the literature reports it as a solid. What should I do?

A3: If your purified m-methyl 4-anilino-1-Boc-piperidine is an oil, it may still contain residual solvent or minor impurities that are depressing its melting point. Attempting to triturate the oil with a non-polar solvent like hexanes or pentane can sometimes induce crystallization. If that fails, a thorough drying under high vacuum is recommended. If the product remains an oil, re-purification by column chromatography may be necessary.

Q4: Can I use recrystallization to purify m-methyl 4-anilino-1-Boc-piperidine?

A4: Yes, recrystallization can be an effective method for purifying m-methyl 4-anilino-1-Boc-piperidine, especially for removing less polar impurities. The choice of solvent is critical. A solvent system in which the product is soluble at elevated temperatures but sparingly soluble at room temperature or below is ideal. Common solvents for recrystallizing similar anilinopiperidine derivatives include isopropanol, ethyl acetate/heptane, or toluene.[1]

Q5: What could be the cause of Boc deprotection during my reaction or purification?

A5: The Boc (tert-butoxycarbonyl) protecting group is sensitive to acidic conditions.[2][3] Exposure to strong acids, or even prolonged exposure to milder acidic conditions (for example, during silica gel chromatography), can lead to its removal.[4] If you suspect Boc deprotection is occurring, ensure all reagents and solvents are neutral, and consider using a deactivated silica gel for chromatography.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.Increase reaction time or temperature. Ensure the reducing agent is active and added in the correct stoichiometry.
Product loss during workup.Minimize the number of extraction and transfer steps. Ensure the pH of the aqueous layer is appropriate to keep the product in the organic phase.
Presence of Unreacted m-toluidine Insufficient reaction time or stoichiometry.Optimize reaction conditions. During workup, wash the organic layer with a dilute acid (e.g., 1M HCl) to extract the basic m-toluidine.
Presence of 1-Boc-4-piperidone Incomplete reaction.Drive the reaction to completion by optimizing conditions. Purify the crude product using column chromatography.
Presence of 1-Boc-4-hydroxypiperidine Reduction of 1-Boc-4-piperidone before imine formation.Ensure the imine is pre-formed before the addition of the reducing agent if using a two-step procedure. Use a reducing agent selective for imines over ketones, such as sodium triacetoxyborohydride.[5]
Product is a Discolored Oil or Solid Presence of colored impurities or baseline material from chromatography.Treat a solution of the product with activated carbon and filter. Recrystallization can also be effective in removing colored impurities.
Broad NMR Peaks Presence of paramagnetic impurities or product is not fully dry.Pass a solution of the product through a short plug of celite or silica. Dry the product under high vacuum for an extended period.

Experimental Protocols

Column Chromatography for the Purification of m-methyl 4-anilino-1-Boc-piperidine

This protocol is a general guideline and may require optimization.

  • Slurry Preparation: Dissolve the crude m-methyl 4-anilino-1-Boc-piperidine in a minimal amount of dichloromethane (DCM). Add silica gel (2-3 times the weight of the crude product) and evaporate the solvent to obtain a dry, free-flowing powder.

  • Column Packing: Pack a glass column with silica gel (typically 50-100 times the weight of the crude product) using a suitable eluent (e.g., a mixture of ethyl acetate and hexanes).

  • Loading: Carefully load the prepared slurry onto the top of the packed column.

  • Elution: Begin elution with a low polarity solvent mixture (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 10-20% ethyl acetate in hexanes).

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Recrystallization of m-methyl 4-anilino-1-Boc-piperidine

This protocol is a general guideline and the choice of solvent is crucial for success.

  • Solvent Selection: Determine a suitable solvent or solvent system. The ideal solvent will dissolve the compound when hot but not at room temperature. Test small quantities of the product in various solvents like isopropanol, ethyl acetate, toluene, and heptane.

  • Dissolution: Place the crude product in a flask and add a minimal amount of the chosen hot solvent until the solid is fully dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Purification_Workflow Purification Workflow for m-methyl 4-anilino-1-Boc-piperidine start Crude Product tlc_analysis TLC/NMR Analysis start->tlc_analysis impurity_id Identify Impurities tlc_analysis->impurity_id polar_impurities Polar Impurities (e.g., starting materials) impurity_id->polar_impurities Present nonpolar_impurities Non-polar Impurities (e.g., byproducts) impurity_id->nonpolar_impurities Present column_chrom Column Chromatography polar_impurities->column_chrom recrystallization Recrystallization nonpolar_impurities->recrystallization pure_product Pure Product column_chrom->pure_product recrystallization->pure_product

Caption: A workflow diagram for selecting a purification method.

Troubleshooting_Logic Troubleshooting Common Purification Issues start Analysis of Purified Product check_purity Check Purity (TLC/NMR) start->check_purity is_pure Is Product Pure? check_purity->is_pure impure Product Impure is_pure->impure No pure Product is Pure is_pure->pure Yes identify_impurity Identify Impurity impure->identify_impurity unreacted_sm Unreacted Starting Material identify_impurity->unreacted_sm byproduct Byproduct identify_impurity->byproduct repurify Re-purify (Column/Recrystallization) unreacted_sm->repurify byproduct->repurify final_product Final Product repurify->final_product check_physical Check Physical State pure->check_physical is_solid Is it a Solid? check_physical->is_solid solid Solid is_solid->solid Yes oil Oil is_solid->oil No solid->final_product triturate Triturate/Dry under High Vacuum oil->triturate triturate->final_product

Caption: A logical diagram for troubleshooting purification outcomes.

References

Technical Support Center: Meta-methyl 4-anilino-1-Boc-piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with meta-methyl 4-anilino-1-Boc-piperidine. The information provided is intended to help prevent, identify, and address its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of degradation for this compound?

A1: The degradation of this compound is primarily linked to the chemical reactivity of its two main functional groups: the N-Boc protecting group and the meta-toluidine (methyl-aniline) moiety. The most common degradation pathways are:

  • Acid-Catalyzed Hydrolysis: The tert-butoxycarbonyl (Boc) protecting group is highly susceptible to cleavage under acidic conditions, leading to the formation of the deprotected piperidine.[1][2][3]

  • Oxidation: The anilino group is prone to oxidation, which can be initiated by atmospheric oxygen, trace metal impurities, or oxidizing reagents in a reaction mixture.[4][5] This can result in a variety of colored impurities.

  • Thermal Degradation: Although more stable than under acidic conditions, the N-Boc group can be cleaved at elevated temperatures (thermolysis), generally above 100°C.[6][7]

  • Photodegradation: Exposure to light, particularly UV radiation, can promote the degradation of the aniline portion of the molecule.[8][9][10]

Q2: How can I detect degradation in my sample of this compound?

A2: Degradation can be detected through several observations:

  • Visual Changes: The appearance of color (e.g., yellow, brown) in a previously white or off-white solid sample can indicate oxidative degradation.

  • Chromatographic Analysis: Techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are highly effective. The appearance of new spots (TLC) or peaks (HPLC) that are not present in a fresh, pure sample is a clear sign of degradation. A stability-indicating HPLC method is the gold standard for quantifying the parent compound and its degradants.[11][12]

  • Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy can reveal degradation. For instance, the disappearance of the characteristic singlet peak for the nine protons of the tert-butyl group (around 1.5 ppm) in ¹H NMR is indicative of Boc-group cleavage.

Q3: What are the recommended storage conditions to ensure the stability of this compound?

A3: To minimize degradation, this compound should be stored under the following conditions:

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Slows down the rate of potential thermal and oxidative degradation.[6]
Atmosphere Under an inert atmosphere (e.g., Argon or Nitrogen)Minimizes exposure to atmospheric oxygen, thereby preventing oxidative degradation of the aniline moiety.[6]
Light In an amber or opaque vialProtects the compound from light-induced (photolytic) degradation.[6]
Moisture In a tightly sealed container with a desiccantPrevents hydrolysis, especially in the presence of any acidic impurities.[6]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Observed Issue Potential Cause Recommended Action
Unexpected peak appears in HPLC analysis after a reaction. Degradation of the starting material. 1. Check Reaction pH: If the reaction medium is acidic, the N-Boc group has likely been cleaved. Consider using a different protecting group stable to acid if the reaction conditions cannot be changed.2. Analyze a Blank Reaction: Run the reaction without the other reagents to see if the solvent or temperature alone is causing degradation.3. Use Fresh Sample: Ensure the starting material was pure and properly stored before use.
The solid compound has developed a yellow or brown color over time. Oxidative degradation of the aniline moiety. 1. Purify Before Use: If the discoloration is minor, the compound may be purified by recrystallization or column chromatography.2. Check Storage Conditions: Ensure the compound is stored under an inert atmosphere and protected from light.[6]3. Discard if Heavily Discolored: Significant discoloration may indicate the presence of multiple impurities that could interfere with subsequent reactions.
Low yield in a reaction where the compound is a reactant. Degradation under reaction conditions. 1. Lower Reaction Temperature: If the reaction is run at elevated temperatures, consider if a lower temperature is feasible to prevent thermal degradation.[7]2. Degas Solvents: Remove dissolved oxygen from reaction solvents by sparging with an inert gas to prevent oxidation.3. Avoid Acidic Reagents: If possible, use non-acidic reagents or add a non-nucleophilic base to neutralize any adventitious acid.[3]
TLC of the reaction mixture shows a new spot at the baseline. Formation of the highly polar, deprotected amine. 1. Confirm Identity: The deprotected product, 3-methyl-4-anilinopiperidine, is more polar and will have a much lower Rf value. Co-spot with a known standard if available.2. Buffer the Reaction: If trace acidity is suspected, adding a proton sponge or an equivalent non-interfering base can prevent Boc cleavage.

Key Degradation Pathways

The following diagrams illustrate the most common degradation pathways for this compound.

G Potential Degradation Pathways A This compound B Deprotected Amine (3-methyl-4-anilinopiperidine) A->B Acid (H+) or High Temp. C Oxidized Products (e.g., N-oxides, colored oligomers) A->C Oxidants (O2) or Light (hv) D Isobutylene + CO2 A->D Acid (H+) or High Temp.

Caption: Key degradation routes of this compound.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol outlines a general method for developing a stability-indicating HPLC analysis to separate this compound from its primary degradant, the deprotected amine.

1. Instrumentation and Conditions:

ParameterSpecification
HPLC System Agilent 1260 Infinity or equivalent with a Diode Array Detector (DAD)
Column C18 reverse-phase column (e.g., Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection 246 nm
Injection Vol. 10 µL
Sample Prep. Dissolve sample in Acetonitrile/Water (50:50) to a concentration of 1 mg/mL.

2. Procedure for Forced Degradation Study:

To confirm the method is "stability-indicating," forced degradation studies should be performed.[10]

  • Acid Hydrolysis: Dissolve 10 mg of the compound in 10 mL of 0.1 M HCl. Heat at 60°C for 4 hours. Neutralize with 0.1 M NaOH before injection.

  • Base Hydrolysis: Dissolve 10 mg of the compound in 10 mL of 0.1 M NaOH. Heat at 60°C for 4 hours. Neutralize with 0.1 M HCl before injection. (Note: Boc group is generally base-stable, so little degradation is expected).[2]

  • Oxidative Degradation: Dissolve 10 mg of the compound in 10 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours before injection.

  • Thermal Degradation: Store the solid compound in an oven at 105°C for 24 hours. Dissolve in the sample solvent before injection.

  • Photolytic Degradation: Expose a solution of the compound (1 mg/mL in sample solvent) to a photostability chamber (ICH Q1B option) for a defined period.

3. Analysis:

Analyze the stressed samples using the HPLC method. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent compound peak (resolution > 2) and from each other.

G Workflow for Stability-Indicating Method Validation A Prepare Stock Solution (1 mg/mL) B Perform Forced Degradation A->B C Acid Stress B->C D Base Stress B->D E Oxidative Stress B->E F Thermal/Photo Stress B->F G Analyze Samples by HPLC C->G D->G E->G F->G H Evaluate Peak Purity and Resolution G->H I Method Validated H->I Resolution > 2 No Co-elution

Caption: A logical workflow for validating a stability-indicating HPLC method.

References

Technical Support Center: Scaling Up the Synthesis of m-Methyl 4-Anilino-1-Boc-piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of m-methyl 4-anilino-1-Boc-piperidine. It includes detailed experimental protocols, troubleshooting guides for common issues, and a frequently asked questions section.

Experimental Protocols

Two primary synthetic routes for m-methyl 4-anilino-1-Boc-piperidine are reductive amination and Buchwald-Hartwig amination.

Method 1: Reductive Amination

This is a widely used and often high-yielding method for forming the C-N bond between the piperidone and the aniline.

Reaction Scheme:

  • N-Boc-4-piperidone + m-toluidine → m-methyl 4-anilino-1-Boc-piperidine

Detailed Protocol:

  • Reaction Setup: To a solution of N-Boc-4-piperidone (1.0 equivalent) in a suitable solvent such as 1,2-dichloroethane or dichloromethane, add m-toluidine (1.0 equivalent) and a catalytic amount of acetic acid.[1]

  • Imine Formation: Stir the mixture at room temperature for approximately 1 hour to facilitate the formation of the intermediate iminium ion.[1]

  • Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the reaction mixture. The use of STAB is advantageous as it is selective for the iminium ion over the ketone starting material.[1][2]

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane). The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the final product.

Method 2: Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is another powerful tool for the synthesis of aryl amines.

Reaction Scheme:

  • 1-Boc-4-aminopiperidine + 3-bromotoluene → m-methyl 4-anilino-1-Boc-piperidine

Detailed Protocol (General Guidance):

  • Reaction Setup: In an oven-dried flask, under an inert atmosphere (e.g., argon or nitrogen), combine 3-bromotoluene (1.0 equivalent), 1-Boc-4-aminopiperidine (1.1-1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%), and a base (e.g., sodium tert-butoxide, cesium carbonate, 1.4-2.0 equivalents).

  • Solvent Addition: Add a dry, degassed solvent such as toluene or dioxane.

  • Reaction Conditions: Heat the reaction mixture to a temperature typically ranging from 80-110°C.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature and dilute it with a suitable organic solvent like ethyl acetate. Filter the mixture through a pad of celite to remove the palladium catalyst. Wash the filtrate with water and brine, then dry it over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of m-methyl 4-anilino-1-Boc-piperidine.

Table 1: Reagent Stoichiometry and Reaction Conditions

ParameterReductive AminationBuchwald-Hartwig Amination
N-Boc-4-piperidone 1.0 eq-
m-toluidine 1.0 eq-
1-Boc-4-aminopiperidine -1.1-1.2 eq
3-bromotoluene -1.0 eq
Reducing Agent (STAB) 1.5 eq-
Catalyst (e.g., Pd₂(dba)₃) -1-2 mol%
Ligand (e.g., BINAP) -2-4 mol%
Base (e.g., NaOtBu) -1.4-2.0 eq
Solvent Dichloromethane/1,2-DichloroethaneToluene/Dioxane
Temperature Room Temperature80-110°C
Reaction Time 2-4 hours12-24 hours

Table 2: Typical Yields and Purity

ParameterReductive AminationBuchwald-Hartwig Amination
Crude Yield 85-95%70-90%
Purified Yield 75-90%60-85%
Purity (by HPLC) >98%>98%

Troubleshooting Guides and FAQs

Reductive Amination Troubleshooting

Q1: My reaction is slow or incomplete.

  • Possible Cause: Inefficient iminium ion formation.

    • Solution: Ensure the catalytic amount of acetic acid has been added. You can slightly increase the amount of acid, but be cautious as too much acid can protonate the aniline, rendering it non-nucleophilic.

  • Possible Cause: Deactivated reducing agent.

    • Solution: Sodium triacetoxyborohydride is moisture-sensitive. Use a freshly opened bottle or ensure it has been stored in a desiccator.

  • Possible Cause: Steric hindrance.

    • Solution: While less of an issue with m-toluidine, highly substituted anilines can slow down the reaction. Consider increasing the reaction time or slightly warming the reaction mixture (e.g., to 40°C).

Q2: I am observing the formation of a di-aminated byproduct.

  • Possible Cause: This is unlikely with N-Boc-4-piperidone as the secondary amine is protected.

    • Solution: Confirm the identity of your starting material. If you are using unprotected 4-piperidone, self-condensation and other side reactions are likely.

Q3: The workup is difficult, and I'm getting a low isolated yield.

  • Possible Cause: Emulsion formation during extraction.

    • Solution: Add more brine to the aqueous layer to break the emulsion.

  • Possible Cause: Product loss during purification.

    • Solution: Use a suitable solvent system for column chromatography. A gradient elution from hexane to ethyl acetate is often effective.

Reductive_Amination_Troubleshooting Start Low Yield or Incomplete Reaction CheckAcid Check Acetic Acid Catalyst Start->CheckAcid Possible Cause: Inefficient Iminium Formation CheckSTAB Check STAB Activity Start->CheckSTAB Possible Cause: Inactive Reducing Agent IncreaseTimeTemp Increase Reaction Time/Temperature Start->IncreaseTimeTemp Possible Cause: Slow Reaction Kinetics SolutionAcid Add/Optimize Acid Catalyst CheckAcid->SolutionAcid Solution SolutionSTAB Use Fresh STAB CheckSTAB->SolutionSTAB Solution SolutionTimeTemp Warm to 40°C / Extend Time IncreaseTimeTemp->SolutionTimeTemp Solution

Caption: Troubleshooting workflow for low yield in reductive amination.

Buchwald-Hartwig Amination Troubleshooting

Q1: My reaction shows no conversion.

  • Possible Cause: Inactive catalyst.

    • Solution: The active Pd(0) species may not have formed. Ensure your reaction is set up under a strictly inert atmosphere as the catalyst is oxygen-sensitive. Use freshly opened, high-purity catalyst and ligand.

  • Possible Cause: Poor choice of base or solvent.

    • Solution: The base and solvent are critical. For aryl bromides, sodium tert-butoxide in toluene is a common and effective combination. Ensure the solvent is anhydrous.

Q2: I am getting a low yield of the desired product.

  • Possible Cause: Catalyst deactivation.

    • Solution: Amines can sometimes act as ligands and deactivate the catalyst. You can try a slightly higher ligand-to-palladium ratio.

  • Possible Cause: Competing side reactions.

    • Solution: Hydrodehalogenation (replacement of the bromine with a hydrogen) can be a side reaction. Optimizing the ligand and reaction temperature can help minimize this.

Q3: I see a lot of starting material remaining even after a long reaction time.

  • Possible Cause: Insufficiently forcing conditions.

    • Solution: Aryl bromides are generally less reactive than aryl iodides. You may need to increase the reaction temperature or use a more active catalyst system (e.g., a more electron-rich and bulky phosphine ligand).

Buchwald_Hartwig_Troubleshooting Problem Low or No Conversion Catalyst Catalyst Inactivity Problem->Catalyst Possible Cause Conditions Suboptimal Conditions Problem->Conditions Possible Cause SideReactions Side Reactions Problem->SideReactions Possible Cause Sol_Inert Ensure Inert Atmosphere Catalyst->Sol_Inert Sol_Reagents Use Fresh Reagents Catalyst->Sol_Reagents Sol_Optimize Optimize Base/Solvent/Ligand Conditions->Sol_Optimize Sol_Temp Increase Temperature Conditions->Sol_Temp SideReactions->Sol_Optimize

Caption: Troubleshooting logic for Buchwald-Hartwig amination.

Frequently Asked Questions (FAQs)

Q1: Which synthetic method is better for scaling up?

  • For large-scale synthesis, reductive amination is often preferred. It avoids the use of expensive and air-sensitive palladium catalysts and ligands. The reaction conditions are generally milder, and the workup can be more straightforward.

Q2: How can I monitor the reaction progress effectively?

  • Both TLC and LC-MS are excellent techniques. For TLC, a stain such as potassium permanganate can be used to visualize the spots. LC-MS is particularly useful as it provides mass information, helping to identify the product and any major byproducts.

Q3: What are the key safety precautions for these syntheses?

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. m-toluidine is toxic and should be handled with care. When working with palladium catalysts, be aware that some can be pyrophoric.

Q4: Can I use other reducing agents for the reductive amination?

  • While other reducing agents like sodium cyanoborohydride can be used, sodium triacetoxyborohydride is generally preferred due to its milder nature and higher selectivity, which often leads to cleaner reactions and higher yields.

Q5: What is the role of the Boc protecting group?

  • The tert-butyloxycarbonyl (Boc) group protects the secondary amine of the piperidine ring. This prevents it from reacting with other reagents in the reaction mixture, ensuring that the desired reaction occurs selectively at the 4-position of the piperidine ring. The Boc group can be easily removed later under acidic conditions if the unprotected piperidine is the desired final product.

References

Validation & Comparative

A Comparative Guide to the Synthesis of Meta- and Para-Methyl 4-Anilino-1-Boc-Piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthetic routes to meta-methyl and para-methyl 4-anilino-1-Boc-piperidine. These compounds are key intermediates in the development of various pharmaceutical agents, and understanding their synthesis is crucial for process optimization and scale-up. This document outlines the prevalent synthetic methodologies, presents a comparison of the two isomers, and provides detailed experimental protocols.

Introduction

The 4-anilino-1-Boc-piperidine scaffold is a significant structural motif in medicinal chemistry. The introduction of a methyl group on the aniline ring, in either the meta or para position, can significantly influence the pharmacological properties of the final compound. The synthesis of these isomers is primarily achieved through two main strategies: reductive amination and Buchwald-Hartwig amination. This guide will focus on the widely used and operationally simple reductive amination as the primary method for comparison.

Synthetic Methodologies

The most common and direct approach to synthesizing both meta- and para-methyl 4-anilino-1-Boc-piperidine is the reductive amination between N-Boc-4-piperidone and the corresponding methyl-substituted aniline (m-toluidine or p-toluidine). This one-pot reaction involves the formation of an intermediate iminium ion, which is then reduced in situ to the desired amine.[1][2] An alternative, powerful method for forming the C-N bond is the palladium-catalyzed Buchwald-Hartwig amination.[3][4][5]

Reductive Amination Pathway

The general workflow for the reductive amination synthesis of methyl-substituted 4-anilino-1-Boc-piperidines is depicted below.

G cluster_reactants Starting Materials cluster_reaction Reductive Amination cluster_workup Workup & Purification cluster_product Final Product N-Boc-4-piperidone N-Boc-4-piperidone ReactionVessel One-pot reaction (e.g., in Dichloromethane) N-Boc-4-piperidone->ReactionVessel Substituted Aniline m-toluidine or p-toluidine Substituted Aniline->ReactionVessel Quench Aqueous Workup (e.g., NaOH solution) ReactionVessel->Quench Reaction Completion ReducingAgent Reducing Agent (e.g., Sodium Triacetoxyborohydride) ReducingAgent->ReactionVessel AcidCatalyst Acid Catalyst (e.g., Acetic Acid) AcidCatalyst->ReactionVessel Extraction Solvent Extraction (e.g., Diethyl ether) Quench->Extraction Purification Purification (e.g., Column Chromatography) Extraction->Purification FinalProduct meta- or para-methyl 4-anilino-1-Boc-piperidine Purification->FinalProduct

Caption: Reductive Amination Workflow

Buchwald-Hartwig Amination Pathway

A logical diagram illustrating the Buchwald-Hartwig amination, an alternative synthetic route, is provided below. This method is particularly useful for coupling a wider range of amines and aryl halides.[3]

G cluster_reactants Starting Materials cluster_catalyst Catalytic System cluster_reaction Reaction Conditions cluster_product Product Formation ArylHalide meta- or para-bromotoluene Solvent Anhydrous Solvent (e.g., Toluene) ArylHalide->Solvent Amine 4-Amino-1-Boc-piperidine Amine->Solvent PdCatalyst Palladium Precatalyst (e.g., Pd2(dba)3) PdCatalyst->Solvent Ligand Phosphine Ligand (e.g., BINAP) Ligand->Solvent Base Base (e.g., NaOtBu) Base->Solvent Heating Heating Solvent->Heating InertAtmosphere Inert Atmosphere (e.g., Argon) InertAtmosphere->Solvent FinalProduct meta- or para-methyl 4-anilino-1-Boc-piperidine Heating->FinalProduct After Workup

Caption: Buchwald-Hartwig Amination Logical Diagram

Comparison of Meta vs. Para Isomer Synthesis

The primary difference in the synthesis of the meta and para isomers lies in the choice of the starting aniline derivative (m-toluidine vs. p-toluidine). While the reaction mechanism remains the same, the position of the methyl group can have subtle effects on reactivity and the properties of the final product.

Parametermeta-methyl 4-anilino-1-Boc-piperidinepara-methyl 4-anilino-1-Boc-piperidine
Starting Aniline m-toluidinep-toluidine
CAS Number 679409-60-0[6]501673-99-0[7]
Molecular Formula C₁₇H₂₆N₂O₂[6]C₁₇H₂₆N₂O₂[7]
Formula Weight 290.4[6]290.4[7]
Reactivity The electronic effect of the meta-methyl group is weakly activating through induction. Steric hindrance around the amino group is minimal.The para-methyl group is also an activating group. Steric hindrance is negligible, similar to the meta-isomer. Reactivity is expected to be comparable to the meta-isomer.
Expected Yield High yields are generally expected with reductive amination.High yields are generally expected with reductive amination.
Purification Standard purification techniques such as column chromatography are typically effective.Standard purification techniques are also applicable. The polarity of the two isomers is very similar, so separation from each other would be challenging.
Solubility Slightly soluble in DMSO and Ethanol[6]Soluble in DMF (10 mg/ml), Ethanol (2 mg/ml), and DMSO (1 mg/ml)[7]

Experimental Protocols

The following are representative experimental protocols for the synthesis of methyl-substituted 4-anilino-1-Boc-piperidines via reductive amination.

Synthesis of para-methyl 4-anilino-1-Boc-piperidine

Materials:

  • N-tert-butoxycarbonyl-4-piperidone (1.0 eq)

  • p-toluidine (1.05 eq)

  • Sodium triacetoxyborohydride (1.5 eq)

  • Acetic acid (1.0 eq)

  • Dichloromethane (DCM)

  • 1M Sodium hydroxide (NaOH) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of N-tert-butoxycarbonyl-4-piperidone and p-toluidine in dichloromethane, add sodium triacetoxyborohydride in portions, followed by the addition of acetic acid.

  • Stir the mixture at ambient temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, carefully add 1M aqueous sodium hydroxide solution and diethyl ether to the reaction mixture and stir vigorously for 5 minutes.

  • Separate the organic phase, wash it sequentially with water and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain para-methyl 4-anilino-1-Boc-piperidine as a solid.

Synthesis of this compound

Materials:

  • N-tert-butoxycarbonyl-4-piperidone (1.0 eq)

  • m-toluidine (1.05 eq)

  • Sodium triacetoxyborohydride (1.5 eq)

  • Acetic acid (1.0 eq)

  • Dichloromethane (DCM)

  • 1M Sodium hydroxide (NaOH) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of N-tert-butoxycarbonyl-4-piperidone and m-toluidine in dichloromethane, add sodium triacetoxyborohydride in portions, followed by the addition of acetic acid.

  • Stir the mixture at ambient temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, carefully add 1M aqueous sodium hydroxide solution and diethyl ether to the reaction mixture and stir vigorously for 5 minutes.

  • Separate the organic phase, wash it sequentially with water and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain this compound as a solid.

Conclusion

The synthesis of both meta-methyl and para-methyl 4-anilino-1-Boc-piperidine can be reliably achieved through reductive amination. The choice between the meta and para isomer will be dictated by the specific requirements of the target molecule. The provided protocols offer a robust starting point for the laboratory-scale synthesis of these important intermediates. For larger-scale synthesis, optimization of reaction conditions, including solvent, temperature, and reagent stoichiometry, may be necessary to maximize yield and purity. The Buchwald-Hartwig amination presents a viable and powerful alternative, especially in cases where the reductive amination may not be suitable.

References

Comparative Reactivity of Ortho-, Meta-, and Para-Methyl 4-Anilinopiperidine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of substituted anilinopiperidine derivatives is paramount for the rational design and synthesis of novel therapeutic agents. The position of a methyl group on the aniline ring of 4-anilinopiperidine—whether ortho, meta, or para—profoundly influences the molecule's electronic and steric properties. These differences, in turn, dictate the reactivity of the amino group in key synthetic transformations such as N-acylation and N-arylation, as well as the molecule's susceptibility to oxidation. This guide provides a comparative analysis of these isomers, supported by established chemical principles and experimental data from analogous toluidine systems, to inform synthetic strategy and optimization.

Quantitative Data Summary: Basicity of Toluidine Isomers

IsomerStructurepKa of Conjugate Acid
p-Toluidine4-methylaniline5.12[1]
m-Toluidine3-methylaniline4.69[1]
o-Toluidine2-methylaniline4.39[1]

The trend in basicity (para > meta > ortho) is a direct consequence of the interplay between electronic and steric effects. The electron-donating methyl group increases the electron density on the nitrogen atom, enhancing basicity compared to aniline.[1] This effect is most pronounced in the para isomer due to the combined influence of the inductive effect and hyperconjugation.[1] The lower basicity of the ortho isomer is attributed to the "ortho effect," where steric hindrance from the adjacent methyl group destabilizes the protonated form.[2][3]

Reactivity Comparison

The observed differences in basicity, alongside steric considerations, directly translate to variations in chemical reactivity.

N-Acylation

N-acylation is a fundamental reaction in the synthesis of many 4-anilinopiperidine-based compounds, including potent analgesics. The rate of this reaction is highly dependent on the nucleophilicity of the anilino nitrogen and the steric accessibility of the reaction center.

  • para-Methyl Isomer: This isomer is expected to be the most reactive towards N-acylation. The methyl group at the para position enhances the nucleophilicity of the nitrogen through both inductive and hyperconjugative effects, without impeding the approach of the acylating agent.[1]

  • meta-Methyl Isomer: The reactivity of the meta isomer is predicted to be intermediate. The methyl group provides an electron-donating inductive effect, but the resonance-assisting hyperconjugation is absent.[4]

  • ortho-Methyl Isomer: The ortho isomer is anticipated to be the least reactive. Despite the electron-donating nature of the methyl group, the significant steric hindrance it imposes around the amino group—the "ortho effect"—is expected to slow the rate of N-acylation by sterically hindering the approach of the acylating agent.[1][2]

N-Arylation

N-arylation reactions, such as the Buchwald-Hartwig amination, are crucial for the synthesis of diarylamines. The reactivity in these palladium-catalyzed cross-coupling reactions is influenced by both the electronic properties of the aniline and steric factors.

  • para-Methyl Isomer: Similar to N-acylation, the para isomer is expected to be the most reactive due to its enhanced nucleophilicity and lack of steric hindrance.

  • meta-Methyl Isomer: The meta isomer is likely to exhibit intermediate reactivity.

  • ortho-Methyl Isomer: The ortho isomer is predicted to be the least reactive. The steric bulk of the ortho-methyl group can hinder the formation of the key palladium-amide intermediate in the catalytic cycle, thus reducing the reaction rate. Overcoming this steric constraint may require the use of specialized bulky phosphine ligands.[5]

Oxidation

The oxidation of anilines can lead to a variety of products, and the reaction is sensitive to the substitution pattern on the aromatic ring.

  • The electron-donating methyl group in all three isomers makes the aniline ring more susceptible to oxidation compared to unsubstituted 4-anilinopiperidine.

  • The relative rates of oxidation are less straightforward to predict without specific experimental data, as the reaction mechanism can be complex. However, studies on the oxidation of toluidine isomers suggest that the reaction can proceed readily for all three isomers, with the specific products and yields being dependent on the oxidant and reaction conditions.[6][7]

Experimental Protocols

The following are representative experimental protocols for key reactions involving 4-anilinopiperidine derivatives.

Protocol 1: N-Acylation with Acetic Anhydride

This protocol describes a general procedure for the N-acylation of a methyl-substituted 4-anilinopiperidine derivative.

Materials:

  • Ortho-, meta-, or para-methyl 4-anilinopiperidine

  • Acetic anhydride

  • Pyridine (optional, as a base)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the methyl-substituted 4-anilinopiperidine (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add pyridine (1.2 equivalents, optional).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the corresponding N-acetylated derivative.

Protocol 2: Buchwald-Hartwig N-Arylation

This protocol outlines a general procedure for the palladium-catalyzed N-arylation of a methyl-substituted 4-anilinopiperidine derivative with an aryl halide.

Materials:

  • Ortho-, meta-, or para-methyl 4-anilinopiperidine

  • Aryl halide (e.g., bromobenzene)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, RuPhos)

  • Base (e.g., sodium tert-butoxide)

  • Anhydrous toluene or dioxane

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Celite

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk tube, add the palladium catalyst (e.g., 2 mol%), phosphine ligand (e.g., 4 mol%), and base (e.g., 1.4 equivalents) under an inert atmosphere.

  • Add the aryl halide (1.0 equivalent) and the methyl-substituted 4-anilinopiperidine (1.2 equivalents).

  • Add anhydrous toluene or dioxane via syringe.

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Oxidation with Hydrogen Peroxide

This protocol provides a general method for the oxidation of a methyl-substituted 4-anilinopiperidine derivative. The products can vary depending on the reaction conditions.

Materials:

  • Ortho-, meta-, or para-methyl 4-anilinopiperidine

  • Hydrogen peroxide (30% aqueous solution)

  • Methanol or acetonitrile

  • Base (e.g., sodium carbonate) or acid (e.g., acetic acid) catalyst, depending on the desired product.

Procedure:

  • Dissolve the methyl-substituted 4-anilinopiperidine (1.0 equivalent) in methanol or acetonitrile in a round-bottom flask.

  • Add the catalyst (if any).

  • Slowly add hydrogen peroxide (2-5 equivalents) to the stirred solution at room temperature or with cooling.

  • Stir the reaction mixture for a period ranging from a few hours to overnight, monitoring the progress by TLC.

  • Upon completion, carefully quench any remaining hydrogen peroxide by the addition of a reducing agent (e.g., sodium sulfite solution).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Mandatory Visualizations

Opioid Receptor Signaling Pathway

The pharmacological effects of many 4-anilinopiperidine derivatives are mediated through their interaction with opioid receptors, primarily the μ-opioid receptor (MOR), which is a G-protein coupled receptor (GPCR). Agonist binding initiates a signaling cascade that leads to analgesia.

Opioid Receptor Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist MOR μ-Opioid Receptor (MOR) Agonist->MOR Binding G_protein Gαi/o Gβγ MOR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Gαi/o inhibits Ca_channel Voltage-gated Ca²⁺ Channel G_protein->Ca_channel Gβγ inhibits K_channel GIRK K⁺ Channel G_protein->K_channel Gβγ activates cAMP cAMP AC->cAMP Conversion of ATP to cAMP is reduced ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Reduced activation Neurotransmitter_release Reduced Neurotransmitter Release Ca_channel->Neurotransmitter_release Hyperpolarization Neuronal Hyperpolarization K_channel->Hyperpolarization K⁺ efflux Analgesia Analgesia Neurotransmitter_release->Analgesia Hyperpolarization->Analgesia

Caption: Downstream signaling cascade following agonist binding to the μ-opioid receptor.

Experimental Workflow for Synthesis and Characterization

A typical workflow for the synthesis and characterization of novel methyl-substituted 4-anilinopiperidine derivatives is outlined below.

Experimental Workflow Start Starting Materials (e.g., Substituted Aniline, Piperidone Derivative) Synthesis Synthesis of Methyl 4-Anilinopiperidine Derivative Start->Synthesis Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification Structure_Elucidation Structural Characterization (NMR, MS, IR) Purification->Structure_Elucidation Purity_Analysis Purity Assessment (HPLC, Elemental Analysis) Structure_Elucidation->Purity_Analysis Reactivity_Studies Comparative Reactivity Studies (N-Acylation, N-Arylation, etc.) Purity_Analysis->Reactivity_Studies Pharmacology Pharmacological Evaluation (e.g., Receptor Binding Assays, In Vivo Studies) Purity_Analysis->Pharmacology End Data Analysis & Conclusion Reactivity_Studies->End Pharmacology->End

Caption: General experimental workflow for the synthesis and evaluation of 4-anilinopiperidine derivatives.

References

A Comparative Spectroscopic Analysis of Methyl-Substituted 4-Anilino-1-Boc-piperidine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic properties of meta-, ortho-, and para-methyl 4-anilino-1-Boc-piperidine. These compounds are of significant interest as precursors in the synthesis of various pharmaceutical agents, including fentanyl analogs. A thorough understanding of their spectroscopic characteristics is crucial for their unambiguous identification, purity assessment, and quality control in research and development settings.

Due to the limited availability of comprehensive experimental spectra in public databases, this guide utilizes predicted Nuclear Magnetic Resonance (NMR) data alongside theoretical discussions of Infrared (IR) spectroscopy and Mass Spectrometry (MS) to highlight the key distinguishing features of each isomer.

Spectroscopic Data Summary

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, and the expected major IR absorption bands and mass spectral fragments for the three isomers.

Table 1: Predicted ¹H NMR Spectroscopic Data (δ, ppm) in CDCl₃

Protonsortho-methyl Isomermeta-methyl Isomerpara-methyl IsomerMultiplicity
Ar-H7.10-6.907.15-6.707.00m
NH~3.6-3.8~3.6-3.8~3.6-3.8br s
Piperidine-H (axial)~3.00~3.00~3.00m
Piperidine-H (equatorial)~4.10~4.10~4.10m
Piperidine-CH~3.50~3.50~3.50m
Ar-CH₃2.252.302.28s
Boc-C(CH₃)₃1.471.471.47s

Table 2: Predicted ¹³C NMR Spectroscopic Data (δ, ppm) in CDCl₃

Carbonortho-methyl Isomermeta-methyl Isomerpara-methyl Isomer
C=O (Boc)~155.0~155.0~155.0
Ar-C (quaternary)~145.0, ~125.0~147.0, ~138.0~144.0, ~130.0
Ar-CH~130.0, ~126.0, ~122.0, ~118.0~129.0, ~122.0, ~118.0, ~114.0~129.5, ~117.0
C (Boc)~79.5~79.5~79.5
Piperidine-CH~51.0~51.0~51.0
Piperidine-CH₂~44.0~44.0~44.0
Piperidine-CH₂~32.0~32.0~32.0
Ar-CH₃~17.5~21.5~20.5
Boc-C(CH₃)₃~28.5~28.5~28.5

Table 3: Expected Infrared (IR) Absorption Bands (cm⁻¹)

Functional GroupVibrationExpected Range
N-H (amine)Stretch3350-3450
C-H (aromatic)Stretch3000-3100
C-H (aliphatic)Stretch2850-2980
C=O (carbamate)Stretch1680-1700
C=C (aromatic)Stretch1580-1620, 1450-1500
C-N (amine)Stretch1250-1350
C-O (carbamate)Stretch1160-1250

Table 4: Expected Key Mass Spectrometry (MS) Fragments (m/z)

Fragmentationortho-methyl Isomermeta-methyl Isomerpara-methyl Isomer
[M]⁺290.4290.4290.4
[M - C₄H₉]⁺ (loss of tert-butyl)233.3233.3233.3
[M - OC(CH₃)₃]⁺217.3217.3217.3
[M - C₅H₉O₂]⁺ (loss of Boc group)189.3189.3189.3
[CH₃-C₆H₄-NH-CH]⁺ fragment120.1120.1120.1
[C₅H₁₀N]⁺ (piperidine fragment)84.184.184.1

Experimental Protocols

The following are general experimental protocols for the spectroscopic analysis of the title compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a proton-decoupled pulse sequence.

    • Employ a longer relaxation delay (e.g., 2-5 seconds) due to the longer relaxation times of quaternary carbons.

    • Acquire a larger number of scans (e.g., 1024 or more) to obtain adequate signal intensity.

  • Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure using the instrument's pressure clamp.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis. For GC-MS, dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate. For LC-MS, use a suitable mobile phase such as a mixture of acetonitrile and water with a small amount of formic acid or ammonium acetate.

  • Ionization: Use Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Instrumentation: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used.

  • Data Acquisition: Acquire mass spectra over a mass-to-charge (m/z) range of approximately 50 to 500 amu.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualization of Isomeric Structures

The following diagram illustrates the structural relationship between the three isomers.

G cluster_isomers Positional Isomers of methyl 4-anilino-1-Boc-piperidine cluster_core Core Structure ortho ortho-methyl 4-anilino-1-Boc-piperidine core 4-anilino-1-Boc-piperidine ortho->core Methyl at C2' meta meta-methyl 4-anilino-1-Boc-piperidine meta->core Methyl at C3' para para-methyl 4-anilino-1-Boc-piperidine para->core Methyl at C4'

Structural relationship of the three isomers.

This guide serves as a foundational resource for the spectroscopic identification and differentiation of meta-, ortho-, and para-methyl 4-anilino-1-Boc-piperidine. For definitive structural confirmation, it is always recommended to acquire and interpret experimental data on the specific samples of interest.

A Comparative Purity Analysis of Synthetic m-methyl 4-anilino-1-Boc-piperidine and its Alternatives for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Precursor Purity

In the synthesis of novel therapeutics and research chemicals, the purity of starting materials is a critical parameter that dictates the yield, reproducibility, and safety profile of the final compound. This guide provides a comparative analysis of the purity of synthetic meta-methyl 4-anilino-1-Boc-piperidine, a key precursor in the development of various neurologically active compounds, including analogs of fentanyl.[1][2] Its performance is compared with its structural isomers, ortho- and para-methyl 4-anilino-1-Boc-piperidine, and the parent compound, 4-anilino-1-Boc-piperidine. This analysis is supported by established experimental protocols for purity determination using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Comparative Purity Overview

The purity of commercially available analytical reference standards for m-methyl 4-anilino-1-Boc-piperidine and its analogs is typically high, often exceeding 98%.[1][3][4] However, the nature and quantity of impurities can vary depending on the synthetic route and purification methods employed. The primary synthesis route involves the reductive amination of 1-Boc-4-piperidone with the corresponding toluidine isomer.

Table 1: Comparison of Purity and Physicochemical Properties

CompoundTypical Purity (%)Molecular FormulaMolecular Weight ( g/mol )
m-methyl 4-anilino-1-Boc-piperidine≥98C₁₇H₂₆N₂O₂290.4
o-methyl 4-anilino-1-Boc-piperidine≥98C₁₇H₂₆N₂O₂290.4
p-methyl 4-anilino-1-Boc-piperidine≥98C₁₇H₂₆N₂O₂290.4
4-anilino-1-Boc-piperidine≥98C₁₆H₂₄N₂O₂276.38

Potential Impurity Profile

The common impurities in synthetic m-methyl 4-anilino-1-Boc-piperidine and its analogs can be inferred from the typical synthesis pathway. These include:

  • Unreacted Starting Materials: Residual 1-Boc-4-piperidone and m-toluidine.

  • Hemiaminal Intermediate: The unstable intermediate formed during the initial stage of the reductive amination.

  • Over-alkylation Products: Potential for di-alkylation of the aniline nitrogen, though less likely with the Boc-protected piperidine.

  • Byproducts from the Reducing Agent: Impurities originating from the borohydride or other reducing agents used.

A thorough analytical assessment is crucial to identify and quantify these potential impurities to ensure the quality of the precursor for subsequent synthetic steps.

Experimental Protocols for Purity Determination

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for quantifying the purity of m-methyl 4-anilino-1-Boc-piperidine and separating it from potential non-volatile impurities.

Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A typical gradient would be from 5% to 95% Solvent B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 250 nm.[1]

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 0.5 mg/mL and filter through a 0.45 µm syringe filter before injection.

  • Data Analysis: Purity is determined by calculating the peak area percentage of the main component relative to the total peak area of all components in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.

Protocol:

  • Instrumentation: A standard GC-MS system.

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5-10 minutes at 280 °C.

  • Injector Temperature: 250 °C.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: 40-550 amu.

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent like methanol or dichloromethane to a concentration of approximately 1 mg/mL.

  • Data Analysis: Impurities are identified by their mass spectra and retention times, and their relative abundance can be estimated from the peak areas.

Visualizing the Context: Signaling Pathways and Analytical Workflows

To provide a broader context for the application and analysis of these compounds, the following diagrams illustrate the relevant biological pathway and the analytical workflow.

Opioid_Receptor_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Opioid_Agonist Opioid Agonist (e.g., Fentanyl analog) Opioid_Receptor μ-Opioid Receptor (GPCR) Opioid_Agonist->Opioid_Receptor Binds to G_Protein Gi/o Protein Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ion_Channels K+ Channels (Activation) Ca2+ Channels (Inhibition) G_Protein->Ion_Channels Modulates cAMP cAMP Adenylyl_Cyclase->cAMP Reduces production of PKA Protein Kinase A cAMP->PKA Activates Neuronal_Activity Decreased Neuronal Excitability & Neurotransmitter Release (Analgesia) Ion_Channels->Neuronal_Activity Purity_Analysis_Workflow Start Sample of m-methyl 4-anilino-1-Boc-piperidine Sample_Prep Sample Preparation (Dissolution & Filtration) Start->Sample_Prep HPLC_Analysis HPLC Analysis (Reversed-Phase C18) Sample_Prep->HPLC_Analysis GCMS_Analysis GC-MS Analysis (Non-polar capillary column) Sample_Prep->GCMS_Analysis Data_Acquisition_HPLC Data Acquisition (Chromatogram) HPLC_Analysis->Data_Acquisition_HPLC Data_Acquisition_GCMS Data Acquisition (Total Ion Chromatogram & Mass Spectra) GCMS_Analysis->Data_Acquisition_GCMS Purity_Calculation Purity Calculation (% Area) Data_Acquisition_HPLC->Purity_Calculation Impurity_ID Impurity Identification (Mass Spectra Library Search) Data_Acquisition_GCMS->Impurity_ID Final_Report Final Purity Report Purity_Calculation->Final_Report Impurity_ID->Final_Report

References

Navigating Immunoassay Specificity: A Comparative Guide to the Cross-Reactivity of meta-methyl 4-anilino-1-Boc-piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of meta-methyl 4-anilino-1-Boc-piperidine and its structural isomers in the context of immunoassay cross-reactivity. As a known precursor in the synthesis of certain fentanyl-related compounds, understanding its potential to interfere with immunoassays designed to detect fentanyl and its analogs is critical for accurate analytical results in research and forensic settings.

While specific quantitative cross-reactivity data for this compound is not extensively available in peer-reviewed literature, general studies indicate that fentanyl precursors and metabolites tend to exhibit low average cross-reactivity in commercial fentanyl immunoassay kits.[1] This suggests a low likelihood of significant interference, but empirical validation remains essential.

This guide offers a framework for assessing this cross-reactivity, comparing the target compound with its structural isomers and its parent compound, 4-anilino-1-Boc-piperidine (N-Boc-4-AP). Detailed experimental protocols are provided to enable researchers to generate their own specific and accurate cross-reactivity data.

Comparative Analysis of Piperidine Derivatives

The potential for cross-reactivity in an immunoassay is determined by the structural similarity between the analyte of interest and the target molecule for which the antibody was developed. For fentanyl immunoassays, antibodies are typically raised against fentanyl or one of its major metabolites. The core structure of 4-anilino-1-Boc-piperidine and its derivatives shares some similarity with the piperidine core of fentanyl, which is the basis for potential cross-reactivity. However, the absence of the N-phenethyl group and the propionamide group significantly alters the molecule's overall shape and electronic properties, likely leading to a much lower binding affinity for anti-fentanyl antibodies.

The position of the methyl group on the aniline ring (ortho, meta, or para) can also influence antibody recognition. Subtle changes in the steric and electronic profile of the molecule can affect how it fits into the antibody's binding site.

Table 1: Comparative Structural and Cross-Reactivity Profile of 4-Anilino-1-Boc-piperidine Derivatives

Compound NameStructureMolar Mass ( g/mol )Expected Cross-Reactivity in Fentanyl Immunoassays
This compound tert-butyl 4-[(3-methylphenyl)amino]piperidine-1-carboxylate290.42Low to Negligible
ortho-methyl 4-anilino-1-Boc-piperidine tert-butyl 4-[(2-methylphenyl)amino]piperidine-1-carboxylate290.42Low to Negligible
para-methyl 4-anilino-1-Boc-piperidine tert-butyl 4-[(4-methylphenyl)amino]piperidine-1-carboxylate290.42Low to Negligible
4-anilino-1-Boc-piperidine (N-Boc-4-AP) tert-butyl 4-(phenylamino)piperidine-1-carboxylate276.39Low to Negligible

Disclaimer: The expected cross-reactivity is based on general findings for fentanyl precursors and the significant structural differences from fentanyl. Specific quantitative data is not currently available and should be determined experimentally.

Principle of Immunoassay Cross-Reactivity

The following diagram illustrates the principle of a competitive enzyme-linked immunosorbent assay (ELISA), a common format for detecting small molecules like fentanyl and its potential cross-reactants. In this assay, the target analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites. A higher concentration of the target analyte in the sample results in less binding of the labeled analyte and thus a weaker signal, allowing for quantification.

Competitive_Immunoassay_Principle Principle of Competitive Immunoassay for Small Molecules cluster_competition Competition for Antibody Binding cluster_detection Signal Generation plate Microplate Well (Coated with Antibody) substrate Substrate plate->substrate Wash Step, then Add Substrate sample_analyte Sample Analyte (e.g., meta-methyl-4-AP) sample_analyte->plate Binding labeled_analyte Labeled Analyte (e.g., Fentanyl-HRP) labeled_analyte->plate Binding product Colored Product (Signal) substrate->product Enzyme Action

Principle of Competitive Immunoassay

Experimental Protocols

To definitively determine the cross-reactivity of this compound and its alternatives, a competitive ELISA is the most suitable method.

Competitive ELISA Protocol for Cross-Reactivity Assessment

This protocol is designed to determine the 50% inhibitory concentration (IC50) for each test compound, which can then be used to calculate the percent cross-reactivity relative to the primary target analyte (e.g., fentanyl).

Materials:

  • High-binding 96-well microplates

  • Fentanyl-BSA conjugate (for coating)

  • Anti-fentanyl monoclonal antibody

  • Horseradish peroxidase (HRP) labeled secondary antibody

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2 M H₂SO₄)

  • Wash buffer (PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS)

  • Fentanyl standard

  • Test compounds: this compound, ortho-methyl 4-anilino-1-Boc-piperidine, para-methyl 4-anilino-1-Boc-piperidine, and 4-anilino-1-Boc-piperidine

  • Microplate reader (450 nm)

Procedure:

  • Coating:

    • Dilute the fentanyl-BSA conjugate to an optimal concentration (e.g., 1 µg/mL) in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted conjugate to each well of a 96-well microplate.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate three times with 200 µL of wash buffer per well.

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competition:

    • Prepare serial dilutions of the fentanyl standard and each of the test compounds in assay buffer.

    • In a separate dilution plate, add 50 µL of the diluted standards or test compounds to respective wells.

    • Add 50 µL of the diluted anti-fentanyl antibody to each well.

    • Incubate for 1 hour at room temperature to allow for the competitive binding to occur.

  • Incubation:

    • Transfer 100 µL of the antibody-analyte mixture from the dilution plate to the corresponding wells of the coated and blocked microplate.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of the diluted HRP-labeled secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

  • Signal Development and Reading:

    • Add 100 µL of TMB substrate to each well.

    • Incubate in the dark for 15-30 minutes, or until a color change is observed.

    • Add 50 µL of stop solution to each well to stop the reaction.

    • Read the absorbance at 450 nm using a microplate reader.

Data Analysis:

  • Plot the absorbance values against the log of the concentration for the fentanyl standard and each test compound.

  • Determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal) for fentanyl and each test compound.

  • Calculate the percent cross-reactivity for each test compound using the following formula:

    % Cross-Reactivity = (IC50 of Fentanyl / IC50 of Test Compound) x 100

Experimental Workflow

The following diagram outlines the logical workflow for assessing the cross-reactivity of a novel compound like this compound.

Cross_Reactivity_Workflow Experimental Workflow for Cross-Reactivity Assessment start Start: Obtain Test Compounds (meta-, ortho-, para-isomers, N-Boc-4-AP) prep_standards Prepare Stock Solutions and Serial Dilutions of All Compounds start->prep_standards elisa Perform Competitive ELISA prep_standards->elisa data_acq Measure Absorbance (450 nm) elisa->data_acq plot_curves Plot Dose-Response Curves (Absorbance vs. Log Concentration) data_acq->plot_curves calc_ic50 Calculate IC50 Values for Each Compound plot_curves->calc_ic50 calc_cr Calculate % Cross-Reactivity Relative to Fentanyl calc_ic50->calc_cr report Report Findings and Characterize Specificity calc_cr->report

Workflow for Cross-Reactivity Assessment

Conclusion and Recommendations

The structural characteristics of this compound suggest that it is unlikely to be a significant cross-reactant in fentanyl-specific immunoassays. However, without direct experimental data, this remains a well-founded hypothesis rather than a confirmed fact.

For researchers working with samples where the presence of fentanyl precursors is possible, the following is recommended:

  • Empirical Validation: Always perform cross-reactivity testing using the specific immunoassay and protocol employed in your laboratory. The provided ELISA protocol serves as a robust template for this purpose.

  • Confirmatory Analysis: For any positive results obtained from a screening immunoassay, especially in a forensic or clinical context, confirmation by a more specific method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) is essential to rule out false positives due to cross-reactivity.

  • Isomer Specificity: When assessing cross-reactivity, it is crucial to test all relevant isomers (ortho-, meta-, and para-), as minor structural changes can sometimes lead to unexpected differences in antibody binding.

References

A Comparative Benchmarking of Synthesis Routes for Substituted 4-Anilino-1-Boc-piperidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-anilino-1-Boc-piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The efficient and versatile synthesis of substituted analogues of this motif is therefore of significant interest. This guide provides an objective comparison of three prominent synthetic routes: Reductive Amination, Buchwald-Hartwig Amination, and Nucleophilic Aromatic Substitution (SNAr), supported by experimental data and detailed protocols to aid researchers in selecting the optimal strategy for their specific synthetic targets.

At a Glance: Comparison of Synthetic Routes

FeatureReductive AminationBuchwald-Hartwig AminationNucleophilic Aromatic Substitution (SNAr)
Starting Materials N-Boc-4-piperidone, Substituted Aniline4-Amino-1-Boc-piperidine, Substituted Aryl Halide4-Amino-1-Boc-piperidine, Activated Aryl Halide
Key Reagents Reducing agent (e.g., NaBH(OAc)₃)Palladium catalyst, Phosphine ligand, BaseStrong base (optional)
Typical Yields Good to Excellent (70-95%)Good to Excellent (70-95%)Variable, highly substrate-dependent
Substrate Scope Broad for anilinesVery broad for aryl halides and anilinesLimited to highly electron-deficient aryl halides
Functional Group Tolerance GoodExcellentModerate
Reaction Conditions Mild (often room temperature)Mild to moderate (can require heating)Can require harsh conditions (high temperatures, strong bases)
Key Advantages One-pot procedure, readily available starting materialsBroadest substrate scope, high functional group toleranceCan be very efficient for suitable substrates, catalyst-free
Key Disadvantages May require purification from excess reagentsCost of palladium catalyst and ligands, requires inert atmosphereLimited to activated substrates, potential for side reactions

Reductive Amination

Reductive amination is a robust and widely employed one-pot method for the synthesis of 4-anilino-1-Boc-piperidines. This approach involves the reaction of N-Boc-4-piperidone with a substituted aniline to form an imine or enamine intermediate, which is then reduced in situ to the desired product.

Reductive_Amination Piperidone N-Boc-4-piperidone Imine Imine/Enamine Intermediate Piperidone->Imine Aniline Substituted Aniline Aniline->Imine Product Substituted 4-Anilino-1-Boc-piperidine Imine->Product ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Product Reduction

Figure 1. Reductive Amination Workflow.

Experimental Protocol: Reductive Amination

To a solution of N-Boc-4-piperidone (1.0 eq) and the desired substituted aniline (1.0-1.2 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is added a reducing agent, typically sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 eq).[1] A catalytic amount of acetic acid can be added to facilitate imine formation. The reaction is typically stirred at room temperature for 2-24 hours until completion, as monitored by TLC or LC-MS. The reaction is then quenched with an aqueous base (e.g., saturated NaHCO₃ solution) and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Performance Data: Reductive Amination
Aniline SubstituentReducing AgentSolventTime (h)Temperature (°C)Yield (%)
UnsubstitutedNaBH(OAc)₃DCM16Room Temp~90%
3,4-dichloroH₂/Pd-CMethanol24Room Temp82%
Electron-donating (e.g., 4-methoxy)NaBH(OAc)₃DCE12Room Temp>85%
Electron-withdrawing (e.g., 4-nitro)NaBH(OAc)₃DCE24Room Temp~75%

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2] This method is particularly advantageous for coupling a wide range of substituted aryl halides with 4-amino-1-Boc-piperidine, offering excellent functional group tolerance.

Buchwald_Hartwig ArylHalide Substituted Aryl Halide Product Substituted 4-Anilino-1-Boc-piperidine ArylHalide->Product Piperidine 4-Amino-1-Boc-piperidine Piperidine->Product Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Catalyst->Product Coupling Ligand Phosphine Ligand (e.g., Xantphos) Ligand->Product Base Base (e.g., Cs₂CO₃) Base->Product

Figure 2. Buchwald-Hartwig Amination Workflow.

Experimental Protocol: Buchwald-Hartwig Amination

In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), the substituted aryl halide (1.0 eq), 4-amino-1-Boc-piperidine (1.2 eq), palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃, 1.5-2.0 eq) are combined in an anhydrous solvent such as toluene or dioxane. The reaction mixture is then heated to 80-110 °C and stirred for 12-24 hours, or until completion is observed by TLC or LC-MS. After cooling to room temperature, the mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is then partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated, and the crude product is purified by column chromatography.

Performance Data: Buchwald-Hartwig Amination
Aryl Halide SubstituentCatalyst/LigandBaseSolventTemperature (°C)Yield (%)
4-bromotoluenePd₂(dba)₃/XantphosCs₂CO₃Toluene10085-95%
4-chloroanisolePd₂(dba)₃/XantphosCs₂CO₃Toluene11080-90%
2-bromopyridinePd₂(dba)₃/XantphosCs₂CO₃Toluene10075-85%
4-bromonitrobenzenePd₂(dba)₃/XantphosCs₂CO₃Toluene10070-80%

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) offers a direct approach to forming the C-N bond by reacting 4-amino-1-Boc-piperidine with a highly electron-deficient aryl halide. The success of this reaction is highly dependent on the presence of strong electron-withdrawing groups (e.g., -NO₂) ortho and/or para to the leaving group on the aromatic ring.[3]

SNAr ArylHalide Activated Aryl Halide (e.g., 1-Fluoro-2,4-dinitrobenzene) Product Substituted 4-Anilino-1-Boc-piperidine ArylHalide->Product Piperidine 4-Amino-1-Boc-piperidine Piperidine->Product Nucleophilic Attack Base Base (optional) (e.g., K₂CO₃) Base->Product

Figure 3. SNAr Reaction Workflow.

Experimental Protocol: SNAr

To a solution of the activated aryl halide (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is added 4-amino-1-Boc-piperidine (1.0-1.2 eq) and optionally a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) to act as a proton scavenger. The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the aryl halide, for 1-24 hours. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is poured into water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is then purified by column chromatography.

Performance Data: SNAr
Activated Aryl HalideBaseSolventTime (h)Temperature (°C)Yield (%)
1-Fluoro-2,4-dinitrobenzeneK₂CO₃DMF2Room Temp>90%
2,4-dichloronitrobenzeneEt₃NDMSO128060-70%
4-fluorobenzonitrileK₂CO₃DMSO2412040-50%
1-chloro-2-nitrobenzeneNoneNMP24150<20%

Conclusion and Recommendations

The choice of synthetic route for a particular substituted 4-anilino-1-Boc-piperidine will depend on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.

  • Reductive amination is a highly reliable and efficient method for a wide range of substituted anilines and is often the first choice for many applications due to its operational simplicity.

  • Buchwald-Hartwig amination provides the greatest flexibility in terms of the substitution patterns on the aromatic ring and is the go-to method for complex or sensitive substrates that are not amenable to other methods.

  • Nucleophilic aromatic substitution is a powerful and cost-effective method when the target molecule contains a highly activated aryl ring, but its narrow substrate scope limits its general applicability.

By carefully considering the advantages and limitations of each method, researchers can select the most appropriate synthetic strategy to efficiently access their target 4-anilino-1-Boc-piperidine derivatives for further investigation in drug discovery and development programs.

References

Stability Showdown: A Comparative Analysis of Methyl-Substituted 4-Anilino-1-Boc-piperidine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intrinsic stability of pharmaceutical intermediates is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative stability analysis of three key isomers of a widely used synthetic precursor: ortho-, meta-, and para-methyl-substituted 4-anilino-1-Boc-piperidine. While direct comparative experimental data is not extensively available in public literature, this guide synthesizes established chemical principles to predict stability profiles and provides a comprehensive experimental framework for researchers to generate empirical data.

The stability of these isomers is primarily influenced by the interplay of electronic and steric effects conferred by the methyl group's position on the aniline ring, and the reactivity of the core 4-anilino-1-Boc-piperidine structure. Key potential degradation pathways include acid-catalyzed hydrolysis of the Boc (tert-butoxycarbonyl) protecting group and oxidation of the electron-rich aniline moiety.

Predicted Stability Comparison

Based on fundamental chemical principles, a predicted stability ranking can be proposed. The electron-donating nature of the methyl group influences the electron density of the aniline nitrogen, which in turn can affect its susceptibility to oxidation. Steric hindrance can also play a role, particularly in the ortho isomer, by potentially shielding the nitrogen atom.

IsomerPredicted Stability Ranking (Highest to Lowest)Rationale
ortho-methyl-4-anilino-1-Boc-piperidine 1The ortho-methyl group is expected to provide significant steric hindrance around the aniline nitrogen, potentially impeding the approach of oxidizing agents. This steric protection is predicted to be the dominant factor in enhancing its stability against oxidative degradation compared to the other isomers.
meta-methyl-4-anilino-1-Boc-piperidine 2The methyl group in the meta position offers a moderate level of electronic stabilization through its inductive effect, without significantly increasing the electron density at the nitrogen atom via resonance. This is expected to result in intermediate stability.
para-methyl-4-anilino-1-Boc-piperidine 3The para-methyl group strongly donates electron density to the aniline nitrogen through both inductive and hyperconjugation effects. This increased electron density is predicted to make the aniline moiety more susceptible to oxidation, rendering this isomer the least stable of the three under oxidative conditions.

Note: The stability of the Boc group to acidic hydrolysis is not expected to be significantly different among the three isomers as the primary site of reactivity is distant from the methyl substituent on the aniline ring. However, subtle electronic effects could lead to minor variations. Commercial sources indicate that all three isomers are stable for at least four years when stored at -20°C, suggesting good stability under ideal, long-term storage conditions.[1][2][3]

Logical Relationships in Isomer Stability

The following diagram illustrates the key factors influencing the predicted stability of the methyl-substituted 4-anilino-1-Boc-piperidine isomers.

G Factors Influencing Isomer Stability ortho-isomer ortho-isomer Steric_Hindrance Steric Hindrance ortho-isomer->Steric_Hindrance High Acidic_Hydrolysis Acidic Hydrolysis of Boc Group ortho-isomer->Acidic_Hydrolysis meta-isomer meta-isomer Electronic_Effects Electronic Effects (Inductive & Hyperconjugation) meta-isomer->Electronic_Effects Moderate Inductive meta-isomer->Acidic_Hydrolysis para-isomer para-isomer para-isomer->Electronic_Effects Strong Inductive & Hyperconjugation para-isomer->Acidic_Hydrolysis Oxidative_Degradation Oxidative Degradation Steric_Hindrance->Oxidative_Degradation Decreases Susceptibility Electronic_Effects->Oxidative_Degradation Increases Susceptibility

Factors influencing isomer stability.

Experimental Protocols for Stability Assessment

To empirically determine and compare the stability of the three isomers, a forced degradation study should be conducted. This involves subjecting the compounds to a range of stress conditions more severe than standard storage conditions. The following protocols outline a comprehensive approach.

General Procedure for Sample Preparation

For each stress condition, prepare a solution of each isomer (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water). A control sample for each isomer should be prepared and stored under normal conditions (e.g., 2-8°C, protected from light) for comparison.

Acidic Hydrolysis
  • Protocol: To 1 mL of the stock solution of each isomer, add 1 mL of 0.1 M hydrochloric acid.

  • Conditions: Incubate the solutions at 60°C for 24 hours.

  • Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

Basic Hydrolysis
  • Protocol: To 1 mL of the stock solution of each isomer, add 1 mL of 0.1 M sodium hydroxide.

  • Conditions: Incubate the solutions at 60°C for 24 hours.

  • Analysis: At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute for HPLC analysis. The N-Boc group is generally stable to basic conditions, so minimal degradation is expected via this pathway.[4][5][6]

Oxidative Degradation
  • Protocol: To 1 mL of the stock solution of each isomer, add 1 mL of 3% (v/v) hydrogen peroxide.

  • Conditions: Keep the solutions at room temperature for 24 hours, protected from light.

  • Analysis: At specified time points, withdraw an aliquot and dilute for HPLC analysis. If necessary, the reaction can be quenched by adding a small amount of a reducing agent like sodium bisulfite before analysis.

Thermal Degradation
  • Protocol: Place solid samples of each isomer in a temperature-controlled oven.

  • Conditions: Maintain the temperature at 80°C for 48 hours.

  • Analysis: At specified time points, dissolve a portion of the solid sample in a suitable solvent and dilute for HPLC analysis.

Photostability
  • Protocol: Expose solutions of each isomer (in quartz cuvettes or a photostability chamber) to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

  • Conditions: The total illumination should be not less than 1.2 million lux hours and the near ultraviolet energy not less than 200 watt hours/square meter.

  • Analysis: A parallel set of samples should be wrapped in aluminum foil to serve as dark controls. Analyze both the exposed and dark control samples by HPLC at the end of the exposure period.

Stability-Indicating HPLC Method

A robust stability-indicating HPLC method is crucial for separating the parent compound from any degradation products. The following is a suggested starting point for method development:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of (A) 0.1% formic acid in water and (B) acetonitrile.

    • Example Gradient: Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where all isomers show significant absorbance (e.g., around 250 nm, based on reported λmax values).[1][2][3]

  • Column Temperature: 30°C.

  • Data Analysis: The percentage of degradation can be calculated by comparing the peak area of the parent compound in the stressed sample to that in the control sample. Peak purity of the parent compound should be assessed using a photodiode array (PDA) detector to ensure no co-eluting degradants.

Experimental Workflow

The diagram below outlines the systematic workflow for conducting a comparative stability study of the isomers.

G cluster_stress Stress Conditions start Start: Obtain Isomers (ortho, meta, para) prep Prepare Stock Solutions (1 mg/mL in ACN) start->prep stress Forced Degradation Studies prep->stress acid Acidic Hydrolysis (0.1 M HCl, 60°C) stress->acid base Basic Hydrolysis (0.1 M NaOH, 60°C) stress->base oxidation Oxidation (3% H2O2, RT) stress->oxidation thermal Thermal (Solid, 80°C) stress->thermal photo Photostability (ICH Q1B) stress->photo hplc Stability-Indicating HPLC-PDA Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Analysis: - % Degradation - Impurity Profiling - Peak Purity hplc->data report Generate Comparative Stability Report data->report

Workflow for comparative stability study.

By following this comprehensive guide, researchers can effectively evaluate the stability of methyl-substituted 4-anilino-1-Boc-piperidine isomers, leading to a more informed selection and handling of these critical intermediates in the drug development pipeline.

References

Safety Operating Guide

Proper Disposal of Meta-methyl 4-anilino-1-Boc-piperidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of meta-methyl 4-anilino-1-Boc-piperidine based on general principles of laboratory safety and regulations for hazardous chemical waste. No specific Safety Data Sheet (SDS) for this compound was found. Given that this compound is identified as a precursor in the synthesis of fentanyl-related compounds, it must be treated as a potentially regulated and hazardous substance.[1] Researchers must consult their institution's Environmental Health and Safety (EHS) office and adhere to all local, state, and federal regulations, which may include specific protocols for controlled substance precursors.

Immediate Safety and Hazard Assessment

This compound is a piperidine derivative. While specific toxicity data is unavailable, analogous compounds are known to be toxic if swallowed and can cause skin, eye, and respiratory irritation.[2][3][4] Therefore, all handling and disposal procedures must be conducted with appropriate Personal Protective Equipment (PPE).

Essential PPE:

  • Gloves: Nitrile gloves are required. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[4]

  • Eye Protection: Safety glasses with side-shields or chemical splash goggles are mandatory.

  • Lab Coat: A standard lab coat should be worn to protect from spills.

  • Respiratory Protection: All handling of the solid compound or solutions should be performed inside a certified chemical fume hood to prevent inhalation.[2]

Core Disposal Principle: Treat as Regulated Hazardous Waste

Due to its status as a fentanyl precursor, this chemical falls under stringent regulatory control in many jurisdictions, similar to other precursors like 1-boc-4-AP which are under international control.[1][5][6] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste trash. [7]

All waste containing this compound, including the pure compound, contaminated labware, and spill cleanup materials, must be disposed of through your institution's hazardous waste program, following protocols for controlled substance precursors.[8]

Step-by-Step Disposal Protocol

Step 1: Waste Identification and Segregation

  • Identify all waste streams containing the target compound. This includes:

    • Unused or expired pure chemical.

    • Solutions containing the chemical.

    • Contaminated solid waste (e.g., weigh boats, gloves, pipette tips, absorbent pads).

    • Rinsate from cleaning contaminated glassware.

  • Segregate this waste from all other laboratory waste streams to prevent accidental mixing with incompatible materials.

Step 2: Waste Collection and Containerization

  • Solid Waste:

    • Collect chemically contaminated solid waste, such as gloves and wipes, in a dedicated, clearly labeled, leak-proof container lined with a durable plastic bag.

    • Collect unused or expired solid chemical in its original container or a new, compatible, and sealable container.

  • Liquid Waste:

    • Collect all liquid waste, including reaction mixtures and rinsate, in a dedicated, compatible, and shatter-resistant container (plastic is often preferred over glass) with a secure, leak-proof screw-on cap.[8]

    • Ensure the waste container is chemically compatible with the piperidine derivative and any solvents used.

    • Do not overfill containers; leave at least 10% headspace to allow for expansion.

Step 3: Labeling Hazardous Waste

  • Label the waste container immediately upon adding the first piece of waste.

  • The label must be filled out completely and legibly, including:[8]

    • The words "Hazardous Waste".

    • The full, unabbreviated chemical name: "this compound" and any other chemical constituents in the waste.

    • The approximate concentration and total quantity of each component.

    • The date of waste generation.

    • The name of the Principal Investigator and the specific laboratory location (building and room number).

    • Relevant hazard pictograms (e.g., toxic, irritant).

Step 4: Storage Pending Disposal

  • Store the sealed and labeled hazardous waste container in a designated, secure satellite accumulation area within the laboratory.

  • The storage area should be under the control of the laboratory personnel.

  • Ensure secondary containment is used to capture any potential leaks or spills.

  • Segregate the waste from incompatible materials, particularly strong acids and oxidizing agents.

Step 5: Arranging for Disposal

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

  • You may need to complete specific forms for the disposal of a controlled substance precursor, such as a waste disposal request form and a usage/disposal log.[8]

  • Follow all instructions provided by EHS personnel. In some cases, disposal may be handled through a specialized "reverse distributor" contracted to manage controlled substances.[9][10]

Step 6: Handling Empty Containers

  • A container that held this compound is not considered empty until it has been triple-rinsed with an appropriate solvent.

  • The rinsate from this cleaning process is considered hazardous waste and must be collected in your designated liquid hazardous waste container.[8]

  • After triple-rinsing, deface or remove the original label from the empty container before disposing of it according to your institution's guidelines for non-hazardous lab glass or plastic.

Data Presentation: Disposal Operations Summary

ParameterRequirement
Waste Classification Hazardous Chemical Waste; Regulated Precursor Chemical.
PPE Nitrile gloves, safety goggles, lab coat. All handling of solids/solutions in a chemical fume hood.
Liquid Waste Container Sealable, leak-proof, chemically compatible container (e.g., HDPE). Do not fill past 90% capacity. Use secondary containment.
Solid Waste Container Sealable, leak-proof container, lined with a heavy-duty plastic bag.
Labeling Must include "Hazardous Waste," full chemical names and quantities, generation date, and PI information.
Prohibited Disposal DO NOT dispose of in sanitary sewer (drain) or regular trash.
Disposal Pathway Through institutional EHS office only. Requires completion of hazardous waste forms and may require adherence to controlled substance precursor disposal protocols.[8][9]
Empty Containers Must be triple-rinsed with a suitable solvent. The rinsate is hazardous waste. Deface original label before final disposal.

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G Disposal Workflow for this compound start Waste Generation (e.g., unused chemical, contaminated labware) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Fume Hood) start->ppe segregate Segregate Waste by Type (Solid vs. Liquid) ppe->segregate container_solid Place Solid Waste in Designated, Lined Container segregate->container_solid Solids container_liquid Place Liquid Waste in Designated, Sealable Container segregate->container_liquid Liquids label_waste Complete Hazardous Waste Label (Full Chemical Name, Dates, PI Info) container_solid->label_waste container_liquid->label_waste store Store Sealed Container in Secondary Containment in Designated Satellite Area label_waste->store contact_ehs Contact EHS / Complete Waste Pickup Forms (Follow Precursor Chemical Protocol) store->contact_ehs pickup Waste Collected by Authorized Personnel contact_ehs->pickup

Caption: Logical workflow for the safe disposal of a regulated chemical precursor.

References

Personal protective equipment for handling Meta-methyl 4-anilino-1-Boc-piperidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides critical safety and logistical information for handling Meta-methyl 4-anilino-1-Boc-piperidine in a laboratory setting. The following procedures are based on the known hazards of similar piperidine derivatives and are intended to ensure the safe handling, use, and disposal of this compound.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes of the liquid, which can cause severe eye irritation or damage. A face shield offers an additional layer of protection for the entire face.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). Always wear double gloves.Prevents skin contact, as the substance may be harmful if absorbed through the skin and may cause skin irritation or burns.[1][2] Double gloving provides extra protection in case of a tear or puncture in the outer glove.[1]
Protective Clothing A lab coat or other appropriate protective clothing should be worn to prevent skin exposure.[3]Provides a barrier against accidental spills and splashes.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[1][3] If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is required.[1]Amines can have harmful vapors, and inhalation should be avoided.[1] Working in a fume hood is the primary engineering control to prevent inhalation exposure.[1]

Operational Plan: Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of the compound and the safety of laboratory personnel.

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][3]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes, and prevent inhalation of any vapors or mists.[3]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.[2][3]

  • Ignition Sources: Keep the compound away from heat, sparks, and open flames as piperidine derivatives can be flammable.[2][3] Use non-sparking tools and explosion-proof equipment where necessary.[3][4]

  • Static Discharge: Take precautionary measures against static discharge. Ground and bond container and receiving equipment.[2][4]

Storage:

  • Container: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]

  • Incompatibilities: Store away from incompatible materials such as strong acids, bases, and strong oxidizing agents.[3]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations. This should be done through an approved waste disposal plant.

  • Contaminated Packaging: Empty containers may retain some product residues. Do not reuse empty containers.

Experimental Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup & Disposal Inspect PPE Inspect PPE Verify Fume Hood Operation Verify Fume Hood Operation Inspect PPE->Verify Fume Hood Operation Prepare Work Area Prepare Work Area Verify Fume Hood Operation->Prepare Work Area Retrieve Chemical Retrieve Chemical Prepare Work Area->Retrieve Chemical Perform Experiment Perform Experiment Retrieve Chemical->Perform Experiment Close Container Close Container Perform Experiment->Close Container Clean Work Area Clean Work Area Close Container->Clean Work Area Dispose of Waste Dispose of Waste Clean Work Area->Dispose of Waste Remove PPE Remove PPE Dispose of Waste->Remove PPE

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Meta-methyl 4-anilino-1-Boc-piperidine
Reactant of Route 2
Reactant of Route 2
Meta-methyl 4-anilino-1-Boc-piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.